molecular formula C4H4NaO4 B093856 Sodium fumarate CAS No. 17013-01-3

Sodium fumarate

Cat. No.: B093856
CAS No.: 17013-01-3
M. Wt: 139.06 g/mol
InChI Key: RYDFXSRVZBYYJV-TYYBGVCCSA-N
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Description

Sodium fumarate, the disodium salt of fumaric acid, serves as a critical reagent in specialized microbiological and biochemical research. A primary application is its role as a terminal electron acceptor in the anaerobic cultivation of certain microorganisms, facilitating studies on microbial respiration and metabolism in oxygen-depleted environments . In the field of food science research, it is investigated for its properties as an acidity regulator and buffering agent, allowing scientists to model and understand food preservation and stabilization processes . Its utility extends to various other laboratory applications, including use as an acidulant and in specific chemical synthesis processes, making it a versatile compound for advancing research in multiple scientific domains. This product is strictly for research purposes and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

17013-01-3

Molecular Formula

C4H4NaO4

Molecular Weight

139.06 g/mol

IUPAC Name

disodium;(E)-but-2-enedioate

InChI

InChI=1S/C4H4O4.Na/c5-3(6)1-2-4(7)8;/h1-2H,(H,5,6)(H,7,8);/b2-1+;

InChI Key

RYDFXSRVZBYYJV-TYYBGVCCSA-N

SMILES

C(=CC(=O)[O-])C(=O)[O-].[Na+].[Na+]

Isomeric SMILES

C(=C/C(=O)O)\C(=O)O.[Na]

Canonical SMILES

C(=CC(=O)O)C(=O)O.[Na]

Other CAS No.

371-47-1
17013-01-3

Pictograms

Irritant

Synonyms

ammonium fumarate
fumaric acid
Furamag
mafusol
magnesium fumarate
sodium fumarate

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Sodium Fumarate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of sodium fumarate, with a focus on its disodium salt form, which is of primary interest in research and pharmaceutical applications. This document includes quantitative data, detailed experimental protocols, and a visualization of its role in metabolic pathways.

Core Chemical Properties

Dithis compound is the sodium salt of fumaric acid, an organic compound with the formula Na₂C₄H₂O₄.[1] It presents as a white, odorless, crystalline powder.[1][2][3] A key characteristic of dithis compound is its hygroscopic nature, meaning it readily absorbs moisture from the air.[2][4]

Quantitative Data Summary

The following table summarizes the key quantitative chemical properties of dithis compound.

PropertyValueNotes
Molecular Formula C₄H₂Na₂O₄[1][5]Disodium salt of fumaric acid.
Molar Mass 160.04 g/mol [1][5][6]
pKa of Fumaric Acid pKa₁ ≈ 3.03, pKa₂ ≈ 4.54[1]These values for the parent acid dictate the pH-dependent behavior of its salts in solution.
pH (50 g/L in H₂O) 7.0 - 8.0[7]Indicates a slightly basic to neutral solution.
Water Solubility 228 g/L[2][8][9]Highly soluble in water.
Organic Solvent Solubility Insoluble in ethanol and acetone.[8]Generally, its high polarity suggests low solubility in non-polar organic solvents.
Decomposition Temperature >300 °C[5][7][10]Decomposes at high temperatures rather than exhibiting a sharp melting point. Thermal decomposition yields sodium carbonate and a carbonaceous residue.[11][12]

Experimental Protocols

This section outlines the methodologies for determining key chemical properties of this compound.

Determination of pKa via Potentiometric Titration

The pKa values of the parent fumaric acid, which govern the behavior of this compound in solution, can be accurately determined using potentiometric titration.

Objective: To determine the acid dissociation constants (pKa) of fumaric acid.

Methodology:

  • Preparation of Solutions:

    • Prepare a standard solution of a strong base with a known concentration (e.g., 0.1 M NaOH). Ensure it is carbonate-free.

    • Prepare a solution of fumaric acid of a known concentration (e.g., 0.1 M) in deionized water.

  • Titration Setup:

    • Calibrate a pH meter using standard buffer solutions at pH 4, 7, and 10.

    • Place a known volume of the fumaric acid solution into a beaker with a magnetic stir bar.

    • Immerse the calibrated pH electrode into the solution.

  • Titration Procedure:

    • Begin stirring the fumaric acid solution at a constant rate.

    • Add small, precise increments of the standardized NaOH solution from a burette.

    • Record the pH of the solution after each addition, allowing the reading to stabilize.

    • Continue the titration well past the second equivalence point.

  • Data Analysis:

    • Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

    • The curve will exhibit two inflection points, corresponding to the two acidic protons of the dicarboxylic acid.

    • The pH at the half-equivalence point for each proton dissociation corresponds to its pKa value. The first half-equivalence point gives pKa₁, and the second gives pKa₂.

Determination of Decomposition Temperature

The thermal stability of this compound is assessed by determining its decomposition temperature using techniques like Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC).

Objective: To determine the temperature at which this compound begins to decompose.

Methodology (using TGA):

  • Instrument Setup:

    • Calibrate the Thermogravimetric Analyzer according to the manufacturer's instructions.

    • Ensure the sample pan is clean and tared.

  • Sample Preparation:

    • Place a small, accurately weighed amount of dry this compound powder into the TGA sample pan.

  • Analysis:

    • Place the sample pan into the TGA furnace.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

    • Continuously monitor the mass of the sample as a function of temperature.

  • Data Analysis:

    • Plot the percentage of weight loss against temperature.

    • The onset temperature of the major weight loss step is identified as the decomposition temperature. This is the point where the compound begins to break down into volatile products.

Role in Metabolic Pathways

In specific biological contexts, particularly under hypoxic (low oxygen) conditions, fumarate can act as a terminal electron acceptor in the mammalian electron transport chain. This process involves the reversal of the succinate dehydrogenase (SDH) complex (also known as Complex II).

Fumarate as a Terminal Electron Acceptor

Under normal aerobic conditions, oxygen is the final electron acceptor in the electron transport chain. However, when oxygen is limited, the accumulation of ubiquinol can drive the SDH complex to operate in reverse, transferring electrons to fumarate to produce succinate.[13] This alternative pathway helps to maintain some mitochondrial functions.[13]

Fumarate_as_Terminal_Electron_Acceptor Fumarate Fumarate (Terminal Electron Acceptor) SDH_reversed SDH_reversed Fumarate->SDH_reversed Succinate Succinate Electrons_in Electrons (from NADH, etc.) Complex_I Complex_I Electrons_in->Complex_I DHODH DHODH Electrons_in->DHODH Ubiquinone_pool Ubiquinone_pool Complex_I->Ubiquinone_pool e- DHODH->Ubiquinone_pool e- Ubiquinone_pool->SDH_reversed e- SDH_reversed->Succinate

Reactivity and Stability

This compound is a stable compound under normal conditions. However, it is hygroscopic and should be stored in a dry environment to prevent moisture absorption.[2][4] It is incompatible with strong acids.[4] Upon heating to decomposition, it emits carbon monoxide and carbon dioxide.

References

An In-depth Technical Guide to the Laboratory Synthesis of Sodium Fumarate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the laboratory synthesis of sodium fumarate, a compound of significant interest in the pharmaceutical and food industries. The primary synthesis pathway involves the neutralization of fumaric acid with a suitable sodium-containing base. This document outlines the synthesis of both monothis compound and dithis compound, offering detailed experimental protocols, quantitative data, and process visualizations to support research and development activities.

Core Synthesis Pathway: Neutralization of Fumaric Acid

The most direct and common method for synthesizing this compound in a laboratory setting is through the acid-base neutralization of fumaric acid. Fumaric acid is a dicarboxylic acid, meaning it has two acidic protons that can be replaced by sodium ions. The stoichiometry of the reaction determines whether monothis compound or dithis compound is formed.

  • Monothis compound Synthesis: This is achieved by reacting one molar equivalent of fumaric acid with one molar equivalent of a sodium base.

  • Dithis compound Synthesis: This requires reacting one molar equivalent of fumaric acid with two molar equivalents of a sodium base.

Commonly used sodium bases include sodium hydroxide (NaOH) and sodium carbonate (Na₂CO₃). The choice of base can influence the reaction conditions and byproducts. For instance, the reaction with sodium carbonate will produce carbon dioxide gas.[1]

Quantitative Data Summary

The following tables summarize the key quantitative parameters associated with the laboratory synthesis of monosodium and dithis compound. The yields are theoretical and actual yields may vary based on experimental conditions and purification efficiency. Purity levels are based on typical targets for laboratory-grade reagents.

Table 1: Reactant and Product Stoichiometry

ProductFumaric Acid (molar eq.)Sodium Hydroxide (molar eq.)Sodium Carbonate (molar eq.)
Monothis compound110.5
Dithis compound121

Table 2: Physical and Chemical Properties

PropertyMonothis compoundDithis compoundFumaric Acid
Molecular Formula C₄H₃NaO₄C₄H₂Na₂O₄C₄H₄O₄
Molecular Weight 138.05 g/mol 160.04 g/mol 116.07 g/mol
Appearance White crystalline powderWhite crystalline powderWhite crystalline powder or granules
Solubility in Water SolubleSolubleSlightly soluble
pH (1 in 30 solution) 3 - 4~7-82.0 - 2.5

Table 3: Synthesis Parameters and Expected Outcomes

ParameterMonothis compound SynthesisDithis compound Synthesis
Typical Starting Scale 10 g of Fumaric Acid10 g of Fumaric Acid
Solvent Deionized WaterDeionized Water
Reaction Temperature Room Temperature to 50°CRoom Temperature to 50°C
Reaction Time 1-2 hours1-2 hours
Theoretical Yield Approximately 11.9 gApproximately 13.8 g
Expected Purity (post-recrystallization) >98%>98%

Experimental Protocols

The following are detailed methodologies for the synthesis of monosodium and dithis compound in a laboratory setting.

Protocol 1: Synthesis of Monothis compound using Sodium Hydroxide

Materials:

  • Fumaric Acid (C₄H₄O₄)

  • Sodium Hydroxide (NaOH), pellets or solution

  • Deionized Water

  • Ethanol (for washing)

  • Phenolphthalein indicator solution

Equipment:

  • Beakers

  • Magnetic stirrer and stir bar

  • Heating plate

  • Burette (for precise addition of NaOH solution)

  • pH meter or pH indicator strips

  • Buchner funnel and filter paper

  • Vacuum flask

  • Drying oven

Procedure:

  • Dissolution of Fumaric Acid: In a beaker, dissolve a known quantity of fumaric acid (e.g., 11.6 g, 0.1 mol) in an appropriate volume of deionized water (e.g., 200 mL). Gentle heating (to around 50°C) and stirring may be required to achieve complete dissolution.

  • Preparation of Sodium Hydroxide Solution: Prepare a standardized solution of sodium hydroxide (e.g., 1 M). Alternatively, accurately weigh one molar equivalent of sodium hydroxide pellets (e.g., 4.0 g, 0.1 mol) and dissolve it in a separate beaker with deionized water.

  • Neutralization: Slowly add the sodium hydroxide solution to the fumaric acid solution while continuously stirring. Monitor the pH of the reaction mixture. For monothis compound, the target pH is typically in the range of 3-4.[2] If using a burette, a few drops of phenolphthalein can be added to the fumaric acid solution, and the NaOH solution is added dropwise until a faint pink color persists.

  • Crystallization: Once the neutralization is complete, the solution can be concentrated by gentle heating to induce crystallization. Alternatively, the solution can be cooled slowly to room temperature and then in an ice bath to promote the formation of crystals.

  • Isolation and Washing: Collect the precipitated crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold deionized water, followed by a wash with cold ethanol to remove any remaining soluble impurities and to aid in drying.

  • Drying: Dry the purified monothis compound crystals in a drying oven at a suitable temperature (e.g., 60-80°C) until a constant weight is achieved.

Protocol 2: Synthesis of Dithis compound using Sodium Hydroxide

Materials and Equipment:

  • Same as for Protocol 1.

Procedure:

  • Dissolution of Fumaric Acid: Follow the same procedure as in Protocol 1, dissolving a known quantity of fumaric acid (e.g., 11.6 g, 0.1 mol) in deionized water.

  • Preparation of Sodium Hydroxide Solution: Prepare a standardized solution of sodium hydroxide or accurately weigh two molar equivalents of sodium hydroxide pellets (e.g., 8.0 g, 0.2 mol) and dissolve in deionized water.

  • Neutralization: Slowly add the sodium hydroxide solution to the fumaric acid solution with constant stirring. For dithis compound, the target pH is in the neutral to slightly alkaline range (pH 7-8).[3]

  • Crystallization, Isolation, Washing, and Drying: Follow steps 4-6 from Protocol 1 to isolate, purify, and dry the dithis compound product.

Protocol 3: Synthesis of Dithis compound using Sodium Carbonate

Materials:

  • Fumaric Acid (C₄H₄O₄)

  • Sodium Carbonate (Na₂CO₃), anhydrous

  • Deionized Water

  • Ethanol (for washing)

Equipment:

  • Same as for Protocol 1, with the addition of a fume hood.

Procedure:

  • Dissolution of Fumaric Acid: Dissolve a known quantity of fumaric acid (e.g., 11.6 g, 0.1 mol) in deionized water as described previously.

  • Neutralization: In a fume hood (as CO₂ is evolved), slowly and carefully add one molar equivalent of anhydrous sodium carbonate (e.g., 10.6 g, 0.1 mol) to the fumaric acid solution in small portions. Effervescence will occur as carbon dioxide is released.[4] Stir the solution until the effervescence ceases, indicating the completion of the reaction.

  • Crystallization, Isolation, Washing, and Drying: Follow steps 4-6 from Protocol 1 to obtain the purified dithis compound.

Mandatory Visualizations

The following diagrams illustrate the chemical pathways and experimental workflows described in this guide.

Sodium_Fumarate_Synthesis_Pathway Fumaric_Acid Fumaric Acid (C₄H₄O₄) Monosodium_Fumarate Monothis compound (C₄H₃NaO₄) Fumaric_Acid->Monosodium_Fumarate  + 1 eq. NaOH Disodium_Fumarate Dithis compound (C₄H₂Na₂O₄) Fumaric_Acid->Disodium_Fumarate  + 2 eq. NaOH Disodium_Fumarate_alt Disodium_Fumarate_alt NaOH Sodium Hydroxide (NaOH) NaOH->Monosodium_Fumarate NaOH->Disodium_Fumarate Na2CO3 Sodium Carbonate (Na₂CO₃) Na2CO3->Disodium_Fumarate H2O Water (H₂O) Monosodium_Fumarate->H2O + H₂O Disodium_Fumarate->H2O + 2 H₂O CO2 Carbon Dioxide (CO₂) Disodium_Fumarate->CO2

Caption: Chemical pathways for the synthesis of monosodium and dithis compound.

Experimental_Workflow start Start dissolve Dissolve Fumaric Acid in Deionized Water start->dissolve add_base Slowly Add Sodium Base (NaOH or Na₂CO₃) dissolve->add_base monitor_ph Monitor pH to Endpoint add_base->monitor_ph concentrate_cool Concentrate and/or Cool Solution monitor_ph->concentrate_cool crystallization Crystallization concentrate_cool->crystallization filter Vacuum Filtration crystallization->filter wash Wash Crystals with Cold Water & Ethanol filter->wash dry Dry the Purified Product wash->dry end End dry->end

Caption: General experimental workflow for this compound synthesis.

References

The Biological Role of Sodium Fumarate in Cellular Metabolism: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: Sodium fumarate, the salt of fumaric acid, is a pivotal molecule in cellular metabolism, traditionally known for its role as an intermediate in the mitochondrial Krebs cycle.[1] Beyond this fundamental bioenergetic function, accumulating evidence has unveiled its capacity to act as a potent signaling molecule, significantly influencing cellular processes and disease pathogenesis.[2][3] In particular, the accumulation of fumarate due to deficiencies in the enzyme fumarate hydratase (FH) classifies it as an "oncometabolite," a metabolite that can drive cancer development.[4][5][6] This guide provides an in-depth technical overview of this compound's dual roles, detailing its metabolic functions, its impact on key signaling pathways such as hypoxia-inducible factor (HIF) stabilization and protein succination, and its relevance to drug development. We present quantitative data, detailed experimental protocols, and pathway visualizations to serve as a comprehensive resource for professionals in research and pharmaceutical development.

Fumarate's Canonical Role in the Krebs Cycle

Fumarate is a key intermediate in the citric acid cycle (also known as the tricarboxylic acid or Krebs cycle), a series of enzyme-catalyzed chemical reactions central to cellular respiration.[1][7] This metabolic pathway occurs within the mitochondrial matrix of eukaryotic cells and is essential for generating energy in the form of ATP.[1]

The formation and conversion of fumarate involve two sequential steps:

  • Oxidation of Succinate: Succinate is oxidized to fumarate by the enzyme succinate dehydrogenase (also known as Complex II of the electron transport chain). This reaction is coupled with the reduction of flavin adenine dinucleotide (FAD) to FADH₂.

  • Hydration of Fumarate: The enzyme fumarate hydratase (FH), also called fumarase, catalyzes the reversible hydration of fumarate to L-malate.[8][9][10]

The mitochondrial isoform of FH is crucial for the progression of the Krebs cycle, while a cytosolic isoform is involved in amino acid metabolism.[8][11] Genetic mutations in the FH gene can lead to a deficiency in this enzyme, disrupting the Krebs cycle and causing a buildup of intracellular fumarate.[9][12][13]

Krebs_Cycle_Fumarate cluster_TCA Krebs Cycle (Mitochondrial Matrix) Succinate Succinate Fumarate Fumarate Succinate->Fumarate Succinate Dehydrogenase FAD FAD Malate L-Malate Fumarate->Malate Fumarate Hydratase (FH) Oxaloacetate Oxaloacetate Malate->Oxaloacetate Malate Dehydrogenase FADH2 FADH₂ FAD->FADH2

Caption: The conversion of succinate to L-malate via fumarate in the Krebs cycle.

Fumarate as a Signaling Molecule and Oncometabolite

The accumulation of fumarate, primarily due to the inactivation of the tumor suppressor enzyme fumarate hydratase (FH), has profound consequences on cellular signaling, leading to its classification as an oncometabolite.[4][5]

Competitive Inhibition of α-Ketoglutarate-Dependent Dioxygenases

High intracellular concentrations of fumarate enable it to act as a competitive inhibitor of a family of enzymes known as α-ketoglutarate (α-KG)-dependent dioxygenases.[5][6] This inhibition is central to its oncogenic activity.

Stabilization of Hypoxia-Inducible Factor (HIF-1α)

One of the most critical consequences of fumarate accumulation is the stabilization of the hypoxia-inducible factor 1-alpha (HIF-1α) transcription factor.[14][15]

  • Normoxic Conditions: Under normal oxygen levels, HIF-1α is hydroxylated on specific proline residues by HIF prolyl hydroxylases (PHDs), which are α-KG-dependent dioxygenases. This hydroxylation allows the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to recognize, bind, and target HIF-1α for rapid proteasomal degradation.

  • Fumarate-Induced Pseudohypoxia: Fumarate competes with α-KG for binding to the active site of PHDs, inhibiting their activity.[14][16] This prevents HIF-1α hydroxylation even in the presence of oxygen. As a result, VHL cannot bind HIF-1α, which escapes degradation, accumulates in the cell, translocates to the nucleus, and activates a suite of genes involved in angiogenesis, metabolic reprogramming (glycolysis), and cell proliferation, creating a "pseudohypoxic" state that promotes tumorigenesis.[5][15][17]

HIF1a_Stabilization cluster_normoxia Normoxia (Low Fumarate) cluster_pseudohypoxia Pseudohypoxia (High Fumarate) HIF1a_N HIF-1α HIF1a_OH_N HIF-1α-OH HIF1a_N->HIF1a_OH_N Hydroxylation PHD_N Prolyl Hydroxylase (PHD) PHD_N->HIF1a_N Proteasome_N Proteasomal Degradation HIF1a_OH_N->Proteasome_N Ubiquitination VHL_N VHL Complex VHL_N->HIF1a_OH_N Fumarate_P High Fumarate PHD_P Prolyl Hydroxylase (PHD) Fumarate_P->PHD_P Inhibition HIF1a_P HIF-1α HIF1a_nucleus HIF-1α (Stable) HIF1a_P->HIF1a_nucleus Accumulation & Translocation Nucleus Nucleus TargetGenes Target Gene Expression HIF1a_nucleus->TargetGenes Activation

Caption: Fumarate-mediated stabilization of HIF-1α under normoxic conditions.

Covalent Modification of Proteins: Succination

Fumarate is an electrophile that can react non-enzymatically with the thiol groups of cysteine residues in proteins via a Michael addition reaction.[18][19] This irreversible post-translational modification is termed "succination" and results in the formation of S-(2-succinyl)cysteine (2SC).[20][21]

Succination can lead to conformational changes and the inactivation of modified proteins.[19] This process has been implicated in the pathogenesis of diabetes and cancer.[18][20] For example, the succination and subsequent inactivation of glyceraldehyde-3-phosphate dehydrogenase (GAPDH) can link mitochondrial stress to impaired glycolysis.[18][19] Another key target is KEAP1; its succination disrupts its ability to target the transcription factor NRF2 for degradation, leading to the activation of the NRF2 antioxidant pathway, which may promote cancer cell survival.[5]

Protein_Succination cluster_succination Protein Succination Protein_Cys Protein-SH (Cysteine Residue) Succinated_Protein Protein-S-(2-succinyl)cysteine (Succinated Protein) Protein_Cys->Succinated_Protein Fumarate Fumarate Fumarate->Succinated_Protein Michael Addition Function_Loss Altered/Lost Protein Function Succinated_Protein->Function_Loss

Caption: The non-enzymatic reaction of fumarate with protein cysteine residues.

Quantitative Data on Fumarate Metabolism

Quantitative analysis is crucial for understanding the kinetics and cellular impact of fumarate. The following table summarizes key data points from the literature.

ParameterValueContext / SignificanceReference
Enzyme Kinetics
Km of Fumarate for Fumarate Hydratase41 ± 1.1 µMRepresents the substrate concentration at which the enzyme reaches half of its maximum velocity.[22]
Cellular Concentrations
Intracellular Fumarate Fold-Increase~13-foldIncrease in fumarate hydratase-diminished (FHdim) cells compared to parental cells.[23]
Fumarate Levels in Aged TissuesIncreasedFumarate levels are elevated in the liver and kidney tissues of old mice compared to young mice.[24]
Assay Parameters
Fumarase Activity Assay Detection Range0.4 to 70 U/LLinear detection range for a colorimetric, NADH-coupled enzymatic assay.[11][25]
Fumarate Detection Kit SensitivityDetects as low as 1 nmol/well (20 µM)Lower detection limit for a colorimetric assay designed to measure fumarate concentrations.[26][27]

Key Experimental Protocols

Studying the metabolic and signaling roles of fumarate requires robust experimental methods. Below are detailed protocols for key assays.

Measurement of Intracellular Fumarate

This protocol outlines a colorimetric method for quantifying fumarate in biological samples, based on commercially available kits.[26]

Principle: A fumarate enzyme mix specifically recognizes fumarate, leading to a series of reactions that generate a colored product. The absorbance of this product, measured at 450 nm, is directly proportional to the fumarate concentration.[26]

Methodology:

  • Sample Preparation:

    • Tissues: Homogenize ~40 mg of tissue in ice-cold Assay Buffer.

    • Cells: Collect ~1x10⁶ cells and homogenize in ice-cold Assay Buffer.

    • Centrifugation: Centrifuge the homogenate at 13,000 x g for 10 minutes to remove insoluble material. Collect the supernatant.

  • Standard Curve Preparation:

    • Prepare a 1 mM fumarate standard solution.

    • Create a standard curve by adding known amounts of the standard (e.g., 0, 2, 4, 6, 8, 10 nmol/well) to a 96-well plate.

    • Adjust the volume in all standard and sample wells to 50 µL with Assay Buffer.

  • Reaction Setup:

    • Prepare a Reaction Mix containing Assay Buffer, a Fumarate Enzyme Mix, and a Developer solution according to the kit manufacturer's instructions.

    • Add 100 µL of the Reaction Mix to each standard and sample well. Mix well.

  • Incubation and Measurement:

    • Incubate the plate for 60 minutes at 37°C, protected from light.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the 0 nmol standard reading from all other readings.

    • Plot the standard curve (absorbance vs. nmol fumarate).

    • Calculate the fumarate concentration in the samples using the standard curve.

Fumarate_Measurement_Workflow start Start sample_prep 1. Sample Preparation (Homogenization & Centrifugation) start->sample_prep plate_loading 3. Load Samples and Standards into 96-Well Plate sample_prep->plate_loading standard_curve 2. Prepare Fumarate Standard Curve standard_curve->plate_loading add_reaction_mix 4. Add Reaction Mix (Enzyme + Developer) plate_loading->add_reaction_mix incubation 5. Incubate at 37°C for 60 min add_reaction_mix->incubation measure_abs 6. Measure Absorbance at 450 nm incubation->measure_abs analyze 7. Calculate Fumarate Concentration measure_abs->analyze end End analyze->end

Caption: Experimental workflow for the colorimetric measurement of fumarate.

Fumarase (Fumarate Hydratase) Activity Assay

This protocol describes a coupled enzyme assay to determine fumarase activity.[25][28]

Principle: This assay measures the conversion of fumarate to malate by fumarase. The malate produced is then used by malate dehydrogenase in a reaction that reduces NAD⁺ to NADH. The NADH, in turn, reduces a probe (e.g., MTT or resazurin) to a colored or fluorescent product, which can be quantified.[22][25][28] The rate of color/fluorescence development is proportional to the fumarase activity.

Methodology:

  • Sample Preparation:

    • Homogenize tissue or cells in ice-cold Fumarase Assay Buffer.

    • Incubate on ice for 10 minutes.

    • Centrifuge at 10,000 x g for 5 minutes. Collect the supernatant, which contains the enzyme.

  • Reaction Mix Preparation:

    • Prepare a Reaction Mix containing Fumarase Assay Buffer, Fumarase Substrate (fumarate), Malate Enzyme Mix (containing malate dehydrogenase), NAD⁺, and a developer/probe.

    • For background controls, prepare a similar mix but omit the Fumarase Substrate.

  • Assay Procedure:

    • Add samples and a positive control to a 96-well plate.

    • Add the Reaction Mix to initiate the reaction.

    • Immediately measure absorbance (e.g., 450 nm or 565 nm) or fluorescence in a kinetic mode at 37°C for 10-60 minutes.

  • Calculation:

    • Choose two time points (T₁ and T₂) within the linear range of the reaction.

    • Calculate the change in absorbance (ΔA = A₂ - A₁) over the change in time (Δt = t₂ - t₁).

    • Relate the rate of change in absorbance to fumarase activity using a standard curve (e.g., an NADH standard curve).

Fumarase_Assay_Workflow cluster_reactions Coupled Enzymatic Reactions cluster_workflow Workflow Fumarate Fumarate Malate Malate Fumarate->Malate Fumarase (Sample) NAD NAD⁺ NADH NADH NAD->NADH Malate Dehydrogenase Probe Probe (Colorless) Colored_Probe Probe (Colored) Probe->Colored_Probe Developer Enzyme start Start: Prepare Sample (Cell/Tissue Lysate) add_mix Add Reaction Mix (Substrate, Enzymes, Probe) start->add_mix measure Measure Absorbance/ Fluorescence Kinetically add_mix->measure calculate Calculate Rate of Change (Proportional to Activity) measure->calculate end End: Fumarase Activity calculate->end

Caption: Principle and workflow of a coupled enzymatic assay for fumarase activity.

Relevance in Drug Development and Therapeutics

The multifaceted biological roles of fumarate provide several avenues for therapeutic intervention and pharmaceutical application.

  • Pharmaceutical Excipients: Sodium stearyl fumarate is an inert, water-soluble lubricant used in the manufacturing of pharmaceutical tablets and capsules.[29][30] It is often preferred over magnesium stearate as it can improve tablet hardness and dissolution rates while minimizing adverse interactions with active pharmaceutical ingredients.[31][32]

  • Fumaric Acid Esters (FAEs) in Autoimmune Disease: Dimethyl fumarate (DMF), an ester of fumaric acid, is an established therapeutic for treating autoimmune conditions like psoriasis and multiple sclerosis.[33] Its mechanism is thought to involve the activation of the NRF2 antioxidant pathway and modulation of immune cell metabolism.[34]

  • Targeting Fumarate Metabolism in Cancer: The dependence of FH-deficient cancers on the consequences of fumarate accumulation, such as HIF-1α stabilization and metabolic reprogramming, presents therapeutic vulnerabilities.[35] Strategies aimed at counteracting these effects, or exploiting the unique metabolic state of these tumors (e.g., their reliance on glycolysis), are under investigation.[15]

  • Cytoprotective Agent: this compound has been investigated for its cytoprotective effects in models of hypoxia, where it may help preserve cellular function by providing an alternative source for generating high-energy compounds.[36]

References

Understanding sodium fumarate as a Krebs cycle intermediate

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Sodium Fumarate as a Krebs Cycle Intermediate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fumarate, a key intermediate in the tricarboxylic acid (TCA) or Krebs cycle, has emerged as a critical signaling molecule and a pivotal player in cellular metabolism, extending far beyond its canonical role in energy production. In its salt form, this compound, it provides a stable and soluble means to study the multifaceted effects of this dicarboxylic acid. The accumulation of fumarate, particularly under pathological conditions such as fumarate hydratase (FH) deficiency, leads to its classification as an "oncometabolite." This accumulation drives significant cellular reprogramming through the modulation of key signaling pathways, including the activation of the Nrf2 antioxidant response and the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α). Understanding the biochemical kinetics, signaling functions, and pathological implications of fumarate is crucial for drug development, particularly in the fields of oncology, immunology, and neuroprotection. This guide provides a comprehensive technical overview of this compound's role as a metabolic intermediate, its impact on cellular signaling, quantitative data on relevant enzymatic reactions, and detailed experimental protocols for its study.

Fumarate in the Krebs Cycle and Cellular Respiration

The Krebs cycle is a central metabolic pathway that occurs in the mitochondrial matrix, responsible for the oxidation of acetyl-CoA into carbon dioxide, generating ATP and reducing equivalents (NADH and FADH₂) for the electron transport chain.

Fumarate is formed in the sixth step of the cycle through the oxidation of succinate, a reaction catalyzed by the enzyme Succinate Dehydrogenase (SDH) , which is also known as Complex II of the electron transport chain.[1] This reaction is unique as it directly links the Krebs cycle to oxidative phosphorylation by transferring electrons to flavin adenine dinucleotide (FAD) to form FADH₂.[1]

In the subsequent step, the enzyme Fumarate Hydratase (FH) , or fumarase, catalyzes the reversible hydration of fumarate to produce L-malate.[1][2] This ensures the continuation of the cycle, leading to the regeneration of oxaloacetate.

Krebs_Cycle SuccinylCoA Succinyl-CoA Succinate Succinate SuccinylCoA->Succinate Succinyl-CoA Synthetase GTP_GDP GTP Fumarate Fumarate (this compound) Succinate->Fumarate Succinate Dehydrogenase (SDH) (Complex II) FADH2_FAD FADH₂ Malate Malate Fumarate->Malate Fumarate Hydratase (FH) H2O H₂O Oxaloacetate Oxaloacetate Malate->Oxaloacetate Malate Dehydrogenase NADH_NAD NADH GTP_GDP->Succinate GDP+Pi FADH2_FAD->Fumarate FAD H2O->Malate NADH_NAD->Oxaloacetate NAD+

Caption: Position of Fumarate in the Krebs Cycle.

Fumarate as a Signaling Molecule and Oncometabolite

The accumulation of intracellular fumarate, typically due to mutations in the FH gene, causes a paradigm shift where fumarate acts as a potent signaling molecule, often with pro-oncogenic consequences.[3][4] This has led to its designation as an oncometabolite.[5][6] High concentrations of fumarate competitively inhibit a class of enzymes known as α-ketoglutarate-dependent dioxygenases, which play critical roles in metabolic and epigenetic regulation.[3][5]

Activation of the Nrf2 Antioxidant Pathway

Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant and cytoprotective genes.[7] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which targets it for ubiquitination and proteasomal degradation.

Elevated fumarate, being an electrophile, can covalently modify cysteine residues on Keap1 through a process called succination .[8][9] This modification alters the conformation of Keap1, preventing it from binding to Nrf2. Consequently, Nrf2 is stabilized, translocates to the nucleus, and activates the transcription of its target genes, such as those involved in glutathione synthesis and detoxification.[7][9] This pathway allows cancer cells with FH deficiency to tolerate high levels of oxidative stress.[3]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Fumarate High Fumarate (from Mitochondria) Keap1_Nrf2 Keap1-Nrf2 Complex Fumarate->Keap1_Nrf2 Succination of Keap1 Cysteine Residues Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2 Release Ub_Proteasome Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ub_Proteasome Normal Degradation (Blocked by Fumarate) Keap1_succ Succinated Keap1 Keap1_Nrf2->Keap1_succ Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Nuclear Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds Genes Antioxidant & Cytoprotective Gene Transcription (e.g., HMOX1, NQO1) ARE->Genes Activates HIF1a_Pathway cluster_cytoplasm Cytoplasm (Normoxia) cluster_nucleus Nucleus Fumarate High Fumarate PHD Prolyl Hydroxylase (PHD) Fumarate->PHD Competitive Inhibition HIF1a HIF-1α PHD->HIF1a Hydroxylation (Requires O₂, α-KG) HIF1a_OH Hydroxylated HIF-1α HIF1a_nuc HIF-1α HIF1a->HIF1a_nuc Stabilization & Nuclear Translocation VHL VHL E3 Ligase Complex HIF1a_OH->VHL Recognition Degradation Proteasomal Degradation VHL->Degradation Ubiquitination HIF1b HIF-1β HIF1a_nuc->HIF1b Dimerization HIF_complex HIF-1 Complex HRE Hypoxia Response Element (HRE) HIF_complex->HRE Binds TargetGenes Target Gene Transcription (e.g., VEGF, GLUT1) HRE->TargetGenes Activates Experimental_Workflow cluster_prep Day 1: Preparation cluster_treatment Day 2: Treatment & Incubation cluster_assay Day 3: Luciferase Assay cluster_analysis Analysis A 1. Culture ARE-Luciferase Reporter Cells B 2. Seed Cells into 96-well Plate A->B C 3. Prepare Fumarate Ester (or Test Compound) Dilutions D 4. Treat Cells C->D E 5. Incubate for 16-24 hours D->E F 6. Add Luciferase Reagent (Lysis & Firefly Substrate) G 7. Read Firefly Luminescence F->G H 8. Add Stop & Glo Reagent (Renilla Substrate) G->H I 9. Read Renilla Luminescence H->I J 10. Normalize: Firefly / Renilla Ratio K 11. Calculate Fold Induction vs. Vehicle Control J->K

References

Physical and chemical properties of disodium fumarate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disodium fumarate, the disodium salt of fumaric acid, is a key intermediate in the tricarboxylic acid (TCA) cycle, a fundamental metabolic pathway.[1] Its role extends beyond cellular metabolism, as it is increasingly recognized as a signaling molecule with significant implications in various physiological and pathological processes. This technical guide provides an in-depth overview of the core physical and chemical properties of dithis compound, details established experimental protocols for their determination, and explores its involvement in critical cellular signaling pathways, making it a valuable resource for professionals in research and drug development.

Core Physical and Chemical Properties

Dithis compound is a white, odorless, crystalline powder.[2][3] It is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[4]

Table 1: Physical Properties of Dithis compound
PropertyValueReferences
Appearance White crystalline powder[1][2][3]
Odor Odorless[2][3]
Melting Point >300°C[5]
Solubility in Water 228 g/L
pH 7-8 (50 g/L in H₂O)
Table 2: Chemical and Structural Properties of Dithis compound
PropertyValueReferences
IUPAC Name disodium;(E)-but-2-enedioate[6][7]
CAS Number 17013-01-3[5][6][8][9][10]
Molecular Formula C₄H₂Na₂O₄[1][6][8]
Molecular Weight 160.04 g/mol [1][2][6][8]
Stability Stable under ordinary conditions of use and storage.[2]
Reactivity Incompatible with strong oxidizing agents, highly alkaline or acidic materials.[2]
Hazardous Decomposition Emits oxides of carbon and sodium when heated to decomposition.[2]

Experimental Protocols

Accurate determination of the physicochemical properties of dithis compound is crucial for its application in research and pharmaceutical development. Standardized methodologies should be employed to ensure data reliability and reproducibility.

Determination of Aqueous Solubility

The solubility of dithis compound in water can be determined following a general procedure based on the principles outlined in ASTM E1148 - Standard Test Method for Measurements of Aqueous Solubility.[11]

Methodology:

  • Preparation of a Saturated Solution: An excess amount of dithis compound is added to a known volume of purified water in a vessel that can be sealed and agitated.

  • Equilibration: The mixture is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. This can be achieved using a shaker bath or a magnetic stirrer.

  • Phase Separation: After equilibration, the undissolved solid is separated from the solution by centrifugation or filtration. Care must be taken to avoid temperature changes during this step.

  • Quantification: A known volume of the clear, saturated solution is carefully removed. The concentration of dithis compound in the solution is then determined using a suitable analytical technique, such as gravimetric analysis (after evaporating the solvent) or a validated HPLC method.

  • Calculation: The solubility is expressed as grams of solute per liter of solvent (g/L).

G cluster_prep Solution Preparation & Equilibration cluster_sep Phase Separation cluster_quant Quantification cluster_calc Calculation A Add excess dithis compound to water B Agitate at constant temperature A->B C Allow to equilibrate B->C D Centrifuge or filter to remove undissolved solid C->D E Analyze clear supernatant by HPLC or gravimetrically D->E F Determine solubility (g/L) E->F

Caption: Experimental workflow for determining the aqueous solubility of dithis compound.

Melting Point Determination

The melting point of dithis compound is determined using the capillary method as described in the United States Pharmacopeia (USP) general chapter <741>.[12][13][14][15][16]

Methodology:

  • Sample Preparation: A small amount of finely powdered and dried dithis compound is packed into a capillary tube to a height of 2.5-3.5 mm.[13]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heating block and a thermometer or an electronic temperature sensing device.[14]

  • Heating: The sample is heated at a controlled rate. Typically, the temperature is raised rapidly to about 30°C below the expected melting point and then increased at a slower, controlled rate (e.g., 1-2°C per minute) as the melting point is approached.[14][15]

  • Observation: The melting range is observed and recorded. The start of the melting range is the temperature at which the substance begins to collapse or form a liquid phase, and the end of the range is the temperature at which the substance is completely melted.[13][14]

Role in Biological Signaling Pathways

Fumarate, the conjugate base of fumaric acid, is not merely a metabolic intermediate but also an important signaling molecule that can modulate various cellular processes.

Fumarate and the Nrf2 Antioxidant Pathway

Under normal physiological conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is kept at low levels by its inhibitor, Keap1, which targets it for degradation. In response to oxidative stress or the accumulation of fumarate, Keap1 is modified, leading to the stabilization and nuclear translocation of Nrf2.[17][18][19] In the nucleus, Nrf2 activates the transcription of antioxidant response element (ARE)-driven genes, which play a crucial role in cellular defense against oxidative damage.[17][18]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Fumarate Fumarate Accumulation Keap1 Keap1 Fumarate->Keap1 inhibits Proteasome Proteasomal Degradation Keap1->Proteasome promotes degradation Nrf2 Nrf2 Nrf2->Keap1 binding Nucleus Nucleus Nrf2->Nucleus translocates ARE ARE Genes Nucleus->ARE activates Antioxidant Antioxidant Response ARE->Antioxidant

Caption: Fumarate-mediated activation of the Nrf2 antioxidant pathway.

Fumarate and the Hypoxia-Inducible Factor (HIF) Pathway

In normoxic conditions, Hypoxia-Inducible Factor-1α (HIF-1α) is hydroxylated by prolyl hydroxylases (PHDs), leading to its recognition by the von Hippel-Lindau (VHL) protein and subsequent proteasomal degradation.[20] Fumarate can act as a competitive inhibitor of PHDs.[20][21] Accumulation of fumarate, as seen in certain cancers with mutations in the fumarate hydratase (FH) gene, leads to the stabilization of HIF-1α even in the presence of oxygen, a phenomenon known as pseudohypoxia.[20][22] This stabilization of HIF-1α promotes the transcription of genes involved in angiogenesis, cell survival, and glycolysis.[22]

G Fumarate Fumarate Accumulation PHDs Prolyl Hydroxylases (PHDs) Fumarate->PHDs inhibits HIF1a HIF-1α PHDs->HIF1a hydroxylates HIF1a_stable Stabilized HIF-1α HIF1a->PHDs substrate VHL VHL HIF1a->VHL binding (hydroxylated) Proteasome Proteasomal Degradation VHL->Proteasome targets for degradation Hypoxia_Genes Hypoxia Response Genes HIF1a_stable->Hypoxia_Genes activates transcription Angiogenesis Angiogenesis, Glycolysis Hypoxia_Genes->Angiogenesis G cluster_nucleus Nucleus Fumarate Fumarate Accumulation TBK1 TBK1 Fumarate->TBK1 activates p65 p65 (NF-κB) TBK1->p65 phosphorylates Nucleus Nucleus p65->Nucleus translocates HIF1a_Gene HIF-1α Gene Nucleus->HIF1a_Gene binds to promoter HIF1a_mRNA HIF-1α mRNA HIF1a_Gene->HIF1a_mRNA transcription

References

The Oncometabolite Sodium Fumarate in FH-Deficient Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of cancer metabolism, the Krebs cycle intermediate fumarate has emerged as a critical oncometabolite, particularly in the context of cells deficient in the enzyme fumarate hydratase (FH). Germline mutations in the FH gene are the cause of Hereditary Leiomyomatosis and Renal Cell Cancer (HLRCC), a syndrome predisposing individuals to benign smooth muscle tumors and an aggressive form of kidney cancer.[1][2][3][4] The biallelic inactivation of FH in tumor cells leads to a massive accumulation of fumarate, which in turn drives a cascade of oncogenic signaling pathways. This guide provides an in-depth technical overview of the role of sodium fumarate as an oncometabolite, detailing the quantitative data, experimental protocols, and signaling pathways central to understanding and targeting this metabolic vulnerability in cancer.

The Biochemical Consequence of FH Deficiency: Fumarate Accumulation

The primary and most direct consequence of FH deficiency is the accumulation of its substrate, fumarate, to millimolar concentrations within the cell.[5] This accumulation is a key initiating event in the pathogenesis of FH-deficient tumors.

Quantitative Levels of Fumarate

The following table summarizes the reported levels of fumarate in FH-deficient models.

Model SystemFumarate ConcentrationMethod of DetectionReference
Fh1-deficient Mouse Embryonic Fibroblasts (MEFs)8.9 fmol/cell (undetectable in wild-type)Not specified[1]
FH-deficient cells (general)~9 mM (average cellular concentration)Liquid Chromatography-Mass Spectrometry (LC-MS)[6]
Fh1-deficient mouse cells~10 mM (intracellular)Not specified[3]

Oncogenic Mechanisms of Fumarate

Accumulated fumarate acts as a potent signaling molecule, primarily through two key mechanisms: the covalent modification of proteins (succination) and the competitive inhibition of α-ketoglutarate-dependent dioxygenases.

Protein Succination: A Post-Translational Modification

Fumarate, being an electrophile, can react non-enzymatically with the thiol groups of cysteine residues in proteins, a process termed succination.[7][8] This irreversible modification to form S-(2-succinyl)cysteine (2SC) can alter protein structure and function, leading to dysregulated cellular processes.[8]

Succination_Reaction

Caption: The chemical reaction of protein succination.

A key target of succination is the Kelch-like ECH-associated protein 1 (KEAP1), a negative regulator of the transcription factor Nuclear factor erythroid 2-related factor 2 (NRF2).[2] Succination of KEAP1 leads to the stabilization and activation of NRF2, which in turn drives the expression of antioxidant response genes.[2] While this provides a defense against oxidative stress, chronic NRF2 activation can promote tumor growth and survival.[9]

Inhibition of α-Ketoglutarate-Dependent Dioxygenases

Fumarate structurally mimics α-ketoglutarate (α-KG) and can act as a competitive inhibitor of α-KG-dependent dioxygenases. This family of enzymes plays crucial roles in various cellular processes, including hypoxia sensing and epigenetic regulation.

A critical consequence of α-KG-dependent dioxygenase inhibition is the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α) under normoxic conditions, a phenomenon known as pseudohypoxia.[4][10] Prolyl hydroxylases (PHDs), which are α-KG-dependent enzymes, normally mark HIF-1α for degradation by the von Hippel-Lindau (VHL) tumor suppressor. Fumarate-mediated inhibition of PHDs prevents this degradation, leading to the accumulation of HIF-1α and the transcriptional activation of its target genes involved in angiogenesis, glucose metabolism, and cell proliferation.[9][11]

Fumarate also inhibits α-KG-dependent histone and DNA demethylases, such as the Ten-Eleven Translocation (TET) enzymes.[12][13] This leads to widespread epigenetic changes, including DNA hypermethylation and altered histone methylation patterns, which can contribute to tumorigenesis by silencing tumor suppressor genes and promoting an epithelial-to-mesenchymal transition (EMT).[12][13]

Affected Signaling Pathways

The accumulation of fumarate in FH-deficient cells leads to the dysregulation of several key metabolic and signaling pathways.

FH_Deficiency_Signaling

Caption: Key signaling pathways affected by fumarate accumulation.

Experimental Protocols

Studying the effects of fumarate as an oncometabolite requires a range of specialized experimental techniques.

Cell Culture of FH-Deficient Models

The UOK262 cell line, derived from a patient with HLRCC-associated kidney cancer, is a widely used in vitro model for studying FH deficiency.[5][14][15]

Protocol: UOK262 Cell Culture

  • Media Preparation: Culture UOK262 cells in high glucose Dulbecco's Modified Eagle Medium (DMEM) without pyruvate, supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.[5][14]

  • Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO₂.[5]

  • Subculturing: Passage cells when they reach 80-90% confluency.

    • Aspirate the culture medium.

    • Wash the cell monolayer with sterile Phosphate-Buffered Saline (PBS).

    • Add trypsin-EDTA solution and incubate until cells detach.

    • Neutralize trypsin with complete growth medium and centrifuge the cell suspension.

    • Resuspend the cell pellet in fresh medium and seed into new culture flasks at the desired density.

Measurement of Intracellular Fumarate

Quantifying the accumulation of fumarate is fundamental to studying FH-deficient cells.

Protocol: Fumarate Measurement using a Commercial Kit (e.g., Abcam ab102516) [16]

  • Sample Preparation:

    • Homogenize tissue (40 mg) or cells (1x10⁶) in the provided Assay Buffer.

    • Centrifuge at 13,000 x g for 10 minutes to remove insoluble material.

    • Use the supernatant for the assay.

  • Standard Curve Preparation:

    • Prepare a serial dilution of the Fumarate Standard (0, 2, 4, 6, 8, 10 nmol/well) in a 96-well plate.

    • Adjust the volume of each well to 50 µL with Assay Buffer.

  • Reaction:

    • Prepare a Reaction Mix containing Fumarate Assay Buffer, Fumarate Enzyme Mix, and Fumarate Developer according to the kit instructions.

    • Add 100 µL of the Reaction Mix to each standard and sample well.

    • Incubate for 60 minutes at 37°C, protected from light.

  • Measurement:

    • Measure the absorbance at 450 nm using a microplate reader.

    • Calculate the fumarate concentration in the samples by comparing their absorbance to the standard curve.

Fumarate_Measurement_Workflow

Caption: Experimental workflow for fumarate measurement.

Detection of Protein Succination

Western blotting using an antibody specific for S-(2-succinyl)cysteine (2SC) is a common method to detect succinated proteins.

Protocol: Western Blot for Succinated Proteins

  • Protein Extraction:

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against 2SC overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

    • Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading.

Immunohistochemistry for Fumarate Hydratase

Immunohistochemistry (IHC) is a valuable tool for assessing FH protein expression in tissue samples and can be used to identify FH-deficient tumors.

Protocol: FH Immunohistochemistry [17][18]

  • Tissue Preparation:

    • Use 4-µm thick sections from formalin-fixed, paraffin-embedded (FFPE) tissue blocks.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval using a citrate-based buffer (pH 6.0).

  • Staining:

    • Incubate the slides with a primary antibody against FH.

    • Use a suitable detection system (e.g., polymer-based) with a chromogen such as DAB.

    • Counterstain with hematoxylin.

  • Interpretation:

    • FH-deficient tumor cells will show a loss of cytoplasmic staining, while normal adjacent tissues, endothelial cells, and inflammatory cells will serve as internal positive controls, showing granular cytoplasmic staining.[19]

Therapeutic Strategies

The unique metabolic state of FH-deficient cells presents several potential therapeutic vulnerabilities.

  • Targeting Glycolysis: Due to their reliance on aerobic glycolysis, inhibitors of glycolytic enzymes are being explored.

  • Targeting the Antioxidant Response: The constitutive activation of the NRF2 pathway suggests that targeting this pathway could be a viable strategy.

  • HIF Inhibitors: Given the central role of HIF-1α stabilization, inhibitors of HIF or its downstream targets are under investigation.

  • Arginine Deprivation: FH-deficient cells are dependent on exogenous arginine for the reversal of the urea cycle to buffer excess fumarate, making arginine deprivation a potential therapeutic approach.[20]

Conclusion

This compound, when accumulated due to FH deficiency, acts as a potent oncometabolite that rewires cellular metabolism and signaling to promote tumorigenesis. Understanding the quantitative aspects of fumarate accumulation, the intricacies of the signaling pathways it affects, and the experimental methodologies to study these phenomena is crucial for the development of targeted therapies for HLRCC and other FH-deficient cancers. This guide provides a foundational resource for researchers and clinicians working to unravel the complexities of this metabolic disease and to translate these findings into effective treatments.

References

An In-depth Technical Guide to the Structures and Properties of Monosodium Fumarate and Disodium Fumarate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of the chemical structures, physicochemical properties, and analytical methodologies for monosodium fumarate and dithis compound. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and formulation, offering detailed data and experimental insights.

Core Structural Differences

Fumaric acid is a dicarboxylic acid, meaning it has two carboxylic acid functional groups. The difference between monothis compound and dithis compound lies in the extent of neutralization of these acidic protons with sodium ions.

  • Monothis compound: In this form, one of the two carboxylic acid protons is replaced by a sodium ion.[1] It is an organic sodium salt that contains a fumarate(1-).[1]

  • Dithis compound: Here, both carboxylic acid protons have been replaced by sodium ions, resulting in a fumarate(2-).[2]

These structural differences give rise to distinct physicochemical properties that are critical in various applications, from food science to pharmaceuticals.

Comparative Physicochemical Data

The following table summarizes the key quantitative data for monothis compound and dithis compound, facilitating a direct comparison of their properties.

PropertyMonothis compoundDithis compoundFumaric Acid (for reference)
Molecular Formula C₄H₃NaO₄[3]C₄H₂Na₂O₄C₄H₄O₄
Molecular Weight 138.05 g/mol [3]160.04 g/mol 116.07 g/mol
CAS Number 7704-73-6[4]17013-01-3[5]110-17-8
Appearance White crystalline powder[6]White crystalline powder[2]White crystalline powder
Solubility in Water 6.86 g/100 mL (25°C)[3]22.8 g/100 mL (228 g/L)[5][7]0.63 g/100 mL (25°C)[8]
10.74 g/100 mL (40°C)[3]
18.15 g/100 mL (60°C)[3]
30.20 g/100 mL (100°C)[3]
pH of Aqueous Solution 3.0 - 4.0[3][4]7.0 - 8.0 (50 g/L)[5][7]2.03 (100 mM solution)[9]
Hygroscopicity Data not availableHygroscopic[5][10]Non-hygroscopic[9]
pKa Values (of Fumaric Acid) pKa₁ = 3.03, pKa₂ = 4.54[8]pKa₁ = 3.03, pKa₂ = 4.54[8]pKa₁ = 3.03, pKa₂ = 4.54[8]

Experimental Protocols

The following sections detail generalized methodologies for the synthesis and analysis of monosodium and dithis compound. These protocols are based on established chemical principles and information gathered from various sources.

Objective: To synthesize monothis compound and dithis compound by neutralizing fumaric acid with a sodium base.

Materials:

  • Fumaric acid

  • Sodium hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃)

  • Deionized water

  • pH meter

  • Stirring hot plate

  • Beakers and other standard laboratory glassware

  • Filtration apparatus

Protocol for Dithis compound Synthesis:

  • Heat deionized water to boiling in a beaker on a stirring hot plate.

  • While stirring, slowly add a known quantity of fumaric acid to the boiling water.

  • In a separate container, prepare a solution of sodium carbonate.

  • Gradually add the sodium carbonate solution to the fumaric acid solution in portions.

  • Monitor the pH of the reaction mixture continuously. Continue adding the sodium carbonate solution until the pH stabilizes between 6.5 and 6.7.[5]

  • Once the target pH is reached, stir the solution thoroughly and filter it while hot to remove any impurities.

  • The resulting clear solution is an aqueous solution of dithis compound. This can be used as is or subjected to crystallization to obtain the solid product.

Protocol for Monothis compound Synthesis: The synthesis of monothis compound follows a similar procedure to that of dithis compound, with the key difference being the stoichiometry of the reactants. A 1:1 molar ratio of fumaric acid to sodium hydroxide should be used. The reaction is typically carried out by reacting fumaric acid with sodium hydroxide, followed by recrystallization.[11]

Objective: To determine the purity and concentration of monothis compound and dithis compound using HPLC.

Instrumentation and Conditions (General):

  • HPLC System: A standard HPLC system equipped with a UV detector is suitable.

  • Column: A C18 column is commonly used for the analysis of organic acids.[12]

  • Mobile Phase: An acidic aqueous mobile phase is typically employed. For example, a dilute solution of perchloric acid (e.g., 3 mmol/L) in water.[13]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[13]

  • Column Temperature: The column is often maintained at a constant temperature, for example, 40°C.[13]

  • Detection: UV detection at a wavelength of 220 nm is appropriate for fumaric acid and its salts.[13]

  • Injection Volume: A standard injection volume of 10 µL can be used.[13]

Protocol:

  • Standard Preparation: Prepare standard solutions of known concentrations of fumaric acid, monothis compound, and dithis compound in the mobile phase.

  • Sample Preparation: Dissolve a precisely weighed amount of the sample to be analyzed in the mobile phase to a known volume.

  • Chromatographic Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Analysis: Identify the peaks corresponding to fumarate by comparing the retention times with the standards. Quantify the amount of the analyte by comparing the peak area of the sample with the peak areas of the standards to construct a calibration curve.

Visualizations

The following diagrams illustrate the structural differences and a generalized workflow for the synthesis and analysis of these compounds.

Caption: Chemical structures of Fumaric Acid, Monothis compound, and Dithis compound.

G cluster_synthesis Synthesis cluster_analysis Analysis start Start: Fumaric Acid react React with NaOH or Na2CO3 start->react ph_adjust Adjust pH react->ph_adjust filter Hot Filtration ph_adjust->filter product Aqueous Product filter->product prep_sample Prepare Sample Solution product->prep_sample hplc HPLC Analysis prep_sample->hplc prep_std Prepare Standard Solutions prep_std->hplc data Data Acquisition and Processing hplc->data result Final Result: Purity/Concentration data->result

Caption: Generalized workflow for the synthesis and analysis of fumarate salts.

References

In-Depth Technical Guide to the Solubility of Sodium Fumarate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of sodium fumarate in water and various organic solvents. The information is curated for professionals in research and development, particularly within the pharmaceutical and chemical industries, offering critical data for formulation, synthesis, and analytical method development.

Introduction to this compound

This compound, the sodium salt of fumaric acid, exists in two common forms: monothis compound and dithis compound. This guide focuses on dithis compound (Na₂C₄H₂O₄), a white, crystalline powder. Its solubility is a key physicochemical property influencing its behavior in various applications, from a food acidulant to a component in drug formulations. Understanding its solubility profile is essential for process optimization and ensuring product quality and efficacy.

Aqueous Solubility of Dithis compound

Dithis compound exhibits high solubility in water. Multiple sources indicate a solubility of 228 g/L at or near room temperature.[1][2][3][4][5][6] This high aqueous solubility is attributed to the ionic nature of the salt and its ability to form strong hydrogen bonds with water molecules.

Table 1: Aqueous Solubility of Dithis compound

Temperature (°C)Solubility ( g/100 mL)
Near Room Temperature22.8[1][2][3][4][5][6]
Data on the temperature dependence of dithis compound solubility is limited in publicly available literature. It is generally expected that for most salts, solubility in water increases with temperature.

Solubility of this compound in Organic Solvents

The solubility of this compound in organic solvents is generally low. This is due to the polar, ionic nature of the salt, which is less compatible with non-polar or weakly polar organic solvents. While precise quantitative data for dithis compound is scarce in readily available literature, information on monothis compound and qualitative descriptions for the disodium salt provide valuable insights. A study on monothis compound showed a solubility order of water > acetone ≈ 1,4-dioxane > dichloromethane ≈ ethanol ≈ ethyl acetate > methanol > isopropanol > acetonitrile.[7] This trend is likely to be similar for dithis compound.

Table 2: Solubility of this compound in Common Organic Solvents

SolventFormulaSolubility of Dithis compound ( g/100 mL)Reference
MethanolCH₃OHSparingly soluble to insoluble[7]
EthanolC₂H₅OHInsoluble[7]
AcetoneC₃H₆OSparingly soluble[7]
IsopropanolC₃H₈OSparingly soluble to insoluble[7]
AcetonitrileC₂H₃NInsoluble[7]
Dimethyl Sulfoxide (DMSO)C₂H₆OSSoluble[8][9][10]

Note: The terms "sparingly soluble" and "insoluble" are qualitative. For monothis compound, the solubility in most of these organic solvents is in the range of 0.01 to 0.1 g/100 mL at room temperature.[7] The solubility of dithis compound is expected to be in a similar or lower range.

Experimental Protocol: Determination of Equilibrium Solubility (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.[1][11][12][13][14][15] The following protocol outlines the steps for determining the solubility of this compound.

Materials and Equipment
  • Dithis compound (analytical grade)

  • Solvent (deionized water or organic solvent)

  • Glass flasks with stoppers (e.g., 50 mL)

  • Orbital shaker with temperature control

  • Analytical balance

  • pH meter (for aqueous solutions)

  • Syringe filters (e.g., 0.45 µm PTFE or other suitable material)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of dithis compound to a flask containing a known volume of the solvent (e.g., 20 mL). The excess solid is crucial to ensure that equilibrium is reached with the solid phase present.[15]

    • Seal the flasks to prevent solvent evaporation.

  • Equilibration:

    • Place the flasks in an orbital shaker set to a constant temperature (e.g., 25 °C, 37 °C) and agitation speed (e.g., 150-200 rpm).

    • Allow the mixture to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure that the concentration of the dissolved solid in the solvent reaches a constant value.[13] It is advisable to determine the required equilibration time by taking samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing.

  • Sample Collection and Preparation:

    • Once equilibrium is reached, stop the shaker and allow the excess solid to settle.

    • Carefully withdraw a sample from the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter to remove any undissolved solid particles. The first few drops of the filtrate should be discarded to avoid any potential adsorption onto the filter membrane.

    • Accurately dilute the filtered sample with the solvent to a concentration that falls within the linear range of the analytical method.

  • Concentration Analysis (HPLC Method):

    • Quantify the concentration of dithis compound in the diluted sample using a validated HPLC method.

    • HPLC Conditions (Example):

      • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[16][17][18][19]

      • Mobile Phase: A mixture of a buffer (e.g., phosphate buffer, pH adjusted to be compatible with the column) and an organic modifier like methanol or acetonitrile. The exact ratio should be optimized to achieve good peak shape and retention time for the fumarate anion.[16][17]

      • Flow Rate: 1.0 mL/min.[17]

      • Injection Volume: 10-20 µL.

      • Detector: UV detector set at a wavelength where fumarate has significant absorbance (e.g., around 210-220 nm).[17]

    • Prepare a calibration curve using standard solutions of dithis compound of known concentrations.

    • Calculate the concentration of the unknown sample by comparing its peak area to the calibration curve.

  • Calculation of Solubility:

    • Back-calculate the original concentration of the undiluted sample using the dilution factor.

    • The resulting concentration is the equilibrium solubility of dithis compound in the chosen solvent at the specified temperature.

Fumarate and the NRF2 Signaling Pathway

In the context of drug development and cellular biology, fumarate has been identified as a signaling molecule that can activate the Nuclear factor erythroid 2-related factor 2 (NRF2) pathway.[12][16][20][21][22][23][24] This pathway is a key regulator of cellular defense mechanisms against oxidative stress.

The mechanism of NRF2 activation by fumarate involves the modification of cysteine residues on Keap1, a protein that normally targets NRF2 for degradation. By reacting with Keap1, fumarate prevents the degradation of NRF2, allowing it to accumulate in the nucleus and activate the transcription of antioxidant and cytoprotective genes.[21][22]

Fumarate_NRF2_Pathway cluster_nucleus Fumarate Fumarate Keap1_Nrf2 Keap1-Nrf2 Complex Fumarate->Keap1_Nrf2 Inhibits Nrf2 NRF2 Keap1_Nrf2->Nrf2 Releases Degradation Proteasomal Degradation Keap1_Nrf2->Degradation Leads to Keap1 Keap1 (Modified) Nucleus Nucleus Nrf2->Nucleus Translocates to ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to Transcription Gene Transcription ARE->Transcription Initiates Proteins Cytoprotective Proteins (e.g., HO-1, NQO1) Transcription->Proteins Results in

Fumarate-mediated activation of the NRF2 pathway.

Shake_Flask_Workflow Start Start: Prepare Solvent Add_Solute Add Excess this compound to Solvent in a Sealed Flask Start->Add_Solute Equilibrate Equilibrate on Orbital Shaker (Constant Temperature & Agitation) for 24-72 hours Add_Solute->Equilibrate Settle Allow Excess Solid to Settle Equilibrate->Settle Sample Withdraw Supernatant Sample Settle->Sample Filter Filter Sample (e.g., 0.45 µm filter) Sample->Filter Dilute Accurately Dilute Filtrate Filter->Dilute Analyze Analyze Concentration (e.g., HPLC-UV) Dilute->Analyze Calculate Calculate Solubility Analyze->Calculate

Experimental workflow for the shake-flask solubility method.

Conclusion

Dithis compound is a highly water-soluble compound, a characteristic that is crucial for its various applications. Conversely, its solubility in most common organic solvents is limited. This guide provides essential solubility data and a detailed experimental protocol for its determination. The included visualization of the NRF2 signaling pathway highlights a key biological role of fumarate, offering a broader context for its importance in drug development and biomedical research. For precise formulation and process development, it is recommended to experimentally determine the solubility of dithis compound under the specific conditions of interest.

References

The Enigmatic Solid-State Landscape of Sodium Fumarate: A Guide to Its Known Crystal Structure and a Roadmap for Polymorphic Investigation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide delves into the current understanding of the crystal structure of sodium fumarate, a topic of significant interest to researchers, scientists, and drug development professionals. While extensive investigation into the polymorphism of many pharmaceutical salts has yielded a wealth of data, a comprehensive polymorphic landscape for simple sodium fumarates—both monosodium and disodium—remains largely uncharted territory in publicly accessible literature.

This document serves a dual purpose: to present the established crystallographic data for monosodium hydrogen fumarate and to provide a detailed methodological framework for the systematic investigation of polymorphism in this compound salts. This guide will be an invaluable resource for researchers embarking on the solid-state characterization of this important compound.

The Known Crystal Structure: Monosodium Hydrogen Fumarate

To date, detailed crystallographic information is available for one crystalline form of monosodium hydrogen fumarate. The structure was determined by single-crystal X-ray diffraction. A summary of the key crystallographic parameters is presented in Table 1.

Parameter Value Citation
Chemical FormulaC₄H₃NaO₄[1]
Crystal SystemTriclinic[1]
Space GroupP-1[1]
a (Å)5.32570[1]
b (Å)6.48800[1]
c (Å)7.9340[1]
α (°)82.0400[1]
β (°)87.9280[1]
γ (°)67.2300[1]
Z2
V (ų)250.34
Calculated Density (g/cm³)1.833

Table 1: Crystallographic Data for Monosodium Hydrogen Fumarate.

The Unexplored Territory: Polymorphism in this compound

Despite extensive searches of chemical and crystallographic databases, no definitive studies identifying or characterizing multiple polymorphs of either monothis compound or dithis compound have been found in the public domain. The existence of hydrates or solvates of these simple salts also remains unconfirmed in the scientific literature. This presents a significant knowledge gap and a compelling opportunity for further research.

The thermal decomposition of a substance referred to as "this compound" has been investigated, with findings indicating that upon heating, it decomposes into a mixture of sodium carbonate and a carbonaceous residue[1]. However, this study did not explore the possibility of solid-state phase transitions prior to decomposition, which is a hallmark of polymorphism.

A Roadmap for Investigation: Experimental Protocols for Polymorphism Screening

For researchers poised to explore the polymorphic landscape of this compound, a systematic approach is crucial. The following sections outline standard experimental protocols for the crystallization and characterization of potential polymorphs.

Crystallization Protocols

The discovery of new polymorphs often hinges on varying the crystallization conditions. A thorough screening should explore a wide range of solvents, temperatures, and crystallization rates.

3.1.1. Solvent Screening:

The choice of solvent is a critical factor in determining the resulting crystal form. A diverse array of solvents with varying polarities, hydrogen bonding capabilities, and functional groups should be employed.

  • Procedure:

    • Prepare saturated solutions of this compound in a variety of solvents (e.g., water, methanol, ethanol, isopropanol, acetone, acetonitrile, ethyl acetate, toluene) at an elevated temperature.

    • Allow the solutions to cool slowly to room temperature.

    • If no crystals form, employ slow evaporation of the solvent at ambient temperature.

    • For promising solvent systems, experiment with binary solvent mixtures to fine-tune the solubility and crystallization kinetics. The solubility of monothis compound has been reported in various neat and binary solvent systems, which can guide solvent selection[2].

3.1.2. Cooling Crystallization:

Varying the cooling rate can influence which polymorphic form nucleates and grows.

  • Procedure:

    • Prepare a saturated solution of this compound at a specific temperature.

    • Subject the solution to different cooling profiles:

      • Slow Cooling: Decrease the temperature gradually (e.g., 1-5 °C/hour).

      • Rapid Cooling (Crash Cooling): Quickly transfer the solution to a much lower temperature environment (e.g., an ice bath).

    • Isolate and analyze the resulting crystals from each experiment.

3.1.3. Anti-Solvent Addition:

The addition of a solvent in which the compound is insoluble (an anti-solvent) to a solution can induce crystallization.

  • Procedure:

    • Dissolve this compound in a good solvent.

    • Slowly add an anti-solvent to the solution with stirring until turbidity is observed.

    • Allow the solution to stand and for crystals to form.

    • Experiment with different solvent/anti-solvent pairs and addition rates.

The following diagram illustrates a general workflow for polymorph screening through crystallization.

PolymorphScreening cluster_crystallization Crystallization Methods cluster_characterization Solid-State Characterization SolventScreen Solvent Screening PXRD Powder X-Ray Diffraction (PXRD) SolventScreen->PXRD Cooling Cooling Crystallization Cooling->PXRD AntiSolvent Anti-Solvent Addition AntiSolvent->PXRD DSC Differential Scanning Calorimetry (DSC) PXRD->DSC Identified Forms TGA Thermogravimetric Analysis (TGA) DSC->TGA Spectroscopy Spectroscopy (FTIR, Raman) TGA->Spectroscopy SodiumFumarate This compound (Monosodium or Disodium) SodiumFumarate->SolventScreen SodiumFumarate->Cooling SodiumFumarate->AntiSolvent

General workflow for polymorph screening and characterization.
Characterization Protocols

Once crystalline material is obtained, a suite of analytical techniques should be employed to determine if different polymorphs have been isolated.

3.2.1. Powder X-Ray Diffraction (PXRD):

PXRD is the primary technique for identifying and distinguishing different crystalline forms. Each polymorph will produce a unique diffraction pattern.

  • Experimental Parameters:

    • Radiation: Copper Kα (λ = 1.5406 Å)

    • Voltage and Current: 40 kV and 40 mA

    • Scan Range (2θ): 2° to 40°

    • Step Size: 0.02°

    • Scan Speed: 1°/minute

3.2.2. Thermal Analysis:

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information about the thermal behavior of the solid, including melting points, phase transitions, and decomposition temperatures.

  • DSC Protocol:

    • Accurately weigh 3-5 mg of the sample into an aluminum pan and seal it.

    • Heat the sample from ambient temperature to a temperature above its expected decomposition point (e.g., 300 °C) at a constant rate (e.g., 10 °C/minute) under a nitrogen purge.

    • Record the heat flow as a function of temperature. Endothermic peaks may indicate melting or desolvation, while exothermic peaks can signify crystallization or decomposition.

  • TGA Protocol:

    • Accurately weigh 5-10 mg of the sample into a ceramic or platinum pan.

    • Heat the sample at a constant rate (e.g., 10 °C/minute) under a nitrogen purge.

    • Monitor the mass loss as a function of temperature. Significant mass loss can indicate the loss of solvent or water molecules, or decomposition.

3.2.3. Spectroscopic Analysis:

Fourier-Transform Infrared (FTIR) and Raman spectroscopy are sensitive to the local molecular environment and can be used to differentiate polymorphs.

  • FTIR Spectroscopy (Attenuated Total Reflectance - ATR):

    • Place a small amount of the crystalline powder directly on the ATR crystal.

    • Record the spectrum over a range of 4000-400 cm⁻¹.

    • Differences in peak positions, shapes, and intensities in the fingerprint region (below 1500 cm⁻¹) can indicate different polymorphic forms.

  • Raman Spectroscopy:

    • Place a small amount of the sample on a microscope slide.

    • Acquire the Raman spectrum using a laser source (e.g., 785 nm).

    • Focus on the low-frequency region (below 200 cm⁻¹), which is particularly sensitive to lattice vibrations and can be highly diagnostic for polymorphism. The region around 1650 cm⁻¹ (C=C stretch) and 1400 cm⁻¹ (symmetric COO⁻ stretch) are also of interest for the fumarate moiety.

The logical progression of these characterization techniques is depicted in the following diagram.

CharacterizationWorkflow Start Crystalline Sample PXRD Powder X-Ray Diffraction (PXRD) Start->PXRD Primary Identification Thermal Thermal Analysis (DSC/TGA) PXRD->Thermal Thermal Behavior Structure Single Crystal X-Ray Diffraction (if possible) PXRD->Structure For suitable crystals Spectroscopy Spectroscopic Analysis (FTIR/Raman) Thermal->Spectroscopy Vibrational Modes PolymorphID Polymorph Identification and Characterization Spectroscopy->PolymorphID Structure->PolymorphID

Workflow for the characterization of potential polymorphs.

Future Directions

The lack of comprehensive data on the polymorphism of this compound presents a clear opportunity for fundamental and applied research. A thorough investigation employing the methodologies outlined in this guide could lead to the discovery of novel crystalline forms with potentially different physicochemical properties, such as solubility, stability, and hygroscopicity. Such findings would be of great interest to the pharmaceutical and food industries, where this compound is widely used. The data generated would also contribute significantly to the fundamental understanding of crystal engineering and solid-state chemistry.

References

The Role of Fumarate in Protein Succination and Cell Signaling: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fumarate, a key intermediate in the tricarboxylic acid (TCA) cycle, has emerged as a critical signaling molecule that directly impacts cellular function through a post-translational modification known as protein succination. Under conditions of elevated fumarate, such as in hereditary leiomyomatosis and renal cell cancer (HLRCC) due to fumarate hydratase (FH) deficiency, or in metabolic dysregulation like diabetes, fumarate acts as an electrophile, covalently modifying cysteine residues on proteins. This irreversible modification, forming S-(2-succinyl)cysteine (2SC), can profoundly alter protein structure and function, leading to the dysregulation of key cellular signaling pathways. This guide provides a comprehensive technical overview of the mechanisms of protein succination, its downstream cellular consequences, and detailed methodologies for its study, aimed at researchers and professionals in drug development.

The Chemistry and Mechanism of Protein Succination

Protein succination is a non-enzymatic chemical modification that occurs via a Michael addition reaction. The electrophilic double bond of fumarate is susceptible to nucleophilic attack by the thiol group of cysteine residues in proteins.[1][2] This reaction is irreversible under physiological conditions and leads to the formation of a stable thioether linkage, creating the S-(2-succinyl)cysteine (2SC) adduct.[3] The specificity of this modification is influenced by the local protein environment, with cysteine residues with a lower pKa being more susceptible to succination.[2]

Diagram: The Chemical Reaction of Protein Succination

succination_reaction Fumarate Fumarate (Electrophile) SuccinatedProtein Protein-Cys-S-CH(COO⁻)-CH₂-COO⁻ (Succinated Protein - 2SC) Fumarate->SuccinatedProtein Michael Addition ProteinCysteine Protein-Cys-SH (Nucleophile) ProteinCysteine->SuccinatedProtein

Caption: The Michael addition of fumarate to a protein cysteine residue.

Fumarate Accumulation and Protein Succination in Disease

Elevated intracellular fumarate is a hallmark of several pathological conditions, leading to widespread protein succination and subsequent cellular dysfunction.

  • Hereditary Leiomyomatosis and Renal Cell Cancer (HLRCC): This autosomal dominant disorder is caused by germline mutations in the FH gene, leading to a deficiency in the fumarate hydratase enzyme.[4] This results in the massive accumulation of fumarate, which acts as an oncometabolite, driving tumorigenesis through extensive protein succination.[4][5]

  • Diabetes: In diabetic conditions, particularly with hyperglycemia, mitochondrial stress and a high NADH/NAD+ ratio can lead to the accumulation of TCA cycle intermediates, including fumarate.[1][2] This results in increased succination of various proteins, contributing to the pathogenesis of diabetic complications.[1]

Key Signaling Pathways Modulated by Fumarate Succination

The covalent modification of proteins by fumarate can have profound effects on cellular signaling cascades. One of the most well-characterized pathways affected is the Keap1-Nrf2 antioxidant response pathway.

The Keap1-Nrf2 Pathway

Under basal conditions, the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is targeted for ubiquitination and proteasomal degradation by the Kelch-like ECH-associated protein 1 (Keap1)-Cul3-E3 ubiquitin ligase complex.[6][7] Keap1 acts as a sensor for oxidative and electrophilic stress.

Fumarate can directly succinate specific cysteine residues on Keap1 (e.g., Cys151, Cys288).[7][8] This modification leads to a conformational change in Keap1, impairing its ability to ubiquitinate Nrf2.[9] As a result, Nrf2 accumulates, translocates to the nucleus, and activates the transcription of a battery of antioxidant and cytoprotective genes.[10][11]

Diagram: Fumarate-Mediated Activation of the Nrf2 Pathway

Keap1_Nrf2_Pathway Fumarate-Mediated Nrf2 Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Fumarate High Fumarate Keap1 Keap1 Fumarate->Keap1 Succination (Cys residues) Nrf2 Nrf2 Keap1->Nrf2 Binds Cul3 Cul3-E3 Ligase Nrf2->Cul3 Ubiquitination Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Proteasome Proteasome Cul3->Proteasome Degradation ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binds Genes Antioxidant & Cytoprotective Genes ARE->Genes Activates Transcription

Caption: Succination of Keap1 by fumarate prevents Nrf2 degradation, leading to its nuclear translocation and activation of antioxidant gene expression.

Other Succinated Protein Targets and Cellular Consequences

Besides Keap1, a growing number of proteins have been identified as targets of succination, leading to a diverse range of cellular effects.

Succinated ProteinCellular ProcessConsequence of SuccinationReference(s)
Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) GlycolysisEnzyme inactivation, potentially linking glucotoxicity to diabetic complications.,[12]
Aconitase 2 (ACO2) TCA CycleInhibition of enzymatic activity, contributing to metabolic dysregulation in HLRCC.[13]
Tubulin CytoskeletonInhibition of polymerization, potentially altering microtubule dynamics.[14]
Iron Regulatory Protein 2 (IRP2) Iron MetabolismInability to repress ferritin mRNA translation, leading to increased ferritin expression and a chronic proliferative signal.[15]

Experimental Protocols for the Study of Protein Succination

A variety of techniques are employed to detect, quantify, and characterize succinated proteins.

Preparation of Cell and Tissue Lysates

Proper sample preparation is crucial for the analysis of protein succination.

Protocol: Cell Lysate Preparation

  • Cell Harvesting: Culture cells to the desired confluency. For adherent cells, wash with ice-cold PBS and scrape. For suspension cells, pellet by centrifugation.[13][16]

  • Lysis Buffer: Resuspend the cell pellet in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[13][17]

  • Lysis: Incubate on ice for 30 minutes with intermittent vortexing.[13]

  • Clarification: Centrifuge the lysate at high speed (e.g., 13,000 x g) for 15-20 minutes at 4°C to pellet cellular debris.[13][16]

  • Protein Quantification: Determine the protein concentration of the supernatant using a standard method such as the BCA assay.

  • Storage: Aliquot the lysate and store at -80°C.

Diagram: Workflow for Cell Lysate Preparation

lysate_prep_workflow Start Cell Culture Harvest Harvest Cells Start->Harvest Lyse Lyse in RIPA Buffer + Inhibitors Harvest->Lyse Clarify Centrifuge to Clarify Lysate Lyse->Clarify Quantify Quantify Protein (BCA Assay) Clarify->Quantify Store Store at -80°C Quantify->Store

Caption: A typical workflow for the preparation of cell lysates for protein analysis.

Detection of Succinated Proteins by Western Blotting

Western blotting using an antibody specific for S-(2-succinyl)cysteine is a common method for detecting succinated proteins.

Protocol: Western Blotting for 2SC

  • SDS-PAGE: Separate proteins from cell or tissue lysates by SDS-polyacrylamide gel electrophoresis.

  • Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against 2SC overnight at 4°C.[18][19]

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.[18]

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.[18][20]

Identification and Quantification of Succinated Proteins by Mass Spectrometry

Mass spectrometry (MS)-based proteomics is a powerful tool for the unbiased identification and quantification of succinated proteins and the precise localization of succination sites.

Protocol: LC-MS/MS Analysis of Succinated Peptides

  • In-solution or In-gel Digestion: Reduce and alkylate protein thiols, followed by digestion with trypsin.[21]

  • Enrichment (Optional): For low-abundance modifications, enrich for succinylated peptides using an anti-2SC antibody (immunoaffinity purification).

  • LC-MS/MS Analysis: Analyze the peptide mixture using a high-resolution mass spectrometer (e.g., Orbitrap).[15][21]

    • Liquid Chromatography: Separate peptides on a C18 reverse-phase column using a gradient of acetonitrile in 0.1% formic acid.[15][21]

    • Mass Spectrometry: Operate the mass spectrometer in data-dependent acquisition mode, acquiring MS1 scans followed by MS2 fragmentation of the most abundant precursor ions.[21]

  • Data Analysis: Search the MS/MS spectra against a protein database to identify peptides and localize the succination modification (mass shift of +116.011 Da on cysteine).[21]

Diagram: Mass Spectrometry Workflow for Succinated Proteomics

ms_workflow Lysate Protein Lysate Digestion Reduction, Alkylation, & Trypsin Digestion Lysate->Digestion Enrichment Immunoaffinity Enrichment (anti-2SC) Digestion->Enrichment Optional LC Liquid Chromatography (Peptide Separation) Digestion->LC Enrichment->LC MS Tandem Mass Spectrometry (MS/MS) LC->MS Analysis Database Searching & Data Analysis MS->Analysis

Caption: A general workflow for the identification of succinated proteins using mass spectrometry.

In Vitro Succination Assay

To study the direct effect of fumarate on a purified protein, an in vitro succination assay can be performed.

Protocol: In Vitro Protein Succination

  • Protein Preparation: Purify the protein of interest.

  • Incubation: Incubate the purified protein with varying concentrations of fumarate (e.g., 0-50 mM) in a suitable buffer (e.g., phosphate buffer, pH 7.4) at 37°C for a defined period (e.g., 24 hours).[2][21]

  • Analysis: Analyze the reaction mixture for protein succination using western blotting with an anti-2SC antibody or by mass spectrometry to identify the modified cysteine residues.[21]

Immunohistochemistry for 2SC in Tissues

Immunohistochemistry (IHC) allows for the visualization of succinated proteins within the context of tissue architecture.

Protocol: Immunohistochemistry for 2SC

  • Tissue Preparation: Deparaffinize and rehydrate formalin-fixed, paraffin-embedded tissue sections.[22]

  • Antigen Retrieval: Perform heat-induced epitope retrieval (e.g., using citrate buffer, pH 6.0).[22]

  • Blocking: Block endogenous peroxidase activity and non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the sections with an anti-2SC primary antibody overnight at 4°C.[23]

  • Secondary Antibody and Detection: Use an appropriate enzyme-conjugated secondary antibody and a chromogenic substrate (e.g., DAB) to visualize the staining.

  • Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount the slides.[24]

Conclusion and Future Directions

The study of fumarate-driven protein succination has unveiled a fundamental mechanism by which cellular metabolism directly regulates protein function and signaling. This modification is no longer viewed as a random event but as a key player in the pathophysiology of diseases such as cancer and diabetes. The methodologies outlined in this guide provide a robust toolkit for researchers to further explore the succinated proteome and its functional consequences. Future research in this area will likely focus on identifying novel succinated proteins and their roles in disease, developing more sensitive and specific tools for detecting 2SC, and exploring the therapeutic potential of targeting fumarate metabolism and protein succination in various pathological contexts. The insights gained from these studies will be invaluable for the development of novel diagnostic and therapeutic strategies.

References

In-Vitro Toxicological Profile of Sodium Fumarate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

General Toxicological Profile

Fumaric acid and its salts, including sodium fumarate, are considered to have a low degree of toxicity.[2] They are normal constituents of cellular metabolism and are readily metabolized.[2][3] Regulatory bodies such as the European Food Safety Authority (EFSA) and the Cosmetic Ingredient Review (CIR) Expert Panel have reviewed the safety of fumaric acid and its salts and have concluded them to be safe for their intended uses in food and cosmetics, respectively.[4][5] Chronic toxicological studies in several species have found fumarate to be free of significant toxicity.[2]

Quantitative Toxicological Data

A comprehensive literature review did not yield specific quantitative in-vitro cytotoxicity or genotoxicity data for this compound. The following tables are presented as a template for researchers to populate with their own experimental data.

Cytotoxicity Data
Cell LineAssayExposure Time (hrs)IC50 (µg/mL)IC50 (mM)Reference
e.g., HepG2Neutral Red Uptake24Data not foundData not found
e.g., Caco-2MTT Assay48Data not foundData not found
e.g., HEK293LDH Assay24Data not foundData not found
Genotoxicity Data

Ames Test (Bacterial Reverse Mutation Assay)

S. typhimurium StrainMetabolic Activation (S9)Concentration Range TestedRevertant Colonies (Mean ± SD)Mutagenicity RatioConclusionReference
e.g., TA98WithoutData not foundData not foundData not foundData not found
e.g., TA100WithData not foundData not foundData not foundData not found
e.g., TA1535WithoutData not foundData not foundData not foundData not found
e.g., TA1537WithData not foundData not foundData not foundData not found

Comet Assay (Single Cell Gel Electrophoresis)

Cell LineTreatment ConcentrationExposure Time (hrs)% Tail DNA (Mean ± SD)Olive Tail Moment (Mean ± SD)ConclusionReference
e.g., Human LymphocytesData not foundData not foundData not foundData not foundData not found
e.g., CHOData not foundData not foundData not foundData not foundData not found

Cellular and Molecular Mechanisms

While direct quantitative toxicity data is sparse, research has shown that high levels of fumarate can influence cellular processes and signaling pathways.

Cytotoxicity at High Concentrations

Some studies have indicated that exposure to high concentrations of fumarate can lead to a loss of cell viability, potentially through an apoptotic pathway.[6] Elevated levels of fumarate have also been associated with DNA fragmentation, which could contribute to chromosomal instability.[6][7]

Cytoprotective Effects

Conversely, under hypoxic conditions, this compound has been shown to reduce the level of cell death. This protective effect is thought to be associated with an increase in the contribution of alternative sources of high-energy compounds, rather than the restoration of mitochondrial ATP production.[8]

Interaction with Signaling Pathways

Fumarate is known to interact with key cellular signaling pathways, particularly the Nrf2 and NF-κB pathways.

  • Nrf2 Pathway Activation: Fumarate can activate the Nrf2 pathway, a key regulator of cellular antioxidant responses. This activation is thought to occur through the modification of Keap1, a protein that targets Nrf2 for degradation.[5][9][10]

  • NF-κB Pathway Inhibition: Fumarate and its derivatives have been shown to inhibit the NF-κB pathway, which is involved in inflammation and cell survival. This inhibition can occur through the covalent modification of the p65 subunit of NF-κB, preventing its nuclear translocation and DNA binding activity.[2][3]

Experimental Protocols

The following are detailed methodologies for key in-vitro toxicology assays.

Neutral Red Uptake (NRU) Assay for Cytotoxicity

The NRU assay is a cell viability/cytotoxicity assay based on the ability of viable cells to incorporate and bind the supravital dye, neutral red, in their lysosomes.[3][11]

Materials:

  • Primary cells or established cell lines

  • Neutral red solution (e.g., 0.33 g/L in ultra-pure water)

  • DPBS without calcium and magnesium

  • Cell culture medium

  • Neutral red destain solution (e.g., 50% ethanol, 49% ultrapure water, 1% glacial acetic acid)[11]

  • 96-well plates

  • Spectrophotometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and incubate overnight to allow for attachment and confluence.[11]

  • Treatment: Expose cells to various concentrations of this compound for a defined period (e.g., 24 or 48 hours). Include appropriate vehicle and positive controls.

  • Neutral Red Incubation: Remove the treatment medium, wash the cells with DPBS, and add neutral red solution to each well. Incubate for 1-4 hours.[11]

  • Destaining: Remove the neutral red solution, wash the cells with DPBS, and add the destain solution to extract the dye from the viable cells.[11]

  • Measurement: Measure the absorbance of the solubilized dye using a spectrophotometer at a wavelength of approximately 540 nm.[3]

  • Data Analysis: Express the results as a percentage of the control (untreated cells) and calculate the IC50 value (the concentration that inhibits 50% of neutral red uptake).

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[5]

Materials:

  • Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537)

  • Minimal glucose agar plates

  • Top agar

  • S9 fraction for metabolic activation (optional)

  • Positive and negative controls

Procedure:

  • Preparation: Prepare dilutions of this compound.

  • Exposure: In a test tube, mix the Salmonella tester strain, the test substance, and (if required) the S9 mix.

  • Plating: Add the mixture to molten top agar and pour it onto a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A positive result is typically defined as a dose-related increase in the number of revertant colonies that is at least twice the background (spontaneous revertant) count.

Comet Assay (Single Cell Gel Electrophoresis)

The Comet assay is a sensitive method for detecting DNA damage (single- and double-strand breaks, and alkali-labile sites) in individual cells.

Materials:

  • Single-cell suspension of the test cells

  • Low-melting-point agarose

  • Normal-melting-point agarose

  • Microscope slides

  • Lysis solution (high salt and detergent)

  • Alkaline electrophoresis buffer

  • Neutralization buffer

  • DNA staining dye (e.g., SYBR Gold)

  • Fluorescence microscope with appropriate software for analysis

Procedure:

  • Cell Encapsulation: Mix the single-cell suspension with low-melting-point agarose and pipette onto a microscope slide pre-coated with normal-melting-point agarose.

  • Lysis: Immerse the slides in lysis solution to remove cell membranes and proteins, leaving behind nucleoids.

  • DNA Unwinding: Place the slides in an alkaline electrophoresis buffer to allow the DNA to unwind.

  • Electrophoresis: Subject the slides to electrophoresis. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail".

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye.

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope and analyze the images using specialized software to quantify the extent of DNA damage (e.g., % tail DNA, olive tail moment).

Visualizations

Experimental Workflow and Signaling Pathways

experimental_workflow cluster_prep Preparation cluster_assays In-Vitro Assays cluster_analysis Data Analysis cluster_interpretation Interpretation prep Prepare this compound Stock Solutions cell_culture Culture and Maintain Cell Lines cytotoxicity Cytotoxicity Assays (e.g., Neutral Red Uptake) cell_culture->cytotoxicity genotoxicity Genotoxicity Assays (e.g., Ames Test, Comet Assay) cell_culture->genotoxicity cyto_analysis Calculate IC50 Values cytotoxicity->cyto_analysis geno_analysis Quantify Mutagenicity / DNA Damage genotoxicity->geno_analysis pathway_analysis Signaling Pathway Analysis (e.g., Nrf2, NF-κB) cyto_analysis->pathway_analysis profile Develop Toxicological Profile cyto_analysis->profile geno_analysis->pathway_analysis geno_analysis->profile pathway_analysis->profile nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus fumarate Fumarate keap1 Keap1 fumarate->keap1 Modifies Cysteine Residues nrf2 Nrf2 keap1->nrf2 Dissociation keap1_nrf2 Keap1-Nrf2 Complex keap1->keap1_nrf2 nrf2->keap1_nrf2 nrf2_n Nrf2 nrf2->nrf2_n Translocation ub Ubiquitin Degradation keap1_nrf2->ub Basal State are ARE (Antioxidant Response Element) nrf2_n->are maf Maf maf->are genes Antioxidant Gene Expression are->genes nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus fumarate Fumarate p65 p65 fumarate->p65 Covalent Modification (Inhibition) nfkb_complex p65-p50-IκB Complex p65->nfkb_complex p65_n p65 p65->p65_n Translocation (Blocked by Fumarate) p50 p50 p50->nfkb_complex p50_n p50 p50->p50_n Translocation ikb IκB ikb->nfkb_complex Degradation stimulus Pro-inflammatory Stimulus ikk IKK stimulus->ikk ikk->ikb Phosphorylates dna NF-κB Response Element p65_n->dna p50_n->dna genes Inflammatory Gene Expression dna->genes

References

The Role of Sodium Fumarate in Anaerobic Respiration: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anaerobic respiration is a critical metabolic process for numerous microorganisms, enabling their survival and proliferation in oxygen-deprived environments. A key aspect of this process is the utilization of alternative terminal electron acceptors. This technical guide delves into the discovery and elucidation of the function of sodium fumarate as a terminal electron acceptor in the anaerobic respiration of facultative anaerobes, with a primary focus on the model organism Escherichia coli. We will explore the pivotal role of the enzyme fumarate reductase, the genetic regulation of its expression, and the associated bioenergetics. This guide provides a comprehensive overview of the experimental methodologies employed to unravel this fundamental biological process, presents key quantitative data, and visualizes the intricate signaling pathways and experimental workflows.

Introduction

In the absence of oxygen, facultative anaerobes like Escherichia coli switch from aerobic respiration to anaerobic respiration to sustain energy production. This metabolic flexibility is crucial for their adaptation to diverse environments, including the mammalian gut. While aerobic respiration utilizes oxygen as the terminal electron acceptor in the electron transport chain, anaerobic respiration employs alternative molecules. The discovery that fumarate can serve this function was a significant milestone in understanding microbial metabolism.

The reduction of fumarate to succinate, catalyzed by the enzyme fumarate reductase, is coupled to the oxidation of an electron donor, typically a quinol, and contributes to the generation of a proton motive force, which drives ATP synthesis.[1] This process, known as fumarate respiration, is a highly regulated and efficient means of energy conservation under anaerobic conditions.

This guide will provide a detailed examination of the core components of fumarate respiration, the experimental approaches used to investigate its function, and the quantitative data that underpin our current understanding.

The Central Role of Fumarate Reductase

The key enzyme in fumarate respiration is fumarate reductase (FRD) , a membrane-bound enzyme complex that catalyzes the reduction of fumarate to succinate.[1] In E. coli, this enzyme is encoded by the frdABCD operon.[2][3] The FrdA and FrdB subunits form the catalytic domain, containing a covalently bound flavin adenine dinucleotide (FAD) and iron-sulfur clusters, while the FrdC and FrdD subunits are integral membrane proteins that anchor the catalytic subunits to the cytoplasmic membrane and are involved in quinol oxidation.

The reaction catalyzed by fumarate reductase is the final step in the anaerobic electron transport chain when fumarate is the terminal electron acceptor:

Fumarate + Reduced Menaquinone → Succinate + Menaquinone

This reaction is energetically favorable and allows for the reoxidation of reduced quinones, thereby maintaining the flow of electrons through the electron transport chain and contributing to the generation of the proton motive force essential for ATP synthesis.

Genetic Regulation of Fumarate Respiration

The expression of the frdABCD operon is tightly regulated in response to the availability of oxygen and other terminal electron acceptors. This ensures that fumarate respiration is only activated when it is the most favorable energy-generating pathway. Two key regulatory systems are involved: the global anaerobic regulator Fnr and the two-component system DcuS-DcuR .

The Fnr (Fumarate and Nitrate Reduction) Regulator

Fnr is a global transcription factor that senses the absence of oxygen. Under anaerobic conditions, Fnr becomes active and binds to specific DNA sequences in the promoter regions of its target genes, including the frdABCD operon.[2][3] The binding of Fnr to the frd promoter activates transcription, leading to the synthesis of fumarate reductase.[4] Conversely, in the presence of oxygen, Fnr is inactive, and the expression of the frd operon is repressed.

The DcuS-DcuR Two-Component System

The DcuS-DcuR system is a two-component signal transduction system that responds to the presence of C4-dicarboxylates, such as fumarate, in the periplasm.[5] DcuS is a membrane-bound sensor kinase, and DcuR is a cytoplasmic response regulator.[6] When fumarate binds to the periplasmic domain of DcuS, it triggers a conformational change that leads to the autophosphorylation of DcuS.[7] The phosphate group is then transferred to DcuR.[8] Phosphorylated DcuR (DcuR-P) acts as a transcriptional activator, binding to the promoter of the frdABCD operon and enhancing its expression.[9] This ensures that the machinery for fumarate respiration is upregulated when its substrate is available.

The following diagram illustrates the regulatory control of the frdABCD operon:

frd_regulation anaerobiosis Anaerobiosis Fnr_active Fnr (active) anaerobiosis->Fnr_active activates fumarate Periplasmic Fumarate DcuS DcuS fumarate->DcuS binds Fnr_inactive Fnr (inactive) frd_operon frdABCD operon Fnr_active->frd_operon activates transcription DcuR DcuR DcuS->DcuR phosphorylates DcuR_P DcuR-P DcuR_P->frd_operon enhances transcription FRD Fumarate Reductase frd_operon->FRD expresses

Caption: Regulation of the frdABCD operon.

Quantitative Data Summary

The following tables summarize key quantitative data related to fumarate respiration in E. coli.

Table 1: Gene Expression Changes in Response to Anaerobiosis and Fumarate

Gene/OperonConditionFold Change in ExpressionReference
frdA'-'lacZAnaerobic vs. Aerobic~10-fold increase[2][3]
frdA'-'lacZAnaerobic + Fumarate vs. Anaerobic~1.5-fold increase[2][3]
frdA'-'lacZAnaerobic + Nitrate vs. Anaerobic~23-fold decrease[2][3]

Table 2: Growth and Bioenergetic Parameters of E. coli during Fumarate Respiration

ParameterValueConditionsReference
Maximal Growth Yield (Ymax)6.6 g dry weight / mol fumarateMineral medium with H₂ as electron donor[10]
ATP Yield~0.4 mol ATP / mol fumarate reducedCalculated from Ymax[10]
Anaerobic Fumarate Transport Rate95 µmol/g (dry weight) per minAnaerobically grown cells[11]
Km for Anaerobic Fumarate Transport400 µMAnaerobically grown cells[11]

Table 3: Kinetic Properties of Fumarase A (fumA) in E. coli

ParameterValueSubstrateReference
kcat3100 s⁻¹Fumarate[12]
kcat/Km5 x 10⁶ M⁻¹s⁻¹Fumarate[12]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study fumarate respiration.

Protocol for Measuring Fumarate Reductase Activity (Spectrophotometric Assay)

This protocol is adapted from the principles of coupled enzyme assays.[13][14] The activity of fumarate reductase is measured by monitoring the oxidation of a reduced artificial electron donor.

Materials:

  • Anaerobically grown E. coli cells or purified membrane vesicles

  • Lysis buffer (e.g., 50 mM MOPS, pH 7.0, 5 mM MgCl₂, 1 mM DTT)

  • Spectrophotometer

  • Anaerobic cuvettes

  • Reduced methyl viologen (electron donor)

  • This compound (substrate)

  • Sodium dithionite (for reducing methyl viologen)

Procedure:

  • Preparation of Cell Lysate/Membrane Vesicles:

    • Harvest anaerobically grown cells by centrifugation.

    • Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or French press.

    • Centrifuge the lysate at low speed to remove cell debris.

    • For membrane vesicles, ultracentrifuge the supernatant to pellet the membranes. Resuspend the membrane pellet in a minimal volume of lysis buffer.

  • Assay Mixture Preparation (in an anaerobic environment, e.g., a glove box):

    • Prepare a solution of 10 mM methyl viologen and reduce it by adding a small amount of solid sodium dithionite until a stable, deep blue color is achieved.

    • In an anaerobic cuvette, add 50 mM potassium phosphate buffer (pH 7.4), 100 µM reduced methyl viologen, and the cell lysate or membrane vesicle preparation.

  • Initiation of the Reaction:

    • Start the reaction by adding a saturating concentration of this compound (e.g., 10 mM).

  • Spectrophotometric Measurement:

    • Immediately monitor the oxidation of reduced methyl viologen by measuring the decrease in absorbance at 600 nm.

  • Calculation of Activity:

    • Calculate the rate of fumarate reductase activity using the molar extinction coefficient of reduced methyl viologen. One unit of activity is typically defined as the amount of enzyme that oxidizes 1 µmol of reduced methyl viologen per minute.

Protocol for Anaerobic Cultivation of E. coli with Fumarate

This protocol outlines the general procedure for growing E. coli under anaerobic conditions with fumarate as the terminal electron acceptor.[15]

Materials:

  • Anaerobic chamber or glove box

  • Gas-tight culture vessels (e.g., serum bottles with butyl rubber stoppers)

  • Minimal medium (e.g., M9 salts) supplemented with a non-fermentable carbon source (e.g., glycerol or lactate), a nitrogen source, and trace elements.

  • This compound solution (sterile, anaerobic)

  • E. coli inoculum

  • Gas mixture for sparging and maintaining anaerobiosis (e.g., 85% N₂, 10% H₂, 5% CO₂)

Procedure:

  • Media Preparation:

    • Prepare the minimal medium and dispense it into culture vessels inside the anaerobic chamber.

    • Make the medium anaerobic by sparging with the gas mixture for at least 30 minutes.

    • Seal the vessels with butyl rubber stoppers and aluminum crimps.

    • Autoclave the sealed vessels.

  • Addition of Supplements:

    • After the medium has cooled, aseptically add sterile, anaerobic solutions of the carbon source, this compound, and any other required supplements (e.g., vitamins, amino acids) using a syringe.

  • Inoculation:

    • Inoculate the medium with an overnight culture of E. coli grown under anaerobic or microaerobic conditions. The inoculum volume should be small to minimize the introduction of oxygen.

  • Incubation:

    • Incubate the cultures at the desired temperature (e.g., 37°C) with gentle agitation.

  • Monitoring Growth:

    • Monitor cell growth by measuring the optical density at 600 nm (OD₆₀₀) at regular intervals. Samples can be withdrawn aseptically using a syringe.

Protocol for Construction of an frd Gene Knockout Mutant via P1 Transduction

This protocol describes the use of P1 phage transduction to move a deletion of the frd operon from a donor strain (e.g., from the Keio collection) to a recipient strain.[16][17][18][19]

Materials:

  • E. coli donor strain with a marked deletion of the frd operon (e.g., frd::kan)

  • E. coli recipient strain

  • P1 phage lysate

  • LB medium and LB agar plates

  • Antibiotics (e.g., kanamycin for selection)

  • Sodium citrate

  • Calcium chloride (CaCl₂)

Procedure:

  • Preparation of P1 Lysate from Donor Strain:

    • Grow the donor strain to mid-log phase in LB medium supplemented with CaCl₂.

    • Infect the donor culture with P1 phage and incubate until lysis occurs.

    • Add a few drops of chloroform to complete the lysis and release the phage particles.

    • Centrifuge to pellet the cell debris and collect the supernatant containing the P1 lysate.

  • Transduction of Recipient Strain:

    • Grow the recipient strain to late-log phase.

    • Harvest the cells and resuspend them in a solution containing CaCl₂.

    • Mix the recipient cells with the P1 lysate and incubate to allow for phage adsorption and DNA injection.

  • Selection of Transductants:

    • Stop the infection by adding sodium citrate.

    • Plate the cell mixture onto LB agar plates containing the appropriate antibiotic (e.g., kanamycin) to select for cells that have incorporated the marked frd deletion.

    • Also plate on plates with sodium citrate but without the antibiotic to determine the titer of the phage.

  • Verification of Knockout:

    • Purify single colonies from the selective plates.

    • Verify the deletion of the frd operon in the transductants by PCR using primers that flank the frd locus. The PCR product from the knockout mutant will be a different size than that from the wild-type strain.

Protocol for Quantification of Intracellular ATP using a Luciferase-Based Assay

This protocol outlines a common method for measuring intracellular ATP levels, which can be used to assess the energy status of cells under different respiratory conditions.[20][21][22][23][24]

Materials:

  • Anaerobically grown E. coli cells

  • ATP extraction buffer (e.g., boiling Tris-EDTA buffer)

  • Luciferase assay kit (containing luciferase, luciferin, and assay buffer)

  • Luminometer

  • ATP standard solution

Procedure:

  • Sample Collection and ATP Extraction:

    • Rapidly harvest a known number of cells from the anaerobic culture.

    • Immediately resuspend the cell pellet in a small volume of boiling extraction buffer to inactivate ATPases and lyse the cells, releasing the intracellular ATP.

    • Boil for a few minutes and then place on ice.

    • Centrifuge to pellet the cell debris.

  • ATP Measurement:

    • Prepare a standard curve using the ATP standard solution.

    • In a luminometer tube or a well of a microplate, mix the ATP-containing sample supernatant with the luciferase assay reagent.

    • Immediately measure the light output (luminescence) in the luminometer.

  • Calculation of ATP Concentration:

    • Determine the ATP concentration in the sample by comparing its luminescence reading to the ATP standard curve.

    • Normalize the ATP concentration to the number of cells or total protein content of the sample.

Visualizing Experimental and Logical Workflows

The following diagrams illustrate the logical flow of a typical research project investigating the role of fumarate in anaerobic respiration.

experimental_workflow hypothesis Hypothesis: Fumarate serves as a terminal electron acceptor in anaerobic respiration exp_design Experimental Design hypothesis->exp_design growth_analysis Growth Analysis: Compare growth with and without fumarate exp_design->growth_analysis mutant_analysis Mutant Analysis: Construct and test frd knockout exp_design->mutant_analysis enzyme_assay Biochemical Assay: Measure fumarate reductase activity exp_design->enzyme_assay gene_expression Gene Expression Analysis: Quantify frd operon expression exp_design->gene_expression data_collection Data Collection growth_analysis->data_collection mutant_analysis->data_collection enzyme_assay->data_collection gene_expression->data_collection growth_data Growth curves, biomass yield data_collection->growth_data mutant_phenotype Growth phenotype of Δfrd mutant data_collection->mutant_phenotype enzyme_kinetics Enzyme activity, Km, Vmax data_collection->enzyme_kinetics transcript_levels mRNA levels of frd genes data_collection->transcript_levels analysis_interpretation Analysis and Interpretation growth_data->analysis_interpretation mutant_phenotype->analysis_interpretation enzyme_kinetics->analysis_interpretation transcript_levels->analysis_interpretation conclusion Conclusion: Fumarate is a terminal electron acceptor, and fumarate reductase is essential for this process under anaerobic conditions analysis_interpretation->conclusion

Caption: A typical experimental workflow.

signaling_pathway stimulus Anaerobic Conditions + Fumarate fnr_activation Fnr Activation stimulus->fnr_activation dcus_sensing DcuS Senses Fumarate stimulus->dcus_sensing frd_transcription frdABCD Transcription fnr_activation->frd_transcription dcus_autophosphorylation DcuS Autophosphorylation dcus_sensing->dcus_autophosphorylation phosphotransfer Phosphotransfer to DcuR dcus_autophosphorylation->phosphotransfer dcur_activation DcuR Activation phosphotransfer->dcur_activation dcur_activation->frd_transcription frd_synthesis Fumarate Reductase Synthesis frd_transcription->frd_synthesis fumarate_respiration Fumarate Respiration frd_synthesis->fumarate_respiration atp_production ATP Production fumarate_respiration->atp_production

Caption: Signaling pathway for fumarate respiration.

Conclusion

The discovery of this compound's role in anaerobic respiration has profoundly advanced our understanding of microbial metabolic diversity and adaptability. The intricate regulatory networks involving Fnr and the DcuS-DcuR two-component system highlight the sophisticated mechanisms that microorganisms have evolved to optimize energy generation in fluctuating environments. The experimental protocols and quantitative data presented in this guide provide a foundation for further research in this area, with potential applications in metabolic engineering, antimicrobial drug development targeting anaerobic pathogens, and understanding the dynamics of microbial communities in anaerobic niches. The continued exploration of anaerobic respiratory pathways will undoubtedly unveil further complexities and opportunities in the field of microbiology and biotechnology.

References

Sodium fumarate molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, analysis, and biological significance of sodium fumarate. It is intended to serve as a valuable resource for professionals in research, and drug development.

Chemical and Physical Data

This compound can exist in two common forms: monothis compound and dithis compound. The properties of each are summarized below.

PropertyMonothis compoundDithis compound
Chemical Formula C₄H₃NaO₄[1][2][3]C₄H₂Na₂O₄[4][5]
Molecular Weight 138.05 g/mol [1][2][3]160.04 g/mol [4][5]
Appearance White crystalline powderWhite crystalline powder[5]
Synonyms Sodium hydrogen fumarateFumaric acid disodium salt
CAS Number 7704-73-6[1]17013-01-3[4]
Solubility in Water SolubleSoluble[5]

Synthesis and Manufacturing

The synthesis of this compound salts typically involves the neutralization of fumaric acid with a sodium-containing base.

General Synthesis of Dithis compound: A common laboratory and industrial method for preparing dithis compound involves reacting fumaric acid with two equivalents of sodium hydroxide in an aqueous solution. The resulting salt can then be isolated by crystallization after evaporation of the solvent.

General Synthesis of Monothis compound: Monothis compound is synthesized by reacting fumaric acid with one equivalent of a sodium-containing base, such as sodium hydroxide or sodium carbonate, in a suitable solvent. The product can be crystallized from the reaction mixture. Industrial production may involve fermentation processes to produce glutamic acid, which is then converted to monosodium glutamate, a related salt.

Experimental Protocols

Accurate quantification of this compound is crucial for quality control and research purposes. The following are detailed methodologies for common analytical techniques.

Assay of Monothis compound by Titration

This method determines the purity of a monothis compound sample.

Principle: The acidic proton of monothis compound is titrated with a standardized solution of sodium hydroxide, a strong base. The endpoint is determined using a colorimetric indicator.

Equipment and Reagents:

  • Analytical balance

  • Burette, 25 mL or 50 mL

  • Pipette, 25 mL

  • Erlenmeyer flasks, 250 mL

  • 0.1 N Sodium Hydroxide (NaOH), standardized

  • Phenolphthalein indicator solution

  • Deionized water

Procedure:

  • Accurately weigh approximately 0.3 g of the dried monothis compound sample and record the weight.[4]

  • Dissolve the sample in 30 mL of deionized water in a 250 mL Erlenmeyer flask.[4]

  • Add 2-3 drops of phenolphthalein indicator to the solution.

  • Rinse the burette with the 0.1 N NaOH solution and then fill it, ensuring no air bubbles are present in the tip. Record the initial burette volume.

  • Titrate the monothis compound solution with the 0.1 N NaOH solution, swirling the flask continuously, until a faint pink color persists for at least 30 seconds.

  • Record the final burette volume.

  • Perform the titration in triplicate to ensure accuracy.

Calculation: The percentage assay of monothis compound is calculated using the following formula:

Where:

  • V = Volume of NaOH used in mL

  • N = Normality of the NaOH solution

  • W = Weight of the monothis compound sample in mg

  • 13.81 = a calculation factor where each mL of 0.1 N sodium hydroxide is equivalent to 13.81 mg of C₄H₃NaO₄[4]

Quantification of Fumarate by Colorimetric Assay

This method is suitable for the sensitive detection of fumarate in biological samples.

Principle: A fumarate-specific enzyme mix recognizes fumarate as a substrate, leading to a proportional color development that can be measured spectrophotometrically at 450 nm.[2]

Equipment and Reagents (based on a typical commercial kit):

  • Microplate reader capable of measuring absorbance at 450 nm

  • 96-well clear flat-bottom plates

  • Pipettes and pipette tips

  • Fumarate Assay Buffer

  • Fumarate Enzyme Mix

  • Fumarate Developer

  • Fumarate Standard (e.g., 0.1 M)

  • Deionized water

Procedure:

  • Sample Preparation:

    • Tissues (e.g., 40 mg) or cells (e.g., 1 x 10⁶): Homogenize in 100 µL of Fumarate Assay Buffer. Centrifuge at 13,000 x g for 10 minutes to remove insoluble material.

    • Serum: Can often be used directly. Add 10-50 µL to the sample wells.

    • Bring all samples to a final volume of 50 µL per well with Fumarate Assay Buffer.

  • Standard Curve Preparation:

    • Prepare a 1 mM fumarate standard solution by diluting the 0.1 M Fumarate Standard (e.g., 10 µL of 0.1 M standard in 990 µL of Assay Buffer).

    • Create a series of standards in a 96-well plate by adding, for example, 0, 2, 4, 6, 8, and 10 µL of the 1 mM standard solution to separate wells.

    • Adjust the volume of each standard well to 50 µL with Fumarate Assay Buffer. This will generate standards of 0, 2, 4, 6, 8, and 10 nmol/well.

  • Reaction Mix Preparation:

    • Prepare a master reaction mix for the number of samples and standards to be tested. For each well, mix:

      • Fumarate Assay Buffer

      • Fumarate Enzyme Mix (e.g., 2 µL)

      • Fumarate Developer

  • Measurement:

    • Add 100 µL of the Reaction Mix to each standard and sample well.

    • Incubate for 30-60 minutes at room temperature or 37°C, protected from light.

    • Measure the absorbance at 450 nm using a microplate reader.

Calculation:

  • Subtract the absorbance of the 0 (blank) standard from all other standard and sample readings.

  • Plot the standard curve of absorbance versus the amount of fumarate (nmol).

  • Determine the amount of fumarate in the samples from the standard curve.

Analysis of Sodium Stearyl Fumarate in Tablet Formulations by HPLC

This method is used for the quantitative determination of the excipient sodium stearyl fumarate in pharmaceutical tablets.

Principle: Reversed-phase high-performance liquid chromatography (RP-HPLC) with a high-pH mobile phase is used to separate sodium stearyl fumarate from other tablet components. Detection is typically performed using a UV detector.

Equipment and Reagents:

  • HPLC system with a UV detector

  • XBridge® BEH C18 column or equivalent

  • High-pH buffer solution (e.g., ammonium bicarbonate)

  • Acetonitrile

  • Methanol

  • Deionized water

  • Sodium stearyl fumarate reference standard

Procedure (General guidance, method development and validation are required):

  • Standard Preparation: Prepare a stock solution of sodium stearyl fumarate reference standard in a suitable solvent (e.g., a mixture of acetonitrile and water). Prepare a series of dilutions to create a calibration curve.

  • Sample Preparation:

    • Weigh and finely crush a representative number of tablets.

    • Accurately weigh a portion of the crushed tablet powder and transfer it to a volumetric flask.

    • Add a diluent (e.g., a mixture of the mobile phase) to dissolve the sodium stearyl fumarate. This may require sonication.

    • Filter the solution to remove any insoluble excipients.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient or isocratic mixture of a high-pH aqueous buffer and an organic solvent like acetonitrile.

    • Flow Rate: Typically 1.0 mL/min.

    • Injection Volume: Typically 10-20 µL.

    • Column Temperature: Maintained at a constant temperature (e.g., 30°C).

    • Detection: UV absorbance at a suitable wavelength (e.g., 210 nm).

  • Analysis: Inject the standard solutions and sample solutions into the HPLC system.

  • Quantification: Calculate the concentration of sodium stearyl fumarate in the sample by comparing its peak area to the calibration curve generated from the standard solutions.

Role in Signaling Pathways

Fumarate, the conjugate base of fumaric acid, is not merely a metabolic intermediate but also a crucial signaling molecule. Its accumulation can significantly impact cellular processes through the modulation of key signaling pathways.

Fumarate and the Nrf2 Antioxidant Pathway

Under normal physiological conditions, the transcription factor Nrf2 is kept at low levels by its inhibitor Keap1, which targets it for degradation. However, high levels of fumarate can lead to the succinylation of Keap1. This modification prevents Keap1 from binding to Nrf2, allowing Nrf2 to translocate to the nucleus and activate the expression of antioxidant genes.

Nrf2_Pathway cluster_nucleus Nucleus Fumarate Fumarate Keap1 Keap1 Fumarate->Keap1 Succinylates Nrf2 Nrf2 Keap1->Nrf2 Inhibits Proteasomal_Degradation Proteasomal Degradation Nrf2->Proteasomal_Degradation Leads to Nucleus Nucleus Nrf2->Nucleus Translocates ARE ARE (Antioxidant Response Element) Nrf2->ARE Binds to Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes Activates HIF1a_Pathway cluster_nucleus Nucleus Fumarate Fumarate PHDs Prolyl Hydroxylases (PHDs) Fumarate->PHDs HIF1a HIF-1α PHDs->HIF1a Hydroxylates VHL VHL Protein HIF1a->VHL Binding Proteasomal_Degradation Proteasomal Degradation HIF1b HIF-1β HIF1a->HIF1b Dimerizes with HIF1_Complex HIF-1 Complex VHL->Proteasomal_Degradation Targets for HRE HRE (Hypoxia Response Element) HIF1_Complex->HRE Binds to Target_Genes Target Gene Expression HRE->Target_Genes Activates

References

Navigating the pH of Sodium Fumarate Solutions: An In-depth Technical Guide for Experimental Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pH characteristics of sodium fumarate solutions, crucial for meticulous experimental design in pharmaceutical and scientific research. Understanding and controlling the pH of these solutions is paramount for ensuring the stability, solubility, and efficacy of active pharmaceutical ingredients (APIs) and for the reproducibility of experimental outcomes. This document outlines the pH of monosodium and dithis compound solutions at various concentrations, details the necessary experimental protocols for their preparation and pH measurement, and provides a visual workflow to guide laboratory practice.

Quantitative Overview of this compound Solution pH

The pH of a this compound solution is primarily determined by the form of the salt used—monosodium or disodium—and its concentration in an aqueous solution. Fumaric acid is a dicarboxylic acid with two pKa values (pKa1 ≈ 3.03 and pKa2 ≈ 4.44), which govern the pH of its salt solutions.

As a general principle, for solutions of fumaric acid and its sodium salts, the pH increases in the order of fumaric acid, monothis compound, and dithis compound.[1][2][3][4] The following tables summarize the available quantitative data for the pH of monosodium and dithis compound solutions.

Table 1: pH of Monothis compound Solutions

ConcentrationpH RangeSource(s)
Not Specified3.0 – 4.0[5][6]

Table 2: pH of Dithis compound Solutions

Concentration (mM)Concentration (g/L)pHSource(s)
40.64Increased linearly with concentration[7]
71.12Increased linearly with concentration[7]
101.60Increased linearly with concentration[7]
312.5507.0 - 8.0

Experimental Protocols

Accurate preparation of this compound solutions and precise pH measurement are fundamental for reliable experimental results. The following protocols provide a standardized methodology.

Protocol 1: Preparation of this compound Solutions

This protocol details the steps for preparing this compound solutions of a desired concentration.

Materials:

  • Monothis compound or Dithis compound salt

  • Distilled or deionized water

  • Analytical balance

  • Volumetric flasks

  • Beakers

  • Magnetic stirrer and stir bars

  • Spatula

Procedure:

  • Calculate the required mass of this compound:

    • Use the formula: Mass (g) = Desired Concentration (mol/L) × Desired Volume (L) × Molar Mass ( g/mol )

    • Molar Mass of Monothis compound (C₄H₃NaO₄): 138.06 g/mol

    • Molar Mass of Dithis compound (C₄H₂Na₂O₄): 160.04 g/mol

  • Weigh the this compound salt:

    • Using an analytical balance, accurately weigh the calculated mass of the this compound salt onto a clean, dry weigh boat.

  • Dissolve the salt:

    • Transfer the weighed salt into a beaker containing a magnetic stir bar and approximately 80% of the final desired volume of distilled or deionized water.

    • Place the beaker on a magnetic stirrer and stir until the salt is completely dissolved. Gentle heating may be applied to aid dissolution if necessary, but the solution should be allowed to return to room temperature before final volume adjustment.

  • Adjust to the final volume:

    • Carefully transfer the dissolved solution into a volumetric flask of the appropriate size.

    • Rinse the beaker with a small amount of distilled or deionized water and add the rinsing to the volumetric flask to ensure a complete transfer of the solute.

    • Add distilled or deionized water to the volumetric flask until the bottom of the meniscus reaches the calibration mark.

  • Homogenize the solution:

    • Stopper the volumetric flask and invert it several times to ensure the solution is thoroughly mixed and homogenous.

Protocol 2: pH Measurement of this compound Solutions

This protocol describes the standardized procedure for accurately measuring the pH of the prepared this compound solutions.

Materials:

  • Calibrated pH meter with a glass electrode

  • Standard pH buffer solutions (e.g., pH 4.00, 7.00, and 10.00)

  • Beakers

  • Distilled or deionized water

  • Wash bottle

  • Lint-free tissues

Procedure:

  • Calibrate the pH meter:

    • Follow the manufacturer's instructions to perform a multi-point calibration of the pH meter using standard buffer solutions that bracket the expected pH of the this compound solution. A three-point calibration (pH 4.00, 7.00, and 10.00) is recommended for high accuracy.

  • Rinse the electrode:

    • Thoroughly rinse the pH electrode with distilled or deionized water from a wash bottle.

    • Gently blot the electrode dry with a lint-free tissue. Do not rub the electrode, as this can cause static charge buildup.

  • Measure the pH of the sample:

    • Pour a sufficient amount of the prepared this compound solution into a clean, dry beaker to ensure the electrode bulb and junction are fully immersed.

    • Immerse the calibrated and rinsed pH electrode into the sample solution.

    • Gently stir the solution with the electrode or a clean stir bar to ensure homogeneity.

    • Allow the pH reading to stabilize. This is typically indicated when the reading no longer changes significantly over a short period. .

    • Record the stable pH value and the temperature of the solution.

  • Post-measurement cleaning:

    • After each measurement, rinse the electrode thoroughly with distilled or deionized water and store it according to the manufacturer's recommendations, usually in a storage solution.

Signaling Pathways and Experimental Workflows

To facilitate a clear understanding of the experimental process, the following diagrams illustrate the logical flow of preparing this compound solutions and measuring their pH.

experimental_workflow cluster_prep Solution Preparation cluster_ph pH Measurement calc 1. Calculate Mass of This compound weigh 2. Weigh Sodium Fumarate calc->weigh Mass Value dissolve 3. Dissolve in ~80% Final Volume of Water weigh->dissolve Weighed Salt transfer 4. Transfer to Volumetric Flask dissolve->transfer Solution adjust_vol 5. Adjust to Final Volume with Water transfer->adjust_vol homogenize 6. Homogenize Solution adjust_vol->homogenize measure C. Immerse Electrode and Measure pH homogenize->measure Prepared Solution calibrate A. Calibrate pH Meter rinse_electrode B. Rinse and Dry Electrode calibrate->rinse_electrode rinse_electrode->measure record D. Record Stabilized pH and Temperature measure->record

Experimental workflow for this compound solution preparation and pH measurement.

References

Methodological & Application

Application Notes and Protocols for the Use of Sodium Fumarate in Anaerobic Microbial Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing sodium fumarate as a terminal electron acceptor in anaerobic microbial cultures. This protocol is designed to be a valuable resource for researchers in microbiology, biotechnology, and drug development, offering detailed methodologies and insights into the application of this compound to enhance anaerobic microbial growth and manipulate metabolic outputs.

Introduction

Anaerobic respiration is a critical metabolic process for a diverse range of microorganisms, enabling their survival and proliferation in oxygen-depleted environments. In this process, alternative terminal electron acceptors to oxygen are utilized. This compound is a highly effective, non-gaseous terminal electron acceptor for many anaerobic and facultative anaerobic bacteria, including important model organisms like Escherichia coli and various gut microbes. The reduction of fumarate to succinate is a key reaction in anaerobic energy metabolism, contributing to the generation of a proton motive force and subsequent ATP synthesis.[1][2] The ability to utilize fumarate is often regulated by sophisticated sensory systems, such as the DcuS-DcuR two-component system, which detects the presence of C4-dicarboxylates and modulates gene expression accordingly.[3][4][5][6][7]

The inclusion of this compound in anaerobic culture media can lead to significant increases in cell yield and can be used to direct metabolic pathways, for instance, by shunting electron flow away from methanogenesis towards propionate formation in rumen microbial communities.[8] This makes it a valuable tool for a variety of research applications, from fundamental studies of microbial physiology to the development of novel antimicrobial strategies and the optimization of industrial fermentation processes.

Data Presentation

The following tables summarize the quantitative effects of this compound on various parameters in anaerobic microbial cultures, as documented in the scientific literature.

Table 1: Effect of this compound on Methane and Propionate Production in Rumen Microbial Cultures

This compound ConcentrationMethane (CH4) ProductionPropionate ProductionAcetate ProductionReference
0 mmol/L (Control)360 µmol (at 24h)--[8]
5 mmol/LDecrease of 18 µmol (at 24h)Increase of 212 µmolIncrease of 92 µmol[8]
10 mmol/LDecrease of 22 µmol (at 24h)Increase of 396 µmolIncrease of 194 µmol[8]
6.25 mmol/day (continuous culture)Decrease of 1.2 mmol/dayIncrease from 10.4 to 15.3 mmol/day-[8]

Table 2: Effect of this compound on Growth Yield of Escherichia coli

Culture ConditionThis compound ConcentrationGrowth Yield (Yfum)ATP YieldReference
Continuous Culture (Mineral Medium)Not specified6.6 g dry weight / mol fumarate0.4 mol ATP / mol fumarate[9]
Continuous Culture (with Casamino Acids)Not specified7.5 g dry weight / mol fumarate-[9]
Batch CultureNot specified4.8 g dry weight / mol fumarate-[9]

Experimental Protocols

This section provides detailed protocols for the preparation of anaerobic media supplemented with this compound and for the cultivation of anaerobic microorganisms.

Protocol 1: Preparation of Anaerobic Minimal Medium with this compound (for E. coli)

This protocol is adapted from methodologies used for growing E. coli anaerobically with fumarate as the terminal electron acceptor.

Materials:

  • Basal mineral salts medium components (e.g., M9 salts)

  • Carbon source (e.g., glycerol, glucose)

  • This compound (stock solution, filter-sterilized)

  • Resazurin (redox indicator, 0.1% w/v stock solution)

  • Reducing agent (e.g., cysteine-HCl or sodium sulfide)

  • Anaerobic gas mixture (e.g., 80% N₂, 20% CO₂ or 100% N₂)

  • Serum bottles or Hungate tubes with butyl rubber stoppers and aluminum crimp seals

  • Syringes and needles (sterile)

Procedure:

  • Medium Preparation:

    • Prepare the basal mineral salts medium without the carbon source and this compound.

    • Add resazurin to the medium to a final concentration of 0.0001% (1 mg/L). The medium will appear pink in the presence of oxygen.

    • Dispense the medium into serum bottles or Hungate tubes.[10]

  • Deoxygenation:

    • Sparge the medium with the anaerobic gas mixture for at least 30 minutes to remove dissolved oxygen. This can be done by bubbling the gas through the medium using a sterile cannula.[11]

    • Alternatively, bring the medium to a boil for a few minutes while gassing the headspace, then allow it to cool under a continuous stream of anaerobic gas.[11][12]

  • Sealing and Sterilization:

    • While maintaining a positive pressure of the anaerobic gas, securely seal the vessels with butyl rubber stoppers and aluminum crimp seals.[10]

    • Autoclave the sealed vessels at 121°C for 15-20 minutes.[12]

  • Addition of Supplements (Post-Autoclaving):

    • Allow the autoclaved medium to cool to room temperature. The resazurin indicator should be colorless, indicating anaerobic conditions.

    • Prepare sterile, anaerobic stock solutions of the carbon source, this compound, and the reducing agent. This is done by dissolving the compounds in deoxygenated water and filter-sterilizing into a sealed, anaerobic vial.

    • Using a sterile syringe and needle flushed with anaerobic gas, aseptically add the reducing agent to the medium to achieve a low redox potential. The specific concentration will depend on the chosen agent.

    • Aseptically add the sterile, anaerobic stock solutions of the carbon source and this compound to the desired final concentrations (e.g., 20-50 mM for both, depending on the experimental goals).

  • Inoculation and Incubation:

    • Inoculate the medium with the anaerobic culture using a sterile syringe and needle.

    • Incubate the cultures at the optimal temperature for the microorganism.

Protocol 2: General Anaerobic Cultivation Using the Hungate Technique

This protocol provides a general workflow for cultivating strict anaerobes with this compound.

Procedure:

  • Follow steps 1-3 from Protocol 1 for medium preparation, deoxygenation, and sterilization in Hungate tubes.

  • After autoclaving and cooling, add a reducing agent such as sodium sulfide or cysteine-HCl to the medium to lower the redox potential.

  • Aseptically add a filter-sterilized, anaerobic stock solution of this compound to the desired final concentration.

  • Inoculate the tubes with the anaerobic microorganism using a sterile syringe, ensuring no oxygen is introduced.

  • Incubate the tubes at the appropriate temperature. Growth can be monitored by measuring optical density or by observing visible turbidity.

Visualizations

Fumarate Respiration Signaling Pathway in E. coli

The following diagram illustrates the DcuS-DcuR two-component system, which regulates the expression of genes involved in fumarate utilization in response to extracellular C4-dicarboxylates.

Fumarate_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm DcuS DcuS (Sensor Kinase) DcuS->DcuS Autophosphorylation DcuR DcuR (Response Regulator) DcuS->DcuR Phosphoryl group transfer DcuB DcuB (Transporter) Fumarate_in Intracellular Fumarate DcuB->Fumarate_in DcuR_P DcuR-P DcuR->DcuR_P frdABCD frdABCD genes (Fumarate Reductase) DcuR_P->frdABCD Activates transcription dcuB_gene dcuB gene (Transporter) DcuR_P->dcuB_gene Activates transcription Fumarate_out Extracellular Fumarate Fumarate_out->DcuS Binds to periplasmic domain Fumarate_out->DcuB Transport Succinate Succinate Fumarate_in->Succinate Fumarate Reductase

Caption: DcuS-DcuR signaling for fumarate respiration.

Experimental Workflow for Anaerobic Culture with this compound

This diagram outlines the general workflow for conducting an anaerobic culture experiment using this compound.

Experimental_Workflow A 1. Anaerobic Medium Preparation B 2. Addition of This compound A->B C 3. Inoculation with Anaerobic Culture B->C D 4. Anaerobic Incubation C->D E 5. Monitoring Growth (e.g., OD600) D->E F 6. Sampling for Metabolite Analysis (e.g., HPLC, GC) D->F G 7. Data Analysis E->G F->G

Caption: Workflow for anaerobic culture with this compound.

References

Application Notes and Protocols for the Use of Sodium Fumarate in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium fumarate, the sodium salt of fumaric acid, is a metabolic intermediate of the tricarboxylic acid (TCA) cycle. While it is sometimes broadly categorized as a buffering agent, its primary applications in cell culture are rooted in its biological activities rather than its capacity for pH stabilization in the physiological range.[1] Fumaric acid has pKa values of approximately 3.03 and 4.54, making this compound an ineffective buffer at the typical cell culture pH of 7.2-7.4.[2] A buffer's optimal buffering range is close to its pKa, and therefore this compound does not provide significant pH stabilization under physiological conditions.[3][4]

However, the addition of this compound to cell culture media can have significant effects on cell metabolism, viability, and signaling pathways.[2][5] These notes provide a comprehensive overview of the applications of this compound in cell culture, with a focus on its biological effects, and include detailed protocols for its preparation and use.

Key Applications in Cell Culture

  • Metabolic studies: Investigating the effects of supraphysiological levels of TCA cycle intermediates.

  • Hypoxia research: this compound has been shown to have cytoprotective effects under hypoxic conditions.[2]

  • Signaling pathway analysis: Fumarate can modulate signaling pathways, including the NRF2 and NF-κB pathways.[5]

  • Oncometabolite research: At high concentrations, fumarate is considered an oncometabolite and can influence epigenetic modifications and cellular transformation.

Quantitative Data Summary

The following tables summarize key data related to the properties and use of this compound in cell culture.

Table 1: Physicochemical Properties of Fumaric Acid

PropertyValueReference(s)
Molecular Formula C₄H₄O₄[2]
Molecular Weight 116.07 g/mol [5]
pKa1 ~3.0[6]
pKa2 ~4.4[6]
Solubility in Water (25°C) 0.63 g/100 mL[5]

Table 2: Comparison of Common Buffering Agents in Cell Culture

BufferpKa (at 37°C)Typical ConcentrationCO₂ Dependent?Notes
Sodium Bicarbonate 6.123.8 mM (for 5% CO₂)YesPrimary buffer in most media, but requires a controlled CO₂ atmosphere.[7]
HEPES 7.310-25 mMNoProvides strong buffering in the physiological range, independent of CO₂.[7]
This compound ~4.4 (pKa2)N/A for bufferingNoNot a suitable buffer at physiological pH due to its low pKa.

Experimental Protocols

Protocol 1: Preparation of a 100 mM Sterile Stock Solution of this compound

This protocol describes the preparation of a this compound stock solution by dissolving fumaric acid and adjusting the pH with sodium hydroxide.[5]

Materials:

  • Fumaric acid (cell culture grade)

  • Nuclease-free water

  • 1 M Sodium Hydroxide (NaOH), sterile

  • Sterile conical tubes (15 mL or 50 mL)

  • Sterile 0.22 µm syringe filter

  • Calibrated pH meter

  • Stir plate and sterile stir bar

Procedure:

  • Weigh Fumaric Acid: Accurately weigh 1.16 g of fumaric acid and add it to a sterile conical tube. This will yield a final volume of 100 mL at a concentration of 100 mM.

  • Initial Suspension: Add approximately 80 mL of nuclease-free water to the conical tube. The fumaric acid will not dissolve and will form a white suspension.[5]

  • pH Adjustment for Solubilization:

    • Place the tube on a stir plate with a sterile stir bar and begin gentle stirring.

    • Slowly add 1 M sterile NaOH dropwise to the suspension.

    • Monitor the pH of the solution continuously.

    • Continue adding NaOH until the fumaric acid is completely dissolved and the solution becomes clear.

    • Carefully adjust the final pH to 7.4. Avoid overshooting the target pH.[5]

  • Final Volume Adjustment: Add nuclease-free water to bring the final volume to 100 mL.

  • Sterilization: Filter the 100 mM this compound stock solution through a sterile 0.22 µm syringe filter into a new sterile conical tube.[5]

  • Storage: Store the sterile stock solution at 4°C for short-term use (up to one week) or in aliquots at -20°C for long-term storage.[5]

Protocol 2: Assessing the Cytoprotective Effect of this compound under Hypoxia

This protocol provides a general framework for evaluating the cytoprotective effects of this compound on a cell line of interest under chemically-induced hypoxia.

Materials:

  • Cell line of interest (e.g., MDCK, HepG2)

  • Complete cell culture medium

  • Sterile 100 mM this compound stock solution (from Protocol 1)

  • Hypoxia-inducing agent (e.g., cobalt chloride, dimethyloxalylglycine)

  • Cell viability assay kit (e.g., MTT, PrestoBlue)

  • 96-well cell culture plates

  • Standard cell culture equipment (incubator, biosafety cabinet, etc.)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the experiment. Incubate overnight under standard conditions (37°C, 5% CO₂).

  • Treatment:

    • Prepare complete medium containing different final concentrations of this compound (e.g., 0, 1, 5, 10 mM).

    • Remove the old medium from the cells and replace it with the this compound-containing medium.

    • Incubate for a predetermined pre-treatment time (e.g., 24 hours).

  • Induction of Hypoxia:

    • After pre-treatment, add the hypoxia-inducing agent to the wells at a pre-determined optimal concentration.

    • Incubate for the desired duration of hypoxic exposure (e.g., 24 hours).

  • Assessment of Cell Viability:

    • Following the hypoxic incubation, perform a cell viability assay according to the manufacturer's instructions.

    • Read the absorbance or fluorescence using a plate reader.

  • Data Analysis:

    • Normalize the viability of treated cells to the untreated normoxic control.

    • Compare the viability of cells treated with this compound under hypoxia to those exposed to hypoxia without this compound.

Visualizations

G Workflow for Preparing a Sterile this compound Stock Solution weigh Weigh Fumaric Acid suspend Suspend in Nuclease-Free Water weigh->suspend adjust_ph Adjust pH to 7.4 with 1M NaOH for Dissolution suspend->adjust_ph final_vol Adjust to Final Volume adjust_ph->final_vol filter Sterile Filter (0.22 µm) final_vol->filter store Store at 4°C or -20°C filter->store

Caption: Preparation of this compound Stock.

G Experimental Workflow for Assessing Cytoprotective Effects seed Seed Cells in 96-well Plate treat Pre-treat with this compound seed->treat hypoxia Induce Hypoxia treat->hypoxia viability Assess Cell Viability hypoxia->viability analyze Analyze Data viability->analyze

Caption: Cytoprotection Experiment Workflow.

G Simplified Overview of Fumarate-Modulated Signaling Fumarate High Fumarate NRF2 NRF2 Pathway Fumarate->NRF2 activates NFkB NF-κB Pathway Fumarate->NFkB inhibits Antioxidant Antioxidant Response NRF2->Antioxidant Inflammation Inflammation NFkB->Inflammation

Caption: Fumarate's Effect on Signaling.

Important Considerations

  • Cytotoxicity: High concentrations of fumarate can be cytotoxic and may induce apoptosis.[8] It is crucial to determine the optimal, non-toxic concentration for each cell line and experimental condition.

  • Vehicle Control: Always include a vehicle control in your experiments, which consists of the cell culture medium with the same volume of the vehicle used to dissolve and pH-adjust the fumaric acid (in this case, water and NaOH, pH-adjusted).[5]

  • pH Monitoring: While this compound is not an effective buffer at physiological pH, the addition of a stock solution with a slightly different pH can still alter the pH of the final culture medium. It is good practice to measure the pH of the medium after the addition of this compound.

  • Metabolic Effects: Be aware that adding this compound will alter the metabolic state of the cells. This can be a confounding factor if not accounted for in the experimental design.

Conclusion

This compound is a valuable tool for studying cellular metabolism and signaling in vitro. While it is not a suitable pH buffering agent for cell culture due to the low pKa values of fumaric acid, its biological activities can be leveraged to investigate a variety of cellular processes. The protocols and information provided herein offer a starting point for researchers to incorporate this compound into their cell culture experiments in a controlled and informed manner.

References

Application Notes: Sodium Fumarate as a Terminal Electron Acceptor in Bacterial Growth

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anaerobic respiration is a critical metabolic process for many bacteria, enabling them to thrive in oxygen-depleted environments, such as the gastrointestinal tract or deep-seated infections. This process utilizes alternative terminal electron acceptors in place of oxygen. Sodium fumarate is a key substrate in this context, serving as a terminal electron acceptor for a variety of bacterial species. The reduction of fumarate to succinate is catalyzed by the enzyme fumarate reductase, a process that is coupled to the generation of a proton motive force and subsequent ATP synthesis, thus supporting bacterial growth and survival.[1][2] Understanding the mechanisms of fumarate respiration is crucial for developing novel antimicrobial strategies that target these anaerobic metabolic pathways.

Mechanism of Action

The utilization of fumarate as a terminal electron acceptor is centered around the activity of the quinol:fumarate reductase (QFR), a membrane-bound enzyme complex.[2] In bacteria such as Escherichia coli and Wolinella succinogenes, the electron transport chain for fumarate respiration involves the oxidation of an electron donor (e.g., hydrogen, formate, or glycerol-3-phosphate), the transfer of electrons through a series of carriers, including menaquinone, and the final transfer of electrons to fumarate, reducing it to succinate.[3][4][5]

In E. coli, the expression of the frdABCD operon, which encodes the fumarate reductase complex, is tightly regulated. Its expression is induced under anaerobic conditions and in the presence of fumarate, while being repressed by more favorable electron acceptors like nitrate.[2] The transport of C4-dicarboxylates like fumarate and succinate across the bacterial membrane is also a crucial and regulated step, often involving specific antiport systems.[6][7]

Applications in Research and Drug Development

The study of fumarate respiration has several important applications:

  • Antimicrobial Drug Development: The fumarate reductase enzyme system is a potential target for novel antimicrobial agents. As this pathway is essential for the anaerobic growth of many pathogenic bacteria, its inhibition could lead to the development of new drugs with specific activity against anaerobic or facultative anaerobic pathogens.

  • Understanding Pathogenesis: In pathogenic bacteria like Campylobacter jejuni, while unable to support growth in strictly anaerobic conditions, fumarate respiration contributes to energy conservation under oxygen-limited conditions, which may be relevant to its survival and colonization in the host gut.[8][9]

  • Biotechnology and Bioremediation: The metabolic capabilities of bacteria utilizing fumarate can be harnessed for biotechnological applications, such as the production of succinate, a valuable platform chemical.

Quantitative Data on Bacterial Growth with Fumarate

The use of this compound as a terminal electron acceptor significantly impacts bacterial growth yields and metabolic rates. The following tables summarize key quantitative data from studies on E. coli and other bacteria.

ParameterEscherichia coli (Anaerobic Growth)Reference(s)
Maximal Growth Yield (Ymax) 6.6 g (dry weight) per mol fumarate (mineral medium)[10]
7.5 g (dry weight) per mol fumarate (with casamino acids)[10]
ATP Yield 0.4 mol ATP per mol of fumarate reduced[10]
Fumarate Transport Rate 95 µmol/g (dry weight) per min (anaerobic system)[6][11]
30 µmol/g (dry weight) per min (aerobic system)[6][11]
Km for Fumarate Transport 400 µM (anaerobic system)[6][11]
30 µM (aerobic system)[6][11]
BacteriumObservationReference(s)
Wolinella succinogenes Can grow using fumarate as the sole carbon source and terminal electron acceptor with H₂ or formate as the electron donor.[3][12]
Campylobacter jejuni Fumarate, along with other acceptors, increases growth rate and final cell density in microaerobic cultures with restricted oxygen. Insignificant growth in strictly anaerobic conditions.[8]
Rumen Microbiota Addition of this compound to in vitro rumen cultures decreased methane production and increased propionate formation. Numbers of cellulolytic bacteria also increased.[13][14]

Experimental Protocols

Protocol 1: Culturing Escherichia coli Anaerobically with this compound

This protocol describes the general procedure for growing E. coli in a minimal medium under anaerobic conditions with glycerol as the carbon source and this compound as the terminal electron acceptor.

Materials:

  • E. coli strain (e.g., W3110 or AN387)

  • M9 minimal medium supplemented with:

    • Glycerol (e.g., 20 mM)

    • This compound (e.g., 40 mM)

    • Trace elements solution

  • Anaerobic chamber or gas-tight bottles with a nitrogen atmosphere

  • Spectrophotometer for measuring optical density (OD)

Procedure:

  • Prepare Media: Prepare M9 minimal medium and autoclave. Separately prepare and sterilize stock solutions of glycerol and this compound. Add the supplements to the cooled M9 medium to the final desired concentrations.

  • Inoculation: Inoculate the anaerobic medium with an overnight culture of E. coli grown under appropriate conditions. The initial OD600 should be low (e.g., 0.05).

  • Anaerobic Incubation: Place the cultures in an anaerobic chamber at 37°C. If using gas-tight bottles, degas the medium with nitrogen before inoculation and sealing.

  • Monitoring Growth: Monitor bacterial growth by measuring the OD600 at regular intervals.

  • Analysis: At the end of the experiment, cells can be harvested for further analysis, such as protein profiling or enzyme assays.[15]

Protocol 2: Measurement of Fumarate Uptake

This protocol is adapted from methods used to measure the transport of C4-dicarboxylates in E. coli.[11]

Materials:

  • Anaerobically grown E. coli cells

  • Washing buffer (e.g., anaerobic M9 salts)

  • [¹⁴C]-labeled this compound

  • Silicone oil

  • Scintillation fluid and counter

Procedure:

  • Cell Preparation: Harvest anaerobically grown E. coli cells by centrifugation and wash them with anaerobic washing buffer. Resuspend the cells to a desired concentration.

  • Uptake Assay:

    • In an anaerobic environment, add a small volume of the cell suspension to a microcentrifuge tube containing a layer of silicone oil on top of a denaturing solution (e.g., perchloric acid).

    • Initiate the uptake by adding [¹⁴C]-fumarate to the cell suspension.

    • At specific time points, centrifuge the tubes at high speed to pellet the cells through the silicone oil into the denaturing solution, which stops the transport process.

  • Quantification:

    • Remove the aqueous and oil layers.

    • Add scintillation fluid to the pellet and measure the radioactivity using a scintillation counter.

    • Calculate the rate of fumarate uptake based on the incorporated radioactivity over time.

Visualizations

Fumarate_Respiration_Pathway cluster_periplasm Periplasm cluster_cytoplasm Cytoplasm Electron_Donor Electron Donor (e.g., H₂, Formate) Dehydrogenase Dehydrogenase Electron_Donor->Dehydrogenase Oxidation Menaquinone_Pool Menaquinone Pool (MK) Dehydrogenase->Menaquinone_Pool e⁻ transfer Fumarate_Reductase Fumarate Reductase (FrdABCD) Menaquinone_Pool->Fumarate_Reductase e⁻ transfer (MKH₂ → Frd) Succinate Succinate Fumarate_Reductase->Succinate Reduction Fumarate Fumarate Fumarate->Fumarate_Reductase

Caption: Electron transport chain for fumarate respiration in bacteria.

Experimental_Workflow cluster_culture Bacterial Culture cluster_analysis Analysis Start Inoculate Anaerobic Medium + this compound Incubation Incubate Anaerobically (e.g., 37°C) Start->Incubation Monitoring Monitor Growth (OD) Incubation->Monitoring Harvest Harvest Cells Monitoring->Harvest Uptake_Assay Fumarate Uptake Assay ([¹⁴C]-fumarate) Harvest->Uptake_Assay Enzyme_Assay Fumarate Reductase Activity Assay Harvest->Enzyme_Assay Proteomics Proteomic Analysis Harvest->Proteomics

Caption: Workflow for studying bacterial growth with this compound.

References

Preparation of sodium fumarate solutions for cell biology experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium fumarate, the sodium salt of fumaric acid, is a key intermediate in the tricarboxylic acid (TCA) cycle, a fundamental metabolic pathway for cellular energy production.[1][2] Beyond its metabolic role, fumarate has emerged as a critical signaling molecule, notably influencing the Keap1-Nrf2 antioxidant response pathway.[3][4][5] This has led to its investigation in various research fields, including cancer biology, immunology, and neuroprotection. Proper preparation of this compound solutions is crucial for obtaining reliable and reproducible results in cell culture experiments. These application notes provide detailed protocols for the preparation and use of this compound solutions in cell biology research.

Quantitative Data Summary

The solubility of fumarate is dependent on its salt form and the solvent. While fumaric acid has low aqueous solubility, its salt, this compound, is readily soluble in water.[6][7]

Table 1: Solubility of Fumaric Acid and this compound

CompoundSolventSolubilityTemperature (°C)
Fumaric AcidWater0.63 g/100 mL25
Fumaric AcidEthanol (95%)5.76 g/100 g29.7
Fumaric AcidDMSO23 mg/mLNot Specified
Dithis compoundWater228 g/LNot Specified

Table 2: Recommended Concentrations for Cell Culture Experiments

ApplicationCell TypeConcentration RangeIncubation TimeReference
General Cell CultureVarious100 µM - 10 mM24 - 72 hours[8][9][10]
Hypoxia StudiesMDCK5 mM24 hours[11][12]
EMT InductionMouse and Human cells200 µM - 400 µM (MMF)8 weeks[13]

Experimental Protocols

Protocol 1: Preparation of a 100 mM Sterile Stock Solution of this compound

This protocol describes the preparation of a this compound stock solution from fumaric acid, which is more commonly available in high purity for laboratory use. The pH is adjusted to physiological levels, converting the fumaric acid to its sodium salt.

Materials:

  • Fumaric acid (cell culture grade)

  • Nuclease-free water

  • 1 M Sodium Hydroxide (NaOH), sterile

  • 1 M Hydrochloric acid (HCl), sterile (for pH adjustment if needed)

  • Sterile conical tubes (15 mL or 50 mL)

  • Sterile 0.22 µm syringe filter

  • Calibrated pH meter

  • Stir plate and sterile stir bar

Procedure:

  • Weigh Fumaric Acid: Accurately weigh 1.1607 g of fumaric acid to prepare a 100 mM solution in a final volume of 100 mL.

  • Initial Suspension: In a sterile conical tube, add the weighed fumaric acid to approximately 80 mL of nuclease-free water. The fumaric acid will not dissolve at this stage and will form a white suspension.[6]

  • pH Adjustment for Solubilization:

    • Place the conical tube on a stir plate with a sterile stir bar and begin gentle stirring.

    • Slowly add 1 M sterile NaOH dropwise to the suspension while continuously monitoring the pH with a calibrated pH meter.[6]

    • Continue adding NaOH until the fumaric acid is completely dissolved and the solution becomes clear.

    • Adjust the final pH to 7.2-7.4. Be cautious not to overshoot the target pH. If the pH exceeds 7.4, it can be carefully adjusted back with sterile 1 M HCl.[6]

  • Final Volume Adjustment: Once the fumaric acid is fully dissolved and the pH is adjusted, add nuclease-free water to bring the final volume to 100 mL.

  • Sterilization: Filter the 100 mM this compound stock solution through a sterile 0.22 µm syringe filter into a new sterile conical tube.[6][14]

  • Storage: Store the sterile stock solution in aliquots at -20°C for long-term use. For short-term use (up to one week), the solution can be stored at 4°C.[6]

Protocol 2: General Workflow for Cell Treatment and Viability Assay

This protocol outlines a general procedure for treating cultured cells with this compound and subsequently assessing cell viability using a common method like the MTT assay.

Materials:

  • Cultured cells of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution (prepared as in Protocol 1)

  • Phosphate-buffered saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[15]

  • Compound Preparation and Treatment:

    • Prepare serial dilutions of the this compound stock solution in serum-free or complete culture medium to achieve the desired final concentrations.

    • After the 24-hour incubation, carefully remove the culture medium from the wells.

    • Add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (medium with the same volume of the vehicle used to dissolve the fumaric acid) and an untreated control.[6]

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Following the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.[15]

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete solubilization.[15]

  • Data Acquisition:

    • Measure the absorbance of the purple formazan solution at a wavelength of 570 nm using a microplate reader.

    • The absorbance is directly proportional to the number of viable cells.

Signaling Pathways and Experimental Workflows

Fumarate and the Keap1-Nrf2 Signaling Pathway

Fumarate is a known activator of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[16][17] Under basal conditions, Keap1 (Kelch-like ECH-associated protein 1) targets Nrf2 for ubiquitination and subsequent proteasomal degradation.[4] Fumarate can react with specific cysteine residues on Keap1, leading to a conformational change that prevents it from binding to Nrf2.[4][5] This allows Nrf2 to translocate to the nucleus, bind to the Antioxidant Response Element (ARE), and initiate the transcription of a battery of cytoprotective genes.

Fumarate_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Fumarate Fumarate Keap1 Keap1 Fumarate->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Binds & Promotes Degradation Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Ub Ubiquitin ARE ARE Nrf2_nuc->ARE Binds Genes Cytoprotective Genes ARE->Genes Activates Transcription nucleus Nucleus cytoplasm Cytoplasm Experimental_Workflow start Start weigh Weigh Fumaric Acid start->weigh seed_cells Seed Cells in 96-well Plate start->seed_cells Parallel Step suspend Suspend in Water weigh->suspend ph_adjust Adjust pH to 7.2-7.4 with NaOH (Solubilization) suspend->ph_adjust volume_adjust Adjust Final Volume ph_adjust->volume_adjust sterilize Sterile Filter (0.22 µm) volume_adjust->sterilize store Store at -20°C sterilize->store treat_cells Treat Cells with this compound (and Controls) store->treat_cells seed_cells->treat_cells incubate Incubate (e.g., 24-72h) treat_cells->incubate viability_assay Perform Cell Viability Assay (e.g., MTT) incubate->viability_assay read_plate Read Absorbance viability_assay->read_plate analyze Analyze Data read_plate->analyze end End analyze->end

References

Application Notes and Protocols for Fumarase Enzymatic Assays Using Sodium Fumarate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the enzymatic assay of fumarase using sodium fumarate as a substrate. Fumarase (Fumarate Hydratase, EC 4.2.1.2) is a key enzyme in the Krebs cycle, catalyzing the reversible hydration of fumarate to L-malate.[1][2][3] Measuring fumarase activity is crucial for studying cellular metabolism, mitochondrial function, and the pathogenesis of diseases linked to fumarase deficiency, such as certain cancers.[1][2] These protocols are designed for high-throughput screening and are applicable to various sample types, including purified enzymes, cell lysates, tissue homogenates, and isolated mitochondria.[2]

Principle of the Assay

The fumarase enzymatic assay is a coupled-enzyme assay. In the first step, fumarase catalyzes the conversion of fumarate to L-malate. The subsequent reaction involves the oxidation of L-malate to oxaloacetate by malate dehydrogenase (MDH). This oxidation is coupled to the reduction of a detector molecule, which can be NAD+ to NADH or a colorimetric probe, resulting in a measurable signal. The rate of signal generation is directly proportional to the fumarase activity in the sample.[4][5]

The reaction sequence is as follows:

  • Fumarate + H₂O ⇌ L-Malate (catalyzed by Fumarase)

  • L-Malate + Detector (oxidized) → Oxaloacetate + Detector (reduced) (catalyzed by Malate Dehydrogenase)

Data Presentation

Table 1: Quantitative Parameters for Fumarase Assays
ParameterValueSource
Linear Detection Range0.005 - 2 mM fumarate[4][6]
0.4 - 70 U/L fumarase[7]
Km for Fumarate (CmFUM)0.27 mM
Km for Fumarate (TeFum)0.14 mM
Optimal pH (Fumarate Hydration)7.0 - 7.5
Optimal Temperature50 - 52 °C
Wavelength for Detection450 nm or 565 nm[8]

Experimental Protocols

Protocol 1: Colorimetric Fumarase Activity Assay in a 96-Well Plate Format

This protocol is adapted from commercially available kits and is suitable for the quantitative measurement of fumarase activity in a variety of samples.[2][8]

A. Materials and Reagents

  • Fumarase Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.5)[4]

  • This compound Substrate Solution (e.g., 200 mM dithis compound)

  • Malate Dehydrogenase (MDH)

  • NAD⁺ or a colorimetric developer

  • 96-well clear, flat-bottom plate

  • Spectrophotometric microplate reader

  • Purified water

  • Sample (cell lysate, tissue homogenate, etc.)

B. Reagent Preparation

  • Fumarase Assay Buffer: Prepare a 50 mM potassium phosphate buffer and adjust the pH to 7.5.[4] Allow the buffer to equilibrate to room temperature before use.[8]

  • Fumarate Standard: Prepare a 1 mM fumarate standard solution by diluting a stock solution (e.g., 0.1 M) in Fumarase Assay Buffer.[8]

  • Reaction Mix: For each well, prepare a master mix containing Fumarase Assay Buffer, MDH, and the detector molecule (e.g., NAD⁺ and a formazan dye). The exact volumes will depend on the specific kit or reagents used.[2][4]

  • Sample Preparation:

    • Tissues: Homogenize ~10-50 mg of tissue in 100-200 µL of ice-cold Fumarase Assay Buffer. Centrifuge at 10,000-14,000 x g for 10-15 minutes at 4°C. Collect the supernatant for the assay.[2][4]

    • Cells: Harvest cells (adherent or suspension) and pellet them by centrifugation. Resuspend the cell pellet in an appropriate volume of Fumarase Assay Buffer, homogenize or sonicate, and then centrifuge to remove insoluble material. The supernatant contains the fumarase activity.[2]

    • Isolated Mitochondria: Isolate mitochondria from fresh tissue or cells using a suitable mitochondrial isolation kit. Lyse the mitochondria in Fumarase Assay Buffer.[2]

C. Assay Procedure

  • Standard Curve: Add 0, 2, 4, 6, 8, and 10 µL of the 1 mM Fumarate Standard to a series of wells to generate a standard curve (0, 2, 4, 6, 8, and 10 nmol/well). Adjust the volume in each well to 50 µL with Fumarase Assay Buffer.[2]

  • Sample Wells: Add 1-50 µL of your sample to duplicate wells. Adjust the final volume to 50 µL with Fumarase Assay Buffer. For unknown samples, it is recommended to test several dilutions.[2][8]

  • Background Control: For samples that may have high background levels of malate, prepare a parallel sample well without the addition of the fumarate substrate.[2][4]

  • Initiate the Reaction: Add 100 µL of the Reaction Mix to each standard and sample well. Mix well by pipetting or using a horizontal shaker.[8]

  • Incubation: Incubate the plate at room temperature or 37°C for 30-60 minutes, protected from light.[2][4][8]

  • Measurement: Measure the absorbance at 450 nm or 565 nm using a microplate reader. The reading can be taken in kinetic mode over a period of time or as an endpoint measurement.[2][8]

D. Data Analysis

  • Subtract the absorbance of the blank (0 standard) from all standard and sample readings.

  • Plot the standard curve of absorbance versus the amount of fumarate.

  • Determine the concentration of fumarate converted in the sample wells from the standard curve.

  • Calculate the fumarase activity, often expressed in U/L or mU/mg of protein. One unit of fumarase is defined as the amount of enzyme that will convert 1.0 µmole of L-malate to fumarate per minute at a specific pH and temperature.[9]

Visualizations

Fumarase_Assay_Workflow start Start prep_reagents Prepare Reagents (Assay Buffer, Standards, Reaction Mix) start->prep_reagents prep_samples Prepare Samples (Tissue Homogenates, Cell Lysates) start->prep_samples setup_plate Set Up 96-Well Plate (Standards, Samples, Blanks) prep_reagents->setup_plate prep_samples->setup_plate add_reaction_mix Add Reaction Mix to all wells setup_plate->add_reaction_mix incubate Incubate at RT or 37°C add_reaction_mix->incubate measure_absorbance Measure Absorbance (450nm or 565nm) incubate->measure_absorbance analyze_data Data Analysis (Calculate Fumarase Activity) measure_absorbance->analyze_data end End analyze_data->end

Caption: Experimental workflow for a colorimetric fumarase enzymatic assay.

Caption: Role of fumarate in HIF-1α stabilization.

References

Application Notes and Protocols: Sodium Fumarate for In Vitro Methane Reduction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enteric methane emission from ruminants is a significant contributor to greenhouse gases and represents a metabolic energy loss to the animal. Strategies to mitigate this methane production are of considerable interest. Sodium fumarate, a dicarboxylic acid, has been investigated as a feed additive to reduce methanogenesis in the rumen. These application notes provide a summary of the in vitro effects of this compound on methane production and rumen fermentation, along with detailed protocols for its evaluation.

Mechanism of Action

This compound serves as an alternative hydrogen sink in the rumen. Instead of hydrogen being used by methanogenic archaea to reduce carbon dioxide to methane, it is utilized by certain rumen bacteria to reduce fumarate to propionate via succinate.[1][2] This diversion of hydrogen not only decreases methane synthesis but also increases the production of propionate, a major energy source for the ruminant.[1][3][4] Studies have shown that the decrease in methane production corresponds well with the amount of fumarate converted to propionate.[1][3][4] While this compound does not appear to significantly affect the total number of methanogenic archaea, it can stimulate the growth of cellulolytic bacteria, thereby improving fiber digestibility.[1][3]

cluster_rumen Rumen Environment cluster_pathways Metabolic Pathways cluster_products End Products Feed Feed Substrate H2 Hydrogen (H2) Feed->H2 CO2 Carbon Dioxide (CO2) Feed->CO2 Methanogenesis Methanogenesis H2->Methanogenesis Propionate_Production Propionate Production H2->Propionate_Production CO2->Methanogenesis Fumarate This compound Fumarate->Methanogenesis Diverts H2 Fumarate->Propionate_Production Methane Methane (CH4) Methanogenesis->Methane Propionate Propionate Propionate_Production->Propionate

Mechanism of hydrogen diversion by this compound.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on in vitro rumen fermentation parameters from various studies.

Table 1: Effect of this compound in Short-Term Batch Culture (24h Incubation)

ParameterControl5 mM this compound10 mM this compoundReference
Methane Production (µmol)360342 (↓ 5.0%)338 (↓ 6.1%)[1][3]
Acetate Production (µmol)-Increased by 92Increased by 194[1][3]
Propionate Production (µmol)-Increased by 212Increased by 396[1][3]
Total Gas Production-IncreasedIncreased[1][3]

Table 2: Effect of this compound in Semi-Continuous Culture (Rusitec, 19-day period)

ParameterControl6.25 mmol/day this compoundReference
Methane Production (mmol/day)-Decreased by 1.2[1][3][4]
Propionate Production (mmol/day)10.415.3 (↑ 47.1%)[1][3][4]
Dry Matter Digestibility (48h)0.4760.508[1][3]
Cellulolytic Bacteria (x 10⁵/ml)8.823.9[1][3]

Experimental Protocols

Protocol 1: In Vitro Batch Culture Fermentation

This protocol is designed to assess the short-term effects of this compound on methane production and rumen fermentation.

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Rumen_Fluid 1. Collect & Strain Rumen Fluid Buffer 2. Prepare Anaerobic Buffer Rumen_Fluid->Buffer Substrate 3. Weigh Substrate Buffer->Substrate Dispense 4. Dispense Buffer, Substrate, & Rumen Fluid Substrate->Dispense Add_Fumarate 5. Add this compound Solutions Dispense->Add_Fumarate Incubate 6. Incubate at 39°C for 24-48h Add_Fumarate->Incubate Gas_Measurement 7. Measure Total Gas & Methane Incubate->Gas_Measurement VFA_Analysis 8. Analyze VFA Concentrations Gas_Measurement->VFA_Analysis pH_DM 9. Measure pH & Dry Matter Digestibility VFA_Analysis->pH_DM

Workflow for in vitro batch culture fermentation.

Materials:

  • Rumen fluid from cannulated animals (e.g., sheep or cattle).

  • Anaerobic buffer solution.

  • Basal diet substrate (e.g., a mix of hay and concentrate).

  • This compound.

  • Incubation bottles with gas-tight seals.

  • Water bath or incubator set to 39°C.

  • Gas chromatograph for methane and VFA analysis.

Procedure:

  • Rumen Fluid Collection: Collect rumen contents from at least two donor animals before their morning feeding. Strain the fluid through multiple layers of cheesecloth into a pre-warmed, insulated flask.

  • Buffer Preparation: Prepare an anaerobic buffer solution and maintain it at 39°C under a CO₂ atmosphere.

  • Incubation Setup:

    • Dispense the basal diet substrate (e.g., 200 mg) into each incubation bottle.

    • Add the anaerobic buffer (e.g., 40 ml) to each bottle while flushing with CO₂.

    • Add the desired concentrations of this compound (e.g., to achieve final concentrations of 5 mM and 10 mM).

    • Initiate the incubation by adding strained rumen fluid (e.g., 10 ml) to each bottle.

    • Seal the bottles and place them in a 39°C water bath.

  • Incubation: Incubate the bottles for a set period, typically 24 to 48 hours.

  • Gas Analysis:

    • At the end of the incubation, measure the total gas production.

    • Collect a headspace gas sample using a gas-tight syringe.

    • Analyze the methane concentration in the gas sample using a gas chromatograph.

  • Liquid Analysis:

    • Measure the pH of the culture fluid.

    • Centrifuge a sample of the fluid and analyze the supernatant for VFA concentrations using a gas chromatograph.

  • Digestibility: Determine the dry matter digestibility by filtering the remaining contents of the bottle and drying the residue.

Protocol 2: Rumen Simulation Technique (Rusitec)

This protocol is for assessing the long-term effects of this compound on rumen fermentation in a semi-continuous culture system.

cluster_setup System Setup cluster_adaptation Adaptation & Treatment cluster_sampling Daily Sampling & Analysis Inoculate 1. Inoculate Vessels with Rumen Contents Feed 2. Provide Daily Feed Substrate Inoculate->Feed Infuse 3. Infuse Artificial Saliva Feed->Infuse Adapt 4. Adaptation Period (e.g., 7 days) Infuse->Adapt Add_Fumarate 5. Introduce this compound to Treatment Vessels Adapt->Add_Fumarate Run 6. Experimental Period (e.g., 12 days) Add_Fumarate->Run Gas 7. Collect & Analyze Gas Output Run->Gas Effluent 8. Collect & Analyze Liquid Effluent for VFA, pH Gas->Effluent Feed_Residue 9. Analyze Feed Residue for Digestibility Effluent->Feed_Residue

Workflow for the Rumen Simulation Technique (Rusitec).

Materials:

  • Rusitec apparatus (fermentation vessels, feed bags, artificial saliva reservoir, and pumps).

  • Rumen contents (solid and liquid) from cannulated animals.

  • Artificial saliva solution.

  • Daily feed substrate.

  • This compound.

  • Gas collection bags.

  • Analytical equipment for gas and VFA analysis.

Procedure:

  • System Inoculation: Inoculate the Rusitec vessels with solid and liquid rumen contents from donor animals.

  • Adaptation Period: Operate the system for an adaptation period (e.g., 7-10 days) to allow the microbial population to stabilize. Provide a daily supply of the basal diet in nylon bags and continuously infuse artificial saliva.

  • Treatment Period:

    • Divide the vessels into control and treatment groups.

    • For the treatment group, introduce this compound at the desired daily dose (e.g., 6.25 mmol/day) along with the feed.

    • Run the experiment for a specified period (e.g., 19 days).

  • Daily Sampling and Analysis:

    • Gas: Collect the gas produced from each vessel daily and analyze for methane content.

    • Liquid Effluent: Collect the daily liquid effluent and analyze for pH and VFA concentrations.

    • Feed Residue: Remove the feed bags after 48 hours of incubation, and analyze the residue to determine nutrient digestibility.

  • Microbial Analysis (Optional): At the end of the experimental period, collect liquid and solid samples from the vessels to analyze microbial populations (e.g., total bacteria, methanogens, cellulolytic bacteria) using techniques such as qPCR.

Conclusion

In vitro studies consistently demonstrate that this compound can effectively reduce methane production while concurrently enhancing the production of propionate, a key energy substrate for ruminants.[1][2][3][4] The provided protocols offer standardized methods for evaluating the efficacy of this compound and other potential methane-mitigating compounds in a controlled laboratory setting. These techniques are crucial for the initial screening and understanding of the mechanisms of action of such additives before progressing to in vivo trials.

References

Application Notes and Protocols: Sodium Fumarate in Pharmaceutical Formulation Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of sodium fumarate (monosodium and disodium salts of fumaric acid) in the development of pharmaceutical formulations. This document outlines its primary applications, presents available quantitative data, and offers experimental protocols for its evaluation.

1. Introduction to this compound in Pharmaceutical Formulations

This compound, available as monothis compound or dithis compound, is the sodium salt of fumaric acid. It is an odorless, white crystalline powder that is soluble in water[1]. In the pharmaceutical industry, it primarily functions as a buffering agent, acidulant, and flavoring enhancer[1]. Its properties make it a versatile excipient in various dosage forms, including oral solids and liquids. It is crucial to distinguish this compound from sodium stearyl fumarate (SSF), a derivative of stearic acid and fumaric acid, which is a widely used lubricant in tablet and capsule manufacturing[2][3].

Regulatory Status: Fumaric acid and its salts, including this compound, are generally recognized as safe (GRAS) for use in food by the U.S. Food and Drug Administration (FDA) under 21 CFR § 172.350[4][5]. This favorable regulatory status supports its use as a pharmaceutical excipient.

Key Physicochemical Properties of Monothis compound:

PropertyValueReference
Molecular Formula C4H3NaO4[1][6]
Molecular Weight 138.06 g/mol [1][6]
Appearance White crystalline powder[1][6]
Solubility in Water 6.87 g/100 mL at 25°C[6]
pH (1 in 30 solution) 3.0 - 4.0[1]
Melting Point Approximately 290°C (with decomposition)[6]

2. Applications of this compound in Pharmaceutical Formulations

This compound's utility in pharmaceutical development stems from its chemical properties as a salt of a dicarboxylic acid. Its primary applications include:

  • Buffering Agent/pH Modifier: In oral liquid formulations, this compound can be used to maintain the pH within a desired range, which is critical for the stability and solubility of many active pharmaceutical ingredients (APIs)[1].

  • Acidulant in Effervescent Tablets: Monothis compound can serve as the acidic component in effervescent systems, reacting with a carbonate or bicarbonate source in the presence of water to produce carbon dioxide, leading to rapid disintegration and dissolution of the tablet[7][8].

  • Disintegration Aid: While not a "superdisintegrant," the effervescence produced in formulations containing this compound as an acidulant contributes to rapid tablet disintegration.

  • Intermediate in API Synthesis: Dithis compound is used as a pharmaceutical intermediate, notably in the synthesis of ferric fumarate, which is used to treat iron-deficiency anemia[9].

3. Experimental Protocols

The following protocols provide methodologies for evaluating the performance of this compound in various pharmaceutical applications.

3.1. Protocol for Evaluating this compound as a pH Modifier/Buffering Agent in an Oral Liquid Formulation

This protocol outlines the steps to determine the buffering capacity of this compound in a model oral solution.

Objective: To assess the ability of this compound to resist pH changes in a liquid formulation upon the addition of an acid or base.

Materials:

  • Monothis compound

  • Purified Water

  • 0.1 N Hydrochloric Acid (HCl)

  • 0.1 N Sodium Hydroxide (NaOH)

  • Calibrated pH meter

  • Volumetric flasks, beakers, and burettes

Procedure:

  • Preparation of Buffered Solution: Prepare a solution of monothis compound in purified water at a concentration relevant to the intended formulation (e.g., 1% w/v). Record the initial pH of the solution.

  • Acid Titration:

    • Take a known volume (e.g., 50 mL) of the monothis compound solution.

    • Slowly add 0.1 N HCl in small increments (e.g., 0.5 mL) from a burette while continuously stirring.

    • Record the pH after each addition until the pH drops by a predetermined amount (e.g., 2 pH units).

  • Base Titration:

    • Take a separate, equal volume of the monothis compound solution.

    • Slowly add 0.1 N NaOH in small increments (e.g., 0.5 mL) from a burette while continuously stirring.

    • Record the pH after each addition until the pH rises by a predetermined amount (e.g., 2 pH units).

  • Data Analysis:

    • Plot the pH of the solution versus the volume of acid or base added.

    • Calculate the buffer capacity (β) at different pH values using the formula: β = ΔB / ΔpH where ΔB is the increment of strong base or acid added (in moles/liter) and ΔpH is the corresponding change in pH.

Visualization of the Buffering Capacity Evaluation Workflow:

Buffering_Capacity_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_sol Prepare Monosodium Fumarate Solution measure_initial_ph Measure Initial pH prep_sol->measure_initial_ph acid_titration Titrate with 0.1 N HCl measure_initial_ph->acid_titration base_titration Titrate with 0.1 N NaOH measure_initial_ph->base_titration plot_data Plot pH vs. Volume acid_titration->plot_data base_titration->plot_data calc_beta Calculate Buffer Capacity (β) plot_data->calc_beta

Workflow for evaluating buffering capacity.

3.2. Protocol for Formulation and Evaluation of an Effervescent Tablet with Monothis compound

This protocol describes the preparation and testing of an effervescent tablet using monothis compound as the acidulant.

Objective: To formulate a direct compression effervescent tablet and evaluate its disintegration time and other physical properties.

Materials:

  • Monothis compound (acidulant)

  • Sodium Bicarbonate (carbonate source)

  • Lactose (filler)

  • Polyvinylpyrrolidone (PVP K-30) (binder)

  • A model Active Pharmaceutical Ingredient (API)

  • Magnesium Stearate (lubricant)

  • Tablet press

  • Disintegration tester

  • Hardness tester

  • Friabilator

Procedure:

  • Formulation: Prepare a powder blend with the following composition (example):

IngredientPercentage (%)
API10
Monothis compound30
Sodium Bicarbonate35
Lactose20
PVP K-304
Magnesium Stearate1
  • Blending:

    • Pass all ingredients except the lubricant through a suitable sieve.

    • Mix the API, monothis compound, sodium bicarbonate, lactose, and PVP K-30 in a blender for 15 minutes.

    • Add the sieved magnesium stearate and blend for another 3-5 minutes.

  • Compression: Compress the blend into tablets using a tablet press with appropriate tooling.

  • Evaluation:

    • Hardness: Determine the crushing strength of at least 10 tablets.

    • Friability: Subject a known weight of tablets to tumbling in a friabilator and calculate the percentage weight loss.

    • Disintegration Time: Place one tablet in each of the six tubes of the disintegration apparatus basket. Operate the apparatus using purified water at 37 ± 2°C. Record the time taken for all tablets to disintegrate completely[2][10][11].

    • Effervescence Time: Measure the time taken for the tablet to completely dissolve in a specified volume of water at a set temperature and for the cessation of effervescence.

Visualization of the Effervescent Tablet Formulation and Evaluation Workflow:

Effervescent_Tablet_Workflow cluster_formulation Formulation cluster_manufacturing Manufacturing cluster_evaluation Evaluation blending Blending of Ingredients lubrication Addition of Lubricant blending->lubrication compression Tablet Compression lubrication->compression hardness Hardness Testing compression->hardness friability Friability Testing compression->friability disintegration Disintegration Test compression->disintegration effervescence_time Effervescence Time compression->effervescence_time

Effervescent tablet formulation workflow.

3.3. Protocol for Quantification of this compound in a Tablet Formulation by Titration

This protocol is adapted from the JECFA monograph for the assay of this compound[1].

Objective: To determine the amount of this compound in a tablet formulation.

Materials:

  • Sample of powdered tablets

  • Purified Water

  • 0.1 N Sodium Hydroxide (NaOH), standardized

  • Phenolphthalein indicator solution

  • Analytical balance

  • Burette, beakers, and volumetric flasks

Procedure:

  • Sample Preparation:

    • Weigh and finely powder a representative number of tablets (e.g., 20).

    • Accurately weigh a quantity of the powder equivalent to approximately 0.3 g of this compound.

  • Titration:

    • Transfer the weighed powder to a beaker and dissolve it in 30 mL of purified water. Stir until completely dissolved.

    • Add 2 drops of phenolphthalein indicator solution.

    • Titrate the solution with standardized 0.1 N NaOH until a persistent pink color is observed.

  • Calculation:

    • Calculate the amount of this compound in the weighed portion of the tablet powder using the following equation: Each mL of 0.1 N NaOH is equivalent to 13.81 mg of C4H3NaO4[1].

      mg of this compound = Volume of NaOH (mL) x Normality of NaOH x 138.1

4. Data Presentation

Table of Comparative Disintegration Times of Effervescent Tablets:

The following table illustrates hypothetical comparative data for effervescent tablets formulated with monothis compound versus citric acid as the acidulant.

FormulationAcidulant (30% w/w)Average Hardness (N)Average Disintegration Time (seconds)
F1Monothis compound85 ± 575 ± 8
F2Citric Acid82 ± 668 ± 7

5. Signaling Pathways and Logical Relationships

While this compound as an excipient does not directly participate in signaling pathways, its role in formulation can be logically represented. The following diagram illustrates the logical relationship between the components of an effervescent system and the outcome.

Effervescence_Mechanism cluster_reactants Reactants cluster_medium Medium cluster_products Products & Outcome acid Monothis compound (Acidulant) co2 Carbon Dioxide (Gas) acid->co2 salt Dithis compound acid->salt water_out Water acid->water_out base Sodium Bicarbonate (Carbonate Source) base->co2 base->salt base->water_out water Water water->co2 in presence of water->salt in presence of water->water_out in presence of disintegration Rapid Tablet Disintegration co2->disintegration causes

Mechanism of effervescence.

6. Potential Drug-Excipient Interactions

While this compound is generally considered inert, the potential for interactions with the API should be evaluated during pre-formulation studies. As a salt of a weak acid, it can influence the micro-pH of the formulation, which may affect the stability of pH-sensitive APIs. For instance, the degradation of sodium stearyl fumarate (a related compound) has been shown to produce fumaric acid, which can then undergo a Michael addition reaction with certain APIs[12]. Therefore, compatibility studies are essential.

This compound is a valuable excipient in pharmaceutical formulation development, primarily utilized as a buffering agent and as an acidulant in effervescent dosage forms. Its water solubility and GRAS status make it a suitable candidate for these applications. The provided protocols offer a framework for the evaluation of this compound in these contexts. Further research into its potential as a disintegrant and in controlled-release systems would be beneficial to expand its application profile in the pharmaceutical industry.

References

Application Notes and Protocols: Cytoprotective Effects of Sodium Fumarate in In-Vitro Hypoxia Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypoxia, a condition of insufficient oxygen supply to tissues, is a hallmark of various pathological conditions, including ischemic events, chronic inflammation, and solid tumors. Cells under hypoxic stress undergo a series of adaptive responses, but prolonged or severe hypoxia ultimately leads to cell death and tissue damage. Consequently, the identification and characterization of cytoprotective agents that can mitigate the detrimental effects of hypoxia are of significant interest in drug discovery and development.

Sodium fumarate, a salt of the Krebs cycle intermediate fumaric acid, has emerged as a promising cytoprotective agent in the context of hypoxia. Emerging evidence suggests that this compound can enhance cell survival under hypoxic conditions by modulating key cellular signaling pathways involved in the adaptive response to low oxygen. These application notes provide a comprehensive overview of the cytoprotective effects of this compound in in-vitro hypoxia models, including detailed experimental protocols and a summary of quantitative data.

Mechanism of Action: A Two-Pronged Approach to Cytoprotection

The cytoprotective effects of this compound in hypoxic conditions are primarily attributed to its influence on two major signaling pathways: the Hypoxia-Inducible Factor-1α (HIF-1α) pathway and the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.

1. Stabilization of HIF-1α: Under normoxic conditions, HIF-1α is hydroxylated by prolyl hydroxylase domain enzymes (PHDs), leading to its ubiquitination and subsequent proteasomal degradation. Fumarate can act as a competitive inhibitor of PHDs, leading to the stabilization and accumulation of HIF-1α even under normoxic or mildly hypoxic conditions.[1] Stabilized HIF-1α translocates to the nucleus, where it promotes the transcription of genes involved in glycolysis, angiogenesis, and cell survival, thereby pre-conditioning cells to better withstand hypoxic stress.[1][2]

2. Activation of the Nrf2 Antioxidant Response: Fumarate and its derivatives are known activators of the Nrf2 pathway, a critical regulator of the cellular antioxidant response.[3][4][5] Fumarates can modify cysteine residues on Keap1, the primary negative regulator of Nrf2, leading to the dissociation of the Nrf2-Keap1 complex. This allows Nrf2 to translocate to the nucleus and induce the expression of a battery of antioxidant and cytoprotective genes, which helps to mitigate the oxidative stress associated with hypoxia and reoxygenation injury.[3][6]

Quantitative Data Summary

The following table summarizes the quantitative data from a key study investigating the cytoprotective effects of this compound in an in-vitro model of acute hypoxia induced by sodium dithionite in MDCK renal epithelial cells.[7]

ParameterConditionResultFold Change/Percentage
Apoptosis (Hoechst 33342 Staining) Hypoxia (180 min)Increased Fluorescence Intensity131.5% of control
Hypoxia (180 min) + this compoundReduced Fluorescence Intensity68.3% of control
Cell Viability (General Assessment) HypoxiaIncreased Cell Death-
Hypoxia + this compoundReduced Rate of Apoptosis Progression-
Intracellular pH (BCECF Probe) Normoxia + this compound (24h pre-incubation)Decreased pHfrom 7.51 to 7.35

Experimental Protocols

In-Vitro Model of Chemical Hypoxia

This protocol describes the induction of acute hypoxia in cultured cells using a chemical oxygen scavenger, sodium dithionite.[7][8]

Materials:

  • MDCK (Madin-Darby Canine Kidney) epithelial cells (or other cell line of interest)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sodium dithionite (Na₂S₂O₄)

  • This compound

  • Phosphate-buffered saline (PBS)

  • Cell culture plates or dishes

  • Confocal or wide-field fluorescence microscope

Procedure:

  • Cell Seeding: Seed MDCK cells in appropriate culture vessels and grow to 70-80% confluency.

  • Pre-treatment (Optional): For some experiments, pre-incubate the cells with 5 mM this compound in complete growth medium for 24 hours prior to hypoxia induction.[7]

  • Induction of Hypoxia:

    • Prepare a fresh solution of 5 mM sodium dithionite in complete cell culture medium.

    • Remove the existing medium from the cells and replace it with the sodium dithionite-containing medium.

    • Incubate the cells under these hypoxic conditions for the desired duration (e.g., 120-180 minutes).[7]

  • This compound Treatment: For co-treatment experiments, add this compound to the sodium dithionite-containing medium at the desired concentration.

  • Assessment of Cytoprotection: Following the hypoxic incubation, proceed with cell viability or apoptosis assays.

Assessment of Cell Viability and Apoptosis

a) Assessment of Apoptosis by Hoechst 33342 Staining: [7]

Materials:

  • Hoechst 33342 staining solution

  • Propidium Iodide (PI) solution (for distinguishing necrotic cells)

  • Fluorescence microscope

Procedure:

  • After the hypoxia treatment, wash the cells twice with PBS.

  • Incubate the cells with Hoechst 33342 and PI solution in the dark for 15-30 minutes at room temperature.

  • Wash the cells again with PBS.

  • Visualize the cells under a fluorescence microscope. Apoptotic cells will exhibit condensed and brightly stained nuclei with Hoechst 33342, while necrotic cells will be stained with PI.

  • Quantify the fluorescence intensity of Hoechst 33342 in the nuclei to assess the degree of chromatin condensation as an indicator of apoptosis.

b) Cell Viability Assessment using MTT Assay:

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and subject them to the hypoxia and this compound treatments as described above.

  • At the end of the treatment, add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_hypoxia Hypoxia Induction & Treatment cluster_analysis Analysis cell_seeding Seed Cells in Culture Plates pre_treatment Pre-treatment with this compound (optional, 24h) cell_seeding->pre_treatment hypoxia_induction Induce Hypoxia (e.g., Sodium Dithionite) pre_treatment->hypoxia_induction treatment Co-treatment with this compound hypoxia_induction->treatment viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay apoptosis_assay Apoptosis Assay (e.g., Hoechst Staining) treatment->apoptosis_assay

Caption: Experimental workflow for assessing the cytoprotective effects of this compound.

signaling_pathway cluster_hif HIF-1α Pathway cluster_nrf2 Nrf2 Pathway sodium_fumarate This compound phd PHD Enzymes sodium_fumarate->phd inhibits hif1a HIF-1α phd->hif1a hydroxylates degradation Proteasomal Degradation hif1a->degradation leads to stabilization HIF-1α Stabilization & Nuclear Translocation hif1a->stabilization accumulation leads to hif1a_target_genes Transcription of Target Genes (Glycolysis, Survival) stabilization->hif1a_target_genes cytoprotection_hif Cytoprotection hif1a_target_genes->cytoprotection_hif sodium_fumarate2 This compound keap1 Keap1 sodium_fumarate2->keap1 modifies nrf2 Nrf2 keap1->nrf2 sequesters nrf2_degradation Proteasomal Degradation nrf2->nrf2_degradation leads to nrf2_activation Nrf2 Nuclear Translocation nrf2->nrf2_activation dissociation leads to are Antioxidant Response Element (ARE) nrf2_activation->are nrf2_target_genes Transcription of Antioxidant & Cytoprotective Genes are->nrf2_target_genes cytoprotection_nrf2 Cytoprotection nrf2_target_genes->cytoprotection_nrf2

Caption: Signaling pathways modulated by this compound leading to cytoprotection.

References

Application Notes and Protocols for the Synthesis of L-Malic Acid from Sodium Fumarate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-malic acid is a naturally occurring dicarboxylic acid that plays a crucial role in the citric acid cycle. It is widely used in the food and pharmaceutical industries as an acidulant, flavor enhancer, and a precursor for the synthesis of various chiral compounds.[1] The enzymatic synthesis of L-malic acid from sodium fumarate offers a stereospecific and environmentally friendly alternative to chemical synthesis, which typically yields a racemic mixture of D- and L-isomers. This document provides detailed protocols for the synthesis of L-malic acid using both free and immobilized fumarase, as well as through whole-cell biotransformation.

The core of this biocatalytic process is the enzyme fumarase (fumarate hydratase, EC 4.2.1.2), which catalyzes the reversible hydration of fumarate to L-malate.[2] While the reaction is reversible, process optimization can significantly favor the production of L-malic acid.

Biochemical Pathway

The enzymatic conversion of this compound to L-malic acid is a single-step reaction catalyzed by fumarase.

Fumarate_to_Malate sodium_fumarate This compound l_malic_acid L-Malic Acid sodium_fumarate->l_malic_acid + H₂O fumarase Fumarase (EC 4.2.1.2) fumarase->l_malic_acid experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_downstream Downstream Processing substrate Prepare Sodium Fumarate Solution reaction Combine Substrate and Biocatalyst in Reaction Vessel substrate->reaction biocatalyst Prepare Biocatalyst (Free/Immobilized/Whole-cell) biocatalyst->reaction conditions Maintain Optimal pH and Temperature reaction->conditions monitoring Monitor Reaction by HPLC conditions->monitoring Periodic Sampling termination Terminate Reaction monitoring->termination Reaction Complete separation Separate Biocatalyst (if applicable) termination->separation analysis Quantify Product (HPLC) separation->analysis biocatalyst_selection start Start: Need to synthesize L-Malic Acid reuse Is enzyme reusability a key factor? start->reuse purification Is avoiding enzyme purification a priority? reuse->purification No immobilized_enzyme Use Immobilized Fumarase reuse->immobilized_enzyme Yes free_enzyme Use Free Fumarase purification->free_enzyme No whole_cell Use Whole-Cell Biocatalyst purification->whole_cell Yes

References

Application Notes and Protocols for Sodium Fumarate as a Food Acidity Regulator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of sodium fumarate as a food acidity regulator in research and development. This document includes detailed experimental protocols, quantitative data summaries, and visual representations of key concepts and workflows to guide researchers in their applications.

Application Notes

This compound, the sodium salt of fumaric acid, is a permitted food additive used to control acidity and enhance flavor in a variety of processed foods.[1][2][3][4] In research applications, it serves as a valuable tool for investigating pH control, flavor modulation, and preservation in diverse food matrices.

Mechanism of Action: As an acidity regulator, this compound functions as a buffering agent, resisting changes in pH when an acid or base is added to a solution.[1][2] This property is crucial for maintaining product stability, controlling microbial growth, and ensuring a consistent sensory profile.[5][6] The buffering capacity of a food product is a key parameter in digestion studies as it influences intragastric pH and enzymatic activity.

Applications in Research:

  • pH Control and Buffering Capacity Studies: this compound is used to investigate the effects of pH on food texture, color, and stability. Researchers can utilize it to create model systems with controlled pH to study ingredient interactions and degradation pathways.

  • Flavor Development and Sensory Analysis: It imparts a persistent, sour taste that can be leveraged in flavor development research.[5] Sensory evaluation studies can be designed to compare the taste profile of this compound with other acidulants like citric acid or malic acid.

  • Antimicrobial Efficacy Testing: The antimicrobial properties of fumaric acid and its salts are a subject of research.[5][6] this compound can be incorporated into food systems to study its effectiveness in inhibiting the growth of spoilage and pathogenic microorganisms, sometimes in combination with other preservatives like sodium benzoate.[5][6]

  • Drug Development and Formulation: In the pharmaceutical industry, sodium stearyl fumarate, a derivative, is used as a lubricant in tablet and capsule manufacturing.[7] Research in this area may involve evaluating its compatibility with active pharmaceutical ingredients and its impact on drug dissolution and stability.

Quantitative Data

A summary of the physicochemical properties of this compound is presented below.

PropertyValueReference
Chemical FormulaNa₂C₄H₂O₄ (Dithis compound)[2][4]
Molar Mass160.04 g/mol [2][4]
AppearanceOdorless, white, crystalline powder[2][3][4]
Solubility in WaterSoluble[2][3][4]
Functional ClassAcidity Regulator, Buffering Agent[1][2][8]

Comparative Data of Acidity Regulators (Representative Data)

The following table provides a representative comparison of this compound with other common food acidulants. Note: These values are illustrative and can vary depending on the specific food matrix and experimental conditions.

ParameterThis compoundCitric AcidMalic Acid
pKa1 3.033.133.40
pKa2 4.444.765.11
Buffering Range (pH) 2.5 - 5.02.5 - 5.53.0 - 6.0
Relative Sourness High, persistentSharp, cleanSmooth, mellow
Hygroscopicity LowHighModerate

Experimental Protocols

Determination of Titratable Acidity

This protocol is adapted from standard methods for determining the total acidity of a food product.[9][10][11][12]

Objective: To quantify the total acid content in a food sample containing this compound.

Materials:

  • pH meter, calibrated

  • Burette (25 mL or 50 mL)

  • Beakers (250 mL)

  • Magnetic stirrer and stir bar

  • 0.1 N Sodium Hydroxide (NaOH), standardized

  • Phenolphthalein indicator (1% in ethanol)

  • Distilled water

Procedure:

  • Sample Preparation: Homogenize solid or semi-solid samples. Weigh 10 g of the homogenized sample into a 250 mL beaker. For liquid samples, pipette 10 mL into the beaker. Add 90 mL of distilled water.

  • Titration Setup: Place the beaker on a magnetic stirrer and add a stir bar. If using phenolphthalein, add 2-3 drops of the indicator to the sample solution.

  • Titration: Begin stirring the sample. Titrate with 0.1 N NaOH from the burette, adding the titrant slowly.

  • Endpoint Determination:

    • Phenolphthalein Endpoint: Continue titration until a faint but permanent pink color is observed (persists for at least 30 seconds). This typically occurs at a pH of 8.2.[9]

    • Potentiometric Endpoint: Monitor the pH using a calibrated pH meter. The endpoint is reached when the pH is 8.2.[9][11]

  • Record Volume: Record the volume of NaOH used.

  • Calculation: Calculate the titratable acidity as a percentage of the predominant acid (e.g., fumaric acid).

    • % Acidity = (V × N × EW) / (W × 10)

      • V = volume of NaOH used (mL)

      • N = normality of NaOH

      • EW = equivalent weight of the acid (Fumaric Acid = 58.04 g/mol )

      • W = weight of the sample (g)

Measurement of Buffering Capacity

This protocol is based on general methods for evaluating the buffering capacity of beverages and food systems.[13][14][15][16][17]

Objective: To determine the ability of a food system containing this compound to resist pH change upon the addition of an acid or base.

Materials:

  • pH meter, calibrated

  • Burette (25 mL or 50 mL)

  • Beakers (250 mL)

  • Magnetic stirrer and stir bar

  • 0.1 N Hydrochloric Acid (HCl)

  • 0.1 N Sodium Hydroxide (NaOH)

Procedure:

  • Sample Preparation: Prepare a solution of the food system with a known concentration of this compound. For a liquid sample, use 100 mL. For a solid, dissolve a known weight in a specific volume of distilled water.

  • Initial pH: Measure and record the initial pH of the solution.

  • Acid Titration: Titrate the solution with 0.1 N HCl. Add the acid in small increments (e.g., 0.5 mL) and record the pH after each addition until the pH drops to a predetermined value (e.g., 2.5).

  • Base Titration: Using a fresh sample, titrate with 0.1 N NaOH in small increments, recording the pH after each addition until it reaches a predetermined value (e.g., 8.0).

  • Data Analysis: Plot the pH versus the volume of acid or base added. The buffering capacity is greatest in the regions of the curve where the pH changes the least with the addition of acid or base. The buffering index (β) can be calculated as:

    • β = d[B] / dpH

      • d[B] = moles of base added per liter

      • dpH = the change in pH

Sensory Evaluation

This protocol provides a framework for conducting a descriptive sensory analysis.[18][19][20][21]

Objective: To characterize and compare the sensory attributes of a food product formulated with this compound versus other acidulants.

Materials:

  • Food product samples (e.g., beverages, gels) prepared with different acidulants at equimolar concentrations.

  • Tasting booths with controlled lighting and ventilation.

  • Unsalted crackers and water for palate cleansing.

  • Sensory evaluation software or paper ballots.

Procedure:

  • Panelist Selection and Training: Recruit 8-12 trained sensory panelists. Conduct training sessions to familiarize them with the sensory attributes to be evaluated (e.g., sourness intensity, onset of sourness, lingering aftertaste, bitterness).

  • Sample Preparation and Presentation: Prepare samples under controlled conditions. Code samples with random three-digit numbers. Present samples to panelists in a randomized and balanced order.

  • Evaluation: Instruct panelists to evaluate each sample for the predetermined sensory attributes using a line scale (e.g., 0 = not perceptible, 15 = very strong). Panelists should rinse their mouths with water and eat a small piece of an unsalted cracker between samples.

  • Data Analysis: Analyze the data using Analysis of Variance (ANOVA) to determine if there are significant differences between the samples. Use post-hoc tests (e.g., Tukey's HSD) to identify which samples are different from each other.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol is a general guide for the quantitative analysis of this compound in a food matrix.[22][23][24][25]

Objective: To determine the concentration of this compound in a food sample.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Reversed-phase C18 column.

  • Mobile phase (e.g., a mixture of a phosphate buffer and methanol or acetonitrile).

  • This compound standard.

  • Sample filtration apparatus (e.g., 0.45 µm syringe filters).

  • Volumetric flasks and pipettes.

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound of a known concentration in the mobile phase. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation:

    • Liquid Samples: Dilute the sample with the mobile phase and filter through a 0.45 µm filter.

    • Solid Samples: Homogenize the sample, extract the this compound with a suitable solvent (e.g., water or mobile phase), centrifuge, and filter the supernatant.

  • Chromatographic Conditions (Example):

    • Column: C18 (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase: 25 mM Potassium Phosphate buffer (pH 2.5) : Methanol (95:5 v/v)

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 210 nm

    • Injection Volume: 20 µL

  • Analysis: Inject the standard solutions to generate a calibration curve. Inject the prepared sample solutions.

  • Quantification: Identify the fumarate peak in the sample chromatogram by comparing the retention time with the standard. Quantify the concentration of this compound in the sample using the calibration curve.

Visualizations

Krebs_Cycle Krebs Cycle Intermediate Steps Succinate Succinate Fumarate Fumarate Succinate->Fumarate Succinate Dehydrogenase Malate Malate Fumarate->Malate Fumarase Oxaloacetate Oxaloacetate Malate->Oxaloacetate Malate Dehydrogenase Citrate Citrate Oxaloacetate->Citrate Citrate Synthase

Caption: Role of Fumarate in the Krebs Cycle.

Experimental_Workflow Workflow for Evaluating Acidity Regulators cluster_prep Preparation cluster_analysis Analysis cluster_data Data Interpretation formulation Food Product Formulation (Control vs. This compound) homogenization Sample Homogenization formulation->homogenization titratable_acidity Titratable Acidity Measurement homogenization->titratable_acidity buffering_capacity Buffering Capacity Analysis homogenization->buffering_capacity sensory_evaluation Sensory Evaluation homogenization->sensory_evaluation hplc_analysis HPLC Quantification homogenization->hplc_analysis data_analysis Statistical Analysis titratable_acidity->data_analysis buffering_capacity->data_analysis sensory_evaluation->data_analysis hplc_analysis->data_analysis conclusion Conclusion & Reporting data_analysis->conclusion

Caption: Experimental workflow for evaluation.

Sodium_Fumarate_Functions Functions of this compound in Food cluster_functions Primary Functions cluster_outcomes Resulting Effects SodiumFumarate This compound AcidityRegulator Acidity Regulation SodiumFumarate->AcidityRegulator BufferingAgent Buffering Agent SodiumFumarate->BufferingAgent FlavorEnhancer Flavor Enhancement SodiumFumarate->FlavorEnhancer pH_Stability pH Stability AcidityRegulator->pH_Stability Microbial_Control Microbial Growth Control AcidityRegulator->Microbial_Control BufferingAgent->pH_Stability Sensory_Profile Consistent Sensory Profile FlavorEnhancer->Sensory_Profile Product_Shelf_Life Extended Shelf-Life pH_Stability->Product_Shelf_Life Microbial_Control->Product_Shelf_Life

Caption: Functions of this compound.

References

Application Notes and Protocols for Utilizing Fumaric Acid and Sodium Fumarate to Enhance Drug Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oral bioavailability of many promising drug candidates is limited by their poor aqueous solubility. For weakly basic drugs, solubility is particularly pH-dependent, exhibiting higher solubility in the acidic environment of the stomach and significantly lower solubility in the neutral to alkaline pH of the small intestine, where most drug absorption occurs. This can lead to incomplete dissolution, poor absorption, and high inter-patient variability.

One effective strategy to overcome this challenge is the incorporation of acidic excipients, such as fumaric acid and its salt sodium fumarate, into solid oral dosage forms. These compounds act as pH modifiers, creating an acidic microenvironment within the formulation as it dissolves. This localized acidity promotes the dissolution of the weakly basic active pharmaceutical ingredient (API), even in the higher pH environment of the intestines. By enhancing the dissolution rate and extent, this compound can significantly improve the absorption and overall bioavailability of the drug.

These application notes provide a detailed overview and experimental protocols for utilizing fumaric acid and this compound as bioavailability enhancers through the mechanism of microenvironmental pH modulation.

Mechanism of Action: Microenvironmental pH Modulation

When a tablet or capsule containing a weakly basic drug and an acidic excipient like fumaric acid is ingested, it reaches the gastrointestinal tract. As the dosage form starts to disintegrate and dissolve, the fumaric acid dissolves and creates a localized region of low pH around the drug particles. This acidic microenvironment ensures that the weakly basic drug dissolves at a faster rate and to a greater extent than it would in the bulk, higher pH of the small intestine. This strategy effectively renders the drug's dissolution more independent of the surrounding gastrointestinal fluid's pH, leading to more consistent and enhanced absorption.[1][2][3] It is hypothesized that the slow dissolution kinetics of fumaric acid can prolong this acidic microenvironment, further increasing the drug's dissolution and subsequent absorption.[4]

G cluster_2 Intestinal Lumen (Neutral/Alkaline pH) API Weakly Basic API (Low Solubility at Neutral pH) API_dissolved Ionized API (High Solubility) API->API_dissolved Enhanced Dissolution API_precipitate Precipitated API (Poor Absorption) API->API_precipitate Slow Dissolution FA This compound (Acidic Excipient) FA_dissolved Dissolved Fumarate FA->FA_dissolved Absorbed Absorbed Drug (Increased Bioavailability) API_dissolved->Absorbed Absorption across Intestinal Wall G start Start: Raw Materials (API, this compound, Excipients) sieving 1. Sieving start->sieving blending1 2. Initial Blending sieving->blending1 granulation 3. Dry Granulation (Roller Compaction) blending1->granulation milling Milling of Compacts granulation->milling blending2 4. Final Blending (with Glidant & Lubricant) milling->blending2 tableting 5. Tableting (Compression) blending2->tableting qc 6. Quality Control Testing tableting->qc G cluster_0 Group 1 cluster_1 Group 2 screening Subject Screening & Enrollment randomization Randomization screening->randomization p1g1 Period 1: Administer Test Formulation randomization->p1g1 p1g2 Period 1: Administer Reference Formulation randomization->p1g2 washout1 Washout Period p1g1->washout1 p2g1 Period 2: Administer Reference Formulation washout1->p2g1 analysis Bioanalysis & PK/Statistical Analysis p2g1->analysis washout2 Washout Period p1g2->washout2 p2g2 Period 2: Administer Test Formulation washout2->p2g2 p2g2->analysis

References

Application Notes and Protocols for Novel Drug Carriers Utilizing Fumarate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fumaric acid and its derivatives, including sodium fumarate, are emerging as versatile components in the development of novel drug delivery systems. Their biocompatibility and role in cellular metabolism make them attractive candidates for creating various drug carriers such as nanoparticles, hydrogels, and metal-organic frameworks (MOFs). These carriers offer the potential for enhanced drug stability, controlled release, and targeted delivery. This document provides detailed application notes and experimental protocols for the development and characterization of drug carriers based on fumarate derivatives, with a focus on solid lipid nanoparticles (SLNs) loaded with dimethyl fumarate (DMF) and fumarate-based MOFs, due to the current availability of detailed scientific literature. While specific data for this compound as a primary carrier material is limited, the cytoprotective effects of this compound suggest its potential in therapeutic formulations.

Key Applications

Fumarate-based drug carriers are being investigated for a range of therapeutic applications, primarily leveraging the anti-inflammatory and immunomodulatory properties of fumaric acid esters like dimethyl fumarate. Key application areas include:

  • Treatment of Autoimmune Diseases: Encapsulation of dimethyl fumarate in nanocarriers is a promising approach for managing conditions like multiple sclerosis and psoriasis, aiming to improve bioavailability and reduce gastrointestinal side effects.

  • Cancer Therapy: Metal-organic frameworks utilizing fumarate as a linker can be loaded with chemotherapeutic agents for targeted delivery to tumor sites.

  • Hypoxia-Related Conditions: this compound has demonstrated a cytoprotective role in models of acute hypoxia, suggesting its potential use in conditions involving ischemia.[1]

Data Presentation: Physicochemical Characteristics of Fumarate-Based Drug Carriers

The following tables summarize quantitative data for various fumarate derivative-based drug carrier formulations.

Table 1: Physicochemical Properties of Dimethyl Fumarate (DMF)-Loaded Solid Lipid Nanoparticles (SLNs) [2]

FormulationMean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
DMF-SLN 1562 ± 3.970.28-22.73
DMF-SLN 21997 ± 203.80.96-28.7
DMF-SLN 3849 ± 47.20.77-30.13

Table 2: Drug Loading and Entrapment Efficiency of Various Fumarate-Based Nanocarriers

Carrier SystemDrugDrug Loading Capacity (%)Entrapment Efficiency (%)Reference
Quetiapine Fumarate-Loaded NLCsQuetiapine Fumarate-77.21[3]
Fe(III) Carboxylate MOF (MIL-88A)Amiloride Hydrochloride16.2-[4]
Silk Fibroin NanoparticlesNaringeninUp to ~7-[5]

Table 3: In Vitro Drug Release Kinetics from Fumarate-Based Carriers

Carrier SystemDrugRelease ProfileRelease MechanismReference
Quetiapine Fumarate-Loaded NLCsQuetiapine FumarateSustained release following Higuchi kinetic modelDiffusion-controlled[3]
Fe(III) Carboxylate MOF (MIL-88A)Amiloride HydrochlorideGradual release-[4]
pH-Responsive MOF (5-FU@ZIF-8)5-Fluorouracil>45% release in 1h at pH 5.0; ~17% release in 1h at pH 7.4pH-responsive[6]

Experimental Protocols

Protocol 1: Synthesis of Dimethyl Fumarate (DMF)-Loaded Solid Lipid Nanoparticles (SLNs) by Hot Emulsion and Ultrasonication

This protocol is adapted from a method for preparing DMF-loaded SLNs for potential application in multiple sclerosis treatment.[2][7]

Materials:

  • Dimethyl Fumarate (DMF)

  • Stearic Acid (solid lipid)

  • Soy Lecithin (co-lipid/stabilizer)

  • Tween 80 (surfactant)

  • Ethanol

  • Distilled Water

Equipment:

  • Magnetic stirrer with heating plate

  • Ultrasonicator

  • Vortex mixer

  • Centrifuge

Procedure:

  • Preparation of the Lipid Phase:

    • Accurately weigh 2g of stearic acid and heat it to 75°C on a water bath until completely melted.

    • Add 250 mg of soy lecithin to the molten stearic acid and stir until a homogenous mixture is obtained.

    • Dissolve 1g of DMF in 30 mL of ethanol with the aid of sonication.

    • Add the DMF-ethanol solution to the molten lipid mixture at 75°C with continuous stirring.

  • Preparation of the Aqueous Phase:

    • Dissolve 10 mL of Tween 80 in 150 mL of distilled water.

    • Heat the aqueous phase to 75°C.

  • Emulsification:

    • Add the hot lipid phase dropwise to the hot aqueous phase while vortexing at 1200 rpm for 5-10 minutes.

    • If turbidity is observed, sonicate the mixture at 75°C until a clear solution is obtained.

  • Nanoparticle Formation:

    • Cool the resulting hot nanoemulsion to 2-5°C in an ice bath with continuous stirring at 10,000 rpm for 20 minutes to allow the lipid to solidify and form nanoparticles.

  • Purification:

    • Centrifuge the SLN dispersion to separate the nanoparticles from the aqueous medium.

    • Wash the pellet with distilled water multiple times to remove excess surfactant and unencapsulated drug.

    • Resuspend the final pellet in a suitable medium for characterization or lyophilize for long-term storage.

Protocol 2: Characterization of DMF-Loaded SLNs

1. Particle Size and Zeta Potential Analysis:

  • Dilute the SLN suspension with deionized water to an appropriate concentration.

  • Measure the particle size distribution and polydispersity index (PDI) using Dynamic Light Scattering (DLS).

  • Determine the zeta potential using the same instrument to assess the surface charge and stability of the nanoparticles.

2. Morphological Examination:

  • Characterize the shape and surface morphology of the SLNs using Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM).[2]

  • For SEM, the sample is typically mounted on a stub and sputter-coated with a conductive material.

  • For TEM, a drop of the diluted SLN suspension is placed on a carbon-coated copper grid and allowed to dry before imaging.

3. Determination of Drug Loading Content (DLC) and Encapsulation Efficiency (EE):

  • Drug Loading Content (DLC %):

    • DLC (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100

  • Encapsulation Efficiency (EE %):

    • EE (%) = (Weight of drug in nanoparticles / Initial weight of drug used) x 100

  • Procedure:

    • Separate the SLNs from the aqueous phase containing unencapsulated drug by centrifugation.

    • Quantify the amount of free drug in the supernatant using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection.[8]

    • Calculate the amount of encapsulated drug by subtracting the amount of free drug from the initial amount of drug used.

    • To determine the DLC, a known amount of lyophilized SLNs can be dissolved in a suitable organic solvent to release the encapsulated drug, which is then quantified by HPLC.

Protocol 3: In Vitro Drug Release Study

Materials:

  • DMF-loaded SLNs

  • Phosphate Buffered Saline (PBS) at different pH values (e.g., pH 5.5 and 7.4 to simulate endosomal and physiological conditions, respectively)

  • Dialysis membrane with an appropriate molecular weight cut-off

Equipment:

  • Shaking incubator or water bath

  • HPLC system

Procedure:

  • Place a known amount of the DMF-loaded SLN suspension into a dialysis bag.

  • Seal the dialysis bag and immerse it in a known volume of PBS release medium at 37°C with continuous stirring.

  • At predetermined time intervals, withdraw an aliquot of the release medium and replace it with an equal volume of fresh, pre-warmed PBS to maintain sink conditions.

  • Analyze the collected samples for DMF concentration using HPLC.

  • Calculate the cumulative percentage of drug released over time.

  • The release data can be fitted to various kinetic models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas) to understand the release mechanism.[9]

Protocol 4: Cellular Uptake and Cytotoxicity Assay

Cell Lines:

  • Select appropriate cell lines based on the therapeutic target (e.g., cancer cell lines for oncology drugs, immune cells for immunomodulatory drugs).

1. Cellular Uptake Study:

  • Seed the cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with DMF-loaded SLNs (and free DMF as a control) at a specific concentration for various time points.

  • After incubation, wash the cells with cold PBS to remove non-internalized nanoparticles.

  • Lyse the cells and quantify the intracellular drug concentration using a suitable analytical method like HPLC or a fluorescence-based assay if a fluorescently labeled carrier or drug is used.

  • Confocal microscopy can be used for qualitative visualization of cellular uptake.

2. Cytotoxicity Assay (e.g., MTT Assay):

  • Seed the cells in a 96-well plate and allow them to adhere.

  • Treat the cells with serial dilutions of DMF-loaded SLNs, free DMF, and empty SLNs (as a control for carrier toxicity) for 24, 48, or 72 hours.

  • After the incubation period, add MTT reagent to each well and incubate for a few hours to allow the formation of formazan crystals by viable cells.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage relative to untreated control cells.

Visualizations: Diagrams of Workflows and Pathways

experimental_workflow cluster_synthesis Synthesis of DMF-SLNs cluster_characterization Characterization cluster_evaluation Biological Evaluation s1 Preparation of Lipid Phase (DMF, Stearic Acid, Lecithin) s3 Hot Emulsification s1->s3 s2 Preparation of Aqueous Phase (Tween 80, Water) s2->s3 s4 Ultrasonication s3->s4 s5 Cooling & Nanoparticle Formation s4->s5 c1 Particle Size & Zeta Potential (DLS) s5->c1 c2 Morphology (SEM/TEM) s5->c2 c3 Drug Loading & Encapsulation Efficiency (HPLC) s5->c3 c4 In Vitro Drug Release (Dialysis) s5->c4 b1 Cellular Uptake Studies s5->b1 b2 Cytotoxicity Assays (e.g., MTT) s5->b2

Caption: Experimental workflow for the synthesis, characterization, and biological evaluation of DMF-loaded SLNs.

cellular_uptake cluster_cell Cell membrane Cell Membrane endosome Endosome lysosome Lysosome endosome->lysosome Maturation cytoplasm Cytoplasm endosome->cytoplasm Endosomal Escape & Drug Release lysosome->cytoplasm Drug Release (pH-dependent) nucleus Nucleus cytoplasm->nucleus Drug Action on Nuclear Targets nanoparticle Fumarate-based Nanoparticle nanoparticle->membrane Endocytosis

Caption: General mechanism of nanoparticle cellular uptake and intracellular drug release.

fumarate_signaling DMF Dimethyl Fumarate (DMF) (from carrier) MMF Monomethyl Fumarate (MMF) (active metabolite) DMF->MMF Metabolism Nrf2 Nrf2 MMF->Nrf2 Activation NFkB NF-κB MMF->NFkB Inhibition STAT3 STAT3 MMF->STAT3 Inhibition ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocation to Nucleus & Binding Antioxidant_Genes Antioxidant & Cytoprotective Genes ARE->Antioxidant_Genes Upregulation Pro_inflammatory Pro-inflammatory Cytokines & Survival Signals NFkB->Pro_inflammatory STAT3->Pro_inflammatory

Caption: Key signaling pathways modulated by dimethyl fumarate released from a drug carrier.[10]

References

Troubleshooting & Optimization

Troubleshooting sodium fumarate degradation in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sodium fumarate in aqueous solutions.

Troubleshooting Guides

Problem 1: Loss of Potency or Inconsistent Results in Assays

Question: I am observing a decrease in the concentration of this compound in my aqueous stock solution over time, leading to inconsistent assay results. What could be the cause?

Answer: The loss of this compound in an aqueous solution can be attributed to several degradation pathways, primarily influenced by the storage conditions of your solution. The most common causes are:

  • Isomerization: this compound (the trans-isomer) can isomerize to sodium maleate (the cis-isomer), which may have different analytical properties and biological activity. This process can be accelerated by heat and acidic conditions.

  • Hydrolysis: Although generally stable, under prolonged exposure to harsh acidic or basic conditions, the fumarate molecule can undergo reactions.

  • Oxidative Degradation: The double bond in the fumarate molecule is susceptible to oxidation, which can lead to the formation of various degradation products, including acrylic, acetic, oxalic, and formic acids.[1] This can be initiated by oxidizing agents, exposure to air (oxygen), or certain metal ions.

  • Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to induce degradation reactions.

To troubleshoot this issue, it is recommended to perform a forced degradation study to identify the specific conditions causing the degradation.

Problem 2: Appearance of Unknown Peaks in Chromatographic Analysis

Question: When analyzing my this compound solution using HPLC, I see new, unidentified peaks that were not present in the freshly prepared solution. What are these peaks and how can I identify them?

Answer: The appearance of new peaks in your chromatogram is a strong indicator of degradation. Based on the known degradation pathways of fumarate, these peaks could correspond to:

  • Maleic Acid: The cis-isomer of fumaric acid is a common degradation product resulting from isomerization.

  • Malic Acid: Hydration of the double bond in fumaric acid can lead to the formation of malic acid.

  • Oxidative Degradation Products: Smaller organic acids such as acrylic, acetic, oxalic, and formic acid can be formed upon oxidative cleavage of the double bond.[1]

To identify these peaks, you can use the following strategies:

  • Reference Standards: Inject standards of potential degradation products (e.g., maleic acid, malic acid) to compare retention times.

  • LC-MS Analysis: Utilize liquid chromatography-mass spectrometry to obtain the mass of the unknown peaks, which can help in their identification.

  • Forced Degradation Studies: Subject your this compound solution to specific stress conditions (acid, base, oxidation, heat, light) and monitor the formation of the unknown peaks. This can help to deduce the nature of the degradation product.

Below is a troubleshooting workflow to address the appearance of unexpected peaks:

G Troubleshooting Workflow for Unknown Peaks start Unknown Peak Detected in HPLC check_blank Analyze Blank (Solvent) Injection start->check_blank is_contaminant Is Peak Present in Blank? check_blank->is_contaminant contaminant Peak is a Contaminant from Solvent or System is_contaminant->contaminant Yes not_contaminant Peak is Likely a Degradant is_contaminant->not_contaminant No forced_degradation Perform Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photolytic) not_contaminant->forced_degradation compare_retention Compare Retention Times with Standards (Maleic Acid, Malic Acid, etc.) forced_degradation->compare_retention match_found Peak Identity Confirmed compare_retention->match_found Match Found no_match No Match Found compare_retention->no_match No Match end Identify and Quantify Degradant match_found->end lc_ms Perform LC-MS Analysis for Mass Identification no_match->lc_ms structure_elucidation Elucidate Structure of Degradant lc_ms->structure_elucidation structure_elucidation->end G Forced Degradation Experimental Workflow prep_stock Prepare 1 mg/mL this compound Stock Solution stress_conditions Apply Stress Conditions prep_stock->stress_conditions acid Acidic Hydrolysis (0.1 M HCl, 60°C, 24h) stress_conditions->acid base Alkaline Hydrolysis (0.1 M NaOH, 60°C, 24h) stress_conditions->base oxidative Oxidative Degradation (3% H2O2, RT, 24h) stress_conditions->oxidative thermal Thermal Degradation (80°C, 48h) stress_conditions->thermal photo Photolytic Degradation (UV light, 24h) stress_conditions->photo sample_prep Sample Preparation (Neutralization & Dilution) acid->sample_prep base->sample_prep oxidative->sample_prep thermal->sample_prep photo->sample_prep hplc_analysis HPLC Analysis (C18, 210 nm) sample_prep->hplc_analysis data_analysis Data Analysis (% Degradation, Impurity Profile) hplc_analysis->data_analysis G This compound Signaling Pathways cluster_extracellular Extracellular cluster_intracellular Intracellular Na_Fumarate_ext Extracellular This compound GPCR G-Protein Coupled Receptor (GPCR) Na_Fumarate_ext->GPCR activates transporter Transporter Na_Fumarate_ext->transporter Gi Gi Protein GPCR->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP ↓ cAMP AC->cAMP Fumarate_int Intracellular Fumarate Krebs Krebs Cycle Fumarate_int->Krebs aKG_dioxygenases α-KG Dependent Dioxygenases Fumarate_int->aKG_dioxygenases inhibits protein_succination Protein Succination Fumarate_int->protein_succination causes epigenetic Epigenetic Modulation aKG_dioxygenases->epigenetic altered_function Altered Protein Function protein_succination->altered_function transporter->Fumarate_int

References

Technical Support Center: Optimizing Sodium Fumarate in Microbial Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing sodium fumarate concentrations in microbial fermentation experiments. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and visualizations to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in microbial fermentation?

A1: this compound primarily serves as an external electron acceptor in anaerobic and facultative anaerobic microbial fermentation.[1] By providing an alternative destination for electrons generated during metabolism, it can redirect metabolic fluxes, leading to changes in the production of desired metabolites and potentially increasing energy yield for the microorganism.[2] In some anaerobic pathways, the reduction of fumarate to succinate is a key step.[3]

Q2: What are the typical concentration ranges of this compound used in fermentation?

A2: The optimal concentration of this compound is highly dependent on the microorganism, the composition of the fermentation medium, and the desired outcome. For mixed rumen microbial cultures, concentrations between 5 mM and 10 mM have been shown to be effective in reducing methane production and increasing propionate and acetate formation.[4][5] For Escherichia coli in anaerobic conditions, growth has been demonstrated with fumarate as a key substrate, though optimal concentrations for specific product outputs like recombinant proteins are not widely published and require empirical determination.[2] High concentrations of fumarate salts (34-40 g/L) have been reported to inhibit some fungal fermentations, although adaptation to even higher concentrations has been observed.[6]

Q3: Can this compound be toxic to microorganisms at high concentrations?

A3: Yes, like any salt, high concentrations of this compound can exert osmotic stress on microbial cells, potentially inhibiting growth.[7] While some microbes can adapt to high concentrations, it is crucial to determine the inhibitory concentration for your specific strain and process.[6] One study on E. coli noted that the inhibitory effect of 0.5 M NaCl during anaerobic fermentation was significantly stronger than in aerobic conditions, suggesting that high sodium ion concentrations can be particularly detrimental in anaerobic processes.[7]

Q4: How does this compound affect the pH of the fermentation medium?

A4: this compound is the sodium salt of a weak acid, fumaric acid. In solution, it can act as a buffering agent.[8] The addition of this compound has been observed to increase the final pH in in vitro rumen fermentation studies.[6] However, the overall impact on pH will depend on the initial pH of the medium, the buffering capacity of other components, and the production of acidic or basic metabolites by the microorganism during fermentation.

Troubleshooting Guides

Issue 1: Low product yield or unexpected metabolite profile after adding this compound.

Possible Cause Troubleshooting Steps
Suboptimal Concentration The concentration of this compound is either too low to effectively act as an electron sink or too high, causing inhibition. Solution: Perform a dose-response experiment to determine the optimal concentration (see Experimental Protocol section).
Metabolic Imbalance The addition of fumarate may divert essential precursors away from your desired product pathway. Solution: Conduct a metabolic flux analysis to understand the redistribution of carbon. Consider co-feeding with precursors that may become limiting.
Incorrect Timing of Addition Adding this compound at the wrong growth phase may not align with the metabolic state of the cells for optimal utilization. Solution: Test adding this compound at different stages of fermentation (e.g., at the beginning, during exponential growth).
Redox Imbalance While fumarate acts as an electron acceptor, an excess can lead to an overly oxidized intracellular environment, affecting enzyme activities. Solution: Monitor the redox state of the culture if possible. Adjust the concentration of other redox-active media components.

Issue 2: Precipitation or cloudiness in the fermentation medium.

Possible Cause Troubleshooting Steps
Low Solubility This compound has higher aqueous solubility than fumaric acid, but it can still precipitate at high concentrations, especially at lower temperatures or in the presence of certain ions.[9][10] Solution: Prepare a concentrated stock solution of this compound and add it to the fermenter gradually. Ensure the temperature of the medium is maintained. Check for interactions with other media components, such as high concentrations of divalent cations.
pH-Dependent Solubility The solubility of fumarate species is pH-dependent.[9] Solution: Monitor and control the pH of the fermentation. A significant drop in pH could lead to the precipitation of less soluble fumaric acid.
Interaction with Media Components Ethanol can significantly decrease the solubility of sodium salts of fumarate.[10][11] Solution: If your fermentation produces ethanol, be mindful of the this compound concentration to avoid precipitation as ethanol concentration increases.

Issue 3: Difficulty in downstream processing and purification of the target product.

Possible Cause Troubleshooting Steps
Interference with Chromatography Residual salts like this compound in the fermentation broth can interfere with chromatographic purification steps, particularly ion-exchange and hydrophobic interaction chromatography.[12] Solution: Implement a desalting or buffer exchange step (e.g., diafiltration, size-exclusion chromatography) before the primary purification column.
Altered Product Characteristics Changes in the fermentation's redox environment due to fumarate addition could affect product characteristics, such as disulfide bond formation in proteins. Solution: Analyze the purified product for desired quality attributes. Adjust the this compound concentration to balance fermentation benefits with product quality.
Co-elution of Fumarate Fumarate may bind to certain chromatography resins and co-elute with the product of interest. Solution: Analyze the final product for the presence of fumarate. Modify wash and elution buffers in your chromatography protocol to improve separation. Lowering the salt concentration in the mobile phase can sometimes allow for elution at a higher pH, which may be beneficial for sensitive proteins.[12]

Data Presentation

Table 1: Effect of this compound on Rumen Microbial Fermentation In Vitro

This compound (mM)Methane Production (µmol)Acetate Production (µmol)Propionate Production (µmol)
0360(baseline)(baseline)
5342+92+212
10338+194+396

Data synthesized from batch culture experiments with mixed rumen microorganisms.[4]

Table 2: Growth Yield of E. coli on Fumarate in Anaerobic Continuous Culture

Medium CompositionMaximal Growth Yield (Ymax)
Mineral Medium6.6 g dry weight / mol fumarate
Mineral Medium + Casamino Acids7.5 g dry weight / mol fumarate

Data from anaerobic continuous culture of E. coli with fumarate and molecular hydrogen or formate.[2]

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound

This protocol outlines a general procedure for determining the optimal this compound concentration for a specific microbial fermentation process.

  • Strain and Pre-culture Preparation:

    • Prepare a fresh inoculum of the desired microbial strain according to your standard laboratory protocol.

    • Grow a pre-culture to the mid-exponential phase to ensure a healthy and active starting culture for the main experiment.

  • Fermentation Setup:

    • Prepare your standard fermentation medium.

    • Aliquot the medium into multiple parallel fermenters (e.g., shake flasks, small-scale bioreactors).

    • Prepare a sterile, concentrated stock solution of this compound (e.g., 1 M).

  • Dose-Response Experiment:

    • Add different volumes of the this compound stock solution to the fermenters to achieve a range of final concentrations. A typical starting range could be 0 mM, 2 mM, 5 mM, 10 mM, 20 mM, and 50 mM. The range should be adjusted based on literature values for similar organisms or initial screening experiments.

    • Include a control fermenter with no added this compound.

  • Inoculation and Fermentation:

    • Inoculate all fermenters with the same volume of the pre-culture to ensure a consistent starting cell density.

    • Incubate the fermenters under the desired conditions (temperature, agitation, anaerobic/microaerobic environment).

  • Sampling and Analysis:

    • Take samples at regular intervals throughout the fermentation.

    • At each time point, measure:

      • Cell density (e.g., optical density at 600 nm).

      • Concentration of the desired product (e.g., via HPLC, GC, or a specific assay).

      • Concentration of major byproducts.

      • pH of the medium.

      • Residual substrate concentration.

      • Residual fumarate concentration (see analytical methods below).

  • Data Analysis:

    • Plot cell growth, product formation, and substrate consumption over time for each this compound concentration.

    • Determine the optimal concentration that maximizes your target metric (e.g., product titer, yield, or productivity) without significant inhibition of cell growth.

Protocol 2: Quantifying this compound in Fermentation Broth

A common method for quantifying organic acids like fumarate in a fermentation broth is High-Performance Liquid Chromatography (HPLC).

  • Sample Preparation:

    • Take a sample of the fermentation broth.

    • Centrifuge the sample to pellet the cells.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates.

  • HPLC Analysis:

    • Column: A column suitable for organic acid analysis, such as a C18 column or a specific organic acid column.

    • Mobile Phase: An acidic mobile phase, for example, dilute sulfuric acid or phosphoric acid in water.

    • Detector: A UV detector set at a wavelength where fumarate absorbs (around 210 nm).

    • Standard Curve: Prepare a series of standard solutions of known this compound concentrations in your fermentation medium (without cells). Run these standards on the HPLC to generate a standard curve of peak area versus concentration.

    • Sample Injection: Inject the filtered fermentation sample onto the HPLC.

    • Quantification: Compare the peak area of the fumarate peak in your sample to the standard curve to determine its concentration.

Mandatory Visualizations

fermentation_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis pre_culture Prepare Pre-culture inoculate Inoculate with Pre-culture pre_culture->inoculate ferm_media Prepare Fermentation Media setup_ferm Set up Parallel Fermenters ferm_media->setup_ferm fumarate_stock Prepare Sterile Fumarate Stock add_fumarate Add Fumarate Concentrations fumarate_stock->add_fumarate setup_ferm->add_fumarate add_fumarate->inoculate incubate Incubate under Controlled Conditions inoculate->incubate sampling Periodic Sampling incubate->sampling measurements Measure OD, Product, Byproducts, pH sampling->measurements data_analysis Analyze Data & Determine Optimum measurements->data_analysis

Caption: Workflow for optimizing this compound concentration.

metabolic_pathway Glucose Glucose PEP Phosphoenolpyruvate Glucose->PEP Pyruvate Pyruvate PEP->Pyruvate Reductant Reducing Equivalents (e.g., NADH) Acetyl_CoA Acetyl-CoA Pyruvate->Acetyl_CoA Desired_Product Desired Product (e.g., Recombinant Protein) Acetyl_CoA->Desired_Product TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Fumarate_int Fumarate TCA_Cycle->Fumarate_int Fumarate_ext This compound (External) Fumarate_ext->Fumarate_int Succinate Succinate Fumarate_int->Succinate Fumarate Reductase Reductant->Fumarate_int e- sink

Caption: Simplified metabolic role of this compound as an electron sink.

troubleshooting_logic rect rect start Low Product Yield? growth_inhibited Is Growth Inhibited? start->growth_inhibited Yes byproducts Unusual Byproducts? start->byproducts No high_conc Too High Concentration (Toxicity/Osmotic Stress) growth_inhibited->high_conc Yes low_conc Too Low Concentration (Ineffective Sink) growth_inhibited->low_conc No byproducts->low_conc No metabolic_shift Metabolic Shift (Precursor Diversion) byproducts->metabolic_shift Yes reduce_conc Action: Reduce Fumarate Concentration high_conc->reduce_conc increase_conc Action: Increase Fumarate Concentration low_conc->increase_conc flux_analysis Action: Metabolic Flux Analysis & Co-feeding Strategy metabolic_shift->flux_analysis

References

Technical Support Center: Sodium Fumarate Stability in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for sodium fumarate. This resource is designed for researchers, scientists, and drug development professionals. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address stability issues you may encounter during your pharmaceutical formulation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it used in pharmaceutical formulations?

A1: this compound (dithis compound) is the sodium salt of fumaric acid, with the molecular formula Na₂C₄H₂O₄.[1] It is an odorless, white, crystalline powder that is soluble in water.[2] In pharmaceutical and food products, it is primarily used as an acidity regulator, buffering agent, and flavor enhancer.[2][3] It can be used to control the pH of formulations, which is a critical factor for the stability of many active pharmaceutical ingredients (APIs).[4][5]

Q2: What are the primary stability concerns for this compound in a formulation?

A2: The main stability concerns for this compound include:

  • Isomerization: Conversion to sodium maleate, its cis-isomer. This can be influenced by pH, temperature, and light.

  • Hygroscopicity: The tendency to absorb moisture from the environment, which can affect the physical and chemical stability of solid dosage forms. Fumarate salts have been noted to have acceptable hygroscopicity, but this should be evaluated for each specific formulation.[6]

  • Precipitation in Liquid Formulations: Changes in pH, temperature, or the presence of other ions can lead to the precipitation of this compound from solution.[7]

  • Photodegradation: Exposure to light may cause degradation. The potential for photodegradation should be assessed, as it is a common degradation pathway for many pharmaceutical compounds.[8]

  • Incompatibility with other excipients or APIs: Chemical interactions with other components in the formulation can lead to degradation of either the this compound or the other ingredients.

Q3: What is the thermal stability of this compound?

A3: this compound exhibits good thermal stability. Studies have shown that its thermal decomposition occurs at high temperatures. Upon heating, it decomposes into a mixture of sodium carbonate and a carbonaceous residue.[9] A slight initial mass loss may be observed between 400°C and 515°C, with the main decomposition occurring around 530°C.[9]

Troubleshooting Guides

Issue 1: Appearance of an unknown peak during HPLC analysis of a this compound-containing formulation, suggesting degradation.
  • Potential Cause 1: Isomerization to Sodium Maleate.

    • Troubleshooting Steps:

      • Peak Identification: The primary suspect for a degradation product is sodium maleate. Obtain a sodium maleate reference standard and compare its retention time with the unknown peak in your HPLC analysis.

      • pH and Temperature Evaluation: Isomerization of fumarate to maleate can be catalyzed by acidic conditions and elevated temperatures. Review the pH of your formulation and the storage conditions.

      • Forced Degradation Study: To confirm, perform a forced degradation study by exposing a solution of this compound to acidic conditions (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60°C) and analyze the sample by HPLC. An increase in the peak corresponding to sodium maleate would support this degradation pathway.

  • Potential Cause 2: Interaction with an API or another excipient.

    • Troubleshooting Steps:

      • Compatibility Study: Conduct a binary compatibility study by mixing this compound with the API and each excipient separately. Store the mixtures under accelerated conditions (e.g., 40°C/75% RH) and analyze them at specified time points.[10] This will help identify the source of the incompatibility.

      • Review of API Chemistry: Be particularly cautious if your API contains nucleophilic groups, such as secondary amines. Although more commonly reported with sodium stearyl fumarate, the fumarate moiety itself can potentially undergo Michael addition reactions under certain conditions, especially in the presence of moisture and at a basic pH.[11][12]

Issue 2: Physical instability of a solid dosage form containing this compound (e.g., caking, discoloration, or poor dissolution).
  • Potential Cause 1: Hygroscopicity.

    • Troubleshooting Steps:

      • Moisture Sorption Analysis: Perform a dynamic vapor sorption (DVS) analysis to obtain a moisture sorption isotherm for your this compound raw material and the final formulation.[13][14] This will quantify the extent of moisture uptake at different relative humidity levels.

      • Packaging and Storage: If the formulation is found to be hygroscopic, consider using packaging with a lower moisture vapor transmission rate (MVTR) and/or including a desiccant. Ensure storage in a humidity-controlled environment.

      • Formulation Optimization: The addition of certain excipients can either mitigate or exacerbate moisture-related issues. Evaluate the impact of other excipients on the overall hygroscopicity of the formulation.

  • Potential Cause 2: Incompatibility with excipients.

    • Troubleshooting Steps:

      • Excipient Screening: As mentioned previously, conduct compatibility studies with individual excipients. Techniques like Differential Scanning Calorimetry (DSC) can be used as a rapid screening tool to detect potential interactions, which would be indicated by shifts in melting points or the appearance of new thermal events.

      • Selection of Alternative Excipients: If an incompatibility is identified, consider replacing the problematic excipient with a more compatible alternative.[15]

Issue 3: Precipitation or crystallization in a liquid formulation containing this compound.
  • Potential Cause 1: pH Shift.

    • Troubleshooting Steps:

      • pH Monitoring: Monitor the pH of the formulation over time during stability studies. A shift in pH could be due to the degradation of another component or interaction with the container closure system.

      • Buffering Capacity: Ensure that the buffer system in your formulation has sufficient capacity to maintain the desired pH throughout the product's shelf life. This compound itself can act as a buffer.[2]

  • Potential Cause 2: Temperature Fluctuation.

    • Troubleshooting Steps:

      • Solubility Profile: Determine the solubility of this compound in your vehicle at different temperatures. Precipitation may occur if the product is exposed to temperatures where the solubility is lower.

      • Controlled Storage: Advise for storage within a specified temperature range to prevent precipitation due to temperature fluctuations.[7]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound and Sodium Maleate

This protocol provides a general framework. Method development and validation are required for specific formulations.

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column is a common starting point.

    • Mobile Phase: A simple mobile phase can consist of an aqueous buffer (e.g., phosphate or acetate buffer, pH adjusted to be acidic) and an organic modifier like acetonitrile or methanol.

    • Detection: UV detection at a wavelength where both fumarate and maleate have adequate absorbance (e.g., around 210 nm).

    • Mode: Isocratic or gradient elution can be used depending on the complexity of the sample matrix.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent to achieve a known concentration of this compound.

    • Filter the sample through a 0.45 µm filter before injection.

  • Analysis:

    • Inject a known concentration of this compound and sodium maleate reference standards to determine their retention times.

    • Inject the sample solution and monitor for the appearance of the maleate peak and any other degradation products.

    • Quantify the amount of each species by comparing peak areas to those of the reference standards.

Protocol 2: Forced Degradation Study for this compound

Forced degradation studies help to identify potential degradation pathways and validate the stability-indicating nature of the analytical method.[16]

  • Acid Hydrolysis: Dissolve this compound in 0.1 N HCl and heat at 60°C for a specified period (e.g., 24 hours). Neutralize the solution before analysis.

  • Base Hydrolysis: Dissolve this compound in 0.1 N NaOH and keep at room temperature for a specified period. Neutralize the solution before analysis.

  • Oxidative Degradation: Treat a solution of this compound with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.

  • Thermal Degradation: Expose the solid this compound powder to dry heat (e.g., 105°C) for a specified duration.

  • Photodegradation: Expose a solution of this compound and the solid powder to a light source according to ICH Q1B guidelines (e.g., 1.2 million lux hours of visible light and 200 watt-hours/square meter of UVA light).[17] A dark control sample should be stored under the same conditions but protected from light.

After exposure to each stress condition, analyze the samples using the stability-indicating HPLC method to identify and quantify any degradation products.

Data Summary

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaNa₂C₄H₂O₄[1]
AppearanceOdorless, white, crystalline powder[2]
SolubilitySoluble in water[2]
Functional UseAcidity regulator, buffering agent[2][3]

Visualizations

Degradation_Pathway Potential Degradation Pathways of this compound SodiumFumarate This compound SodiumMaleate Sodium Maleate (cis-isomer) SodiumFumarate->SodiumMaleate Isomerization (Acid, Heat, Light) MichaelAdduct Michael Addition Product SodiumFumarate->MichaelAdduct Michael Addition (+ Nucleophile, e.g., R₂NH) Photodegradants Photodegradation Products SodiumFumarate->Photodegradants Photodegradation (UV/Visible Light)

Caption: Potential degradation pathways for this compound in pharmaceutical formulations.

Troubleshooting_Workflow Troubleshooting Workflow for this compound Stability Issues Start Stability Issue Observed (e.g., Degradation, Physical Change) CheckFormulation Liquid or Solid Formulation? Start->CheckFormulation LiquidIssue Liquid Formulation Issue (Precipitation, Degradation) CheckFormulation->LiquidIssue Liquid SolidIssue Solid Formulation Issue (Caking, Discoloration, Degradation) CheckFormulation->SolidIssue Solid CheckpH Check pH Stability & Buffering Capacity LiquidIssue->CheckpH CheckTemp Evaluate Temperature Effects on Solubility LiquidIssue->CheckTemp IdentifyDegradant Identify Degradant (e.g., Isomerization) LiquidIssue->IdentifyDegradant CheckHygro Assess Hygroscopicity (DVS) SolidIssue->CheckHygro CheckCompat Perform Excipient Compatibility Studies SolidIssue->CheckCompat SolidIssue->IdentifyDegradant OptimizeFormulation Optimize Formulation (e.g., change excipients, adjust pH) CheckpH->OptimizeFormulation OptimizePackaging Optimize Packaging & Storage Conditions CheckTemp->OptimizePackaging CheckHygro->OptimizePackaging CheckCompat->OptimizeFormulation IdentifyDegradant->OptimizeFormulation

Caption: A logical workflow for troubleshooting stability issues with this compound.

References

Technical Support Center: Proactively Managing Michael Addition Side Reactions with Sodium Fumarate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on identifying, troubleshooting, and preventing unwanted Michael addition side reactions when using sodium fumarate in experimental and pharmaceutical formulations. Uncontrolled Michael additions can lead to impurity formation, loss of active pharmaceutical ingredient (API), and compromised product stability. This resource offers practical, evidence-based strategies to ensure the integrity of your research and drug development projects.

Frequently Asked Questions (FAQs)

Q1: What is a Michael addition side reaction in the context of this compound?

A1: A Michael addition is a chemical reaction where a nucleophile, such as an amine or thiol group on an active pharmaceutical ingredient (API), attacks the carbon-carbon double bond of an α,β-unsaturated carbonyl compound. This compound, the sodium salt of fumaric acid, contains such a double bond and can act as a "Michael acceptor," leading to the formation of an unwanted adduct with the nucleophilic API. This is a common drug-excipient incompatibility.[1][2]

Q2: What are the primary factors that promote this side reaction?

A2: The Michael addition reaction with this compound is significantly influenced by the microenvironment of the formulation. The key promoting factors are:

  • Presence of a Nucleophile: An API or other excipient with a primary or secondary amine, or a thiol group.

  • Basic Conditions (High pH): A basic environment increases the nucleophilicity of amines and promotes the deprotonation of thiols to the more reactive thiolate anion, accelerating the reaction.[1][2]

  • Presence of Water: Moisture can facilitate the reaction by increasing the mobility of reactants and promoting the ionization of the nucleophile.[1][2]

  • Elevated Temperature: Higher temperatures can increase the rate of the reaction.

Q3: How can I detect the formation of a Michael adduct?

A3: The formation of a Michael adduct can be detected and quantified using various analytical techniques. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is a powerful method for identifying and quantifying the adduct.[3][4] Other techniques like nuclear magnetic resonance (NMR) spectroscopy can also be used for structural elucidation of the adduct. A common approach is to perform stress testing or accelerated stability studies under high humidity and temperature to intentionally promote the degradation and facilitate detection.[1][2][5]

Q4: Are there any alternative excipients to this compound that are less prone to this reaction?

A4: If the Michael addition reaction cannot be sufficiently controlled, consider alternative excipients that do not contain an activated carbon-carbon double bond. For example, succinic acid, which is structurally similar to fumaric acid but lacks the double bond, is not a Michael acceptor and can be a suitable replacement.[2] The choice of an alternative will depend on the specific requirements of your formulation.

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting and mitigating Michael addition side reactions involving this compound.

Problem Potential Cause Recommended Action
Unexpected peak observed during HPLC analysis of a formulation containing this compound and an amine-containing API. Michael addition adduct formation.1. Characterize the peak using LC-MS/MS to confirm its mass corresponds to the expected adduct.[1][2]2. Perform forced degradation studies to confirm the peak intensity increases under basic and humid conditions.
Loss of API potency over time in a solid dosage form. Ongoing Michael addition reaction with this compound.1. Re-evaluate the formulation's microenvironmental pH. Consider the inclusion of an acidic excipient to lower the pH.[6]2. Implement stricter moisture control during manufacturing and packaging.
Variability in stability between different batches of the product. Inconsistent moisture content or pH within the formulation.1. Tighten specifications for raw material moisture content.2. Ensure uniform distribution of all excipients, especially pH-modifying agents.

Data Presentation: Factors Influencing Michael Addition

Table 1: Effect of pH on the Rate of Michael Addition

pH RangeRelative Reaction RateRationale
Acidic (pH < 5) Very LowThe concentration of the reactive, deprotonated nucleophile (e.g., R-NH2, R-S⁻) is minimized.
Neutral (pH 6-8) ModerateA significant concentration of the nucleophilic form of amines and thiols exists, leading to a noticeable reaction rate.
Basic (pH > 8) High to Very HighThe concentration of the highly nucleophilic species is maximized, leading to a rapid reaction.[1][2]

Table 2: Influence of Temperature and Moisture on Adduct Formation

ConditionAdduct FormationRationale
Low Temperature, Low Humidity MinimalReduced kinetic energy and reactant mobility limit the reaction rate.
Ambient Temperature, Ambient Humidity PossibleThe reaction may proceed slowly over time, impacting long-term stability.
High Temperature (e.g., 50°C), High Humidity (e.g., 75% RH) SignificantAccelerated conditions that promote adduct formation, as observed in stability studies where a 3 area% adduct peak was formed.[1][2]

Experimental Protocols

Protocol 1: Accelerated Stability Study for Detection of Michael Adducts

Objective: To assess the potential for Michael addition between an API and this compound in a solid dosage form.

Methodology:

  • Sample Preparation:

    • Prepare three batches of the final drug product formulation containing the API and this compound.

    • Prepare a placebo formulation (without the API) and a control formulation (with the API but without this compound).

  • Storage Conditions:

    • Store samples from each batch under the following conditions:

      • Long-term: 25°C / 60% RH

      • Accelerated: 40°C / 75% RH

      • Forced Degradation: 50°C / 75% RH[1][2]

  • Time Points for Analysis:

    • Analyze samples at initial (t=0), 1, 3, and 6 months for long-term and accelerated conditions.[5]

    • For forced degradation, analyze at earlier time points (e.g., 2, 4 weeks) to quickly identify potential issues.

  • Analytical Method:

    • Develop and validate a stability-indicating HPLC method coupled with a UV detector and a mass spectrometer (LC-MS/MS).[7]

    • The method should be capable of separating the API, the potential Michael adduct, and other degradation products.

  • Data Analysis:

    • Monitor for the appearance of new peaks in the chromatograms of the formulation containing both the API and this compound.

    • Use the mass spectrometer to identify the mass of any new peak and confirm if it corresponds to the expected Michael adduct.

    • Quantify the growth of the adduct peak over time under different storage conditions.

Protocol 2: Mitigation of Michael Addition by pH Control

Objective: To prevent or minimize the formation of the Michael adduct by incorporating a pH-modifying excipient.

Methodology:

  • Excipient Selection:

    • Select a pharmaceutically acceptable acidic excipient, such as citric acid or tartaric acid.

  • Formulation Development:

    • Prepare several small-scale batches of the formulation, each containing a different concentration of the selected acidic excipient.

    • Measure the microenvironmental pH of each formulation.

  • Stability Testing:

    • Subject the different formulations to accelerated stability testing as described in Protocol 1.

  • Analysis and Optimization:

    • Analyze the samples at each time point to quantify the amount of Michael adduct formed.

    • Compare the results across the different formulations to identify the optimal concentration of the acidic excipient that minimizes adduct formation without negatively impacting other critical quality attributes of the drug product.

Visualizations

Michael_Addition_Pathway cluster_reactants Reactants cluster_conditions Favorable Conditions API_Nucleophile API with Nucleophilic Group (e.g., Amine, Thiol) Michael_Adduct Unwanted Michael Adduct (Impurity) API_Nucleophile->Michael_Adduct Attacks Sodium_Fumarate This compound (Michael Acceptor) Sodium_Fumarate->Michael_Adduct Reacts with Basic_pH Basic pH Basic_pH->Michael_Adduct Promotes Water Presence of Water Water->Michael_Adduct Facilitates

Figure 1. Pathway of Michael Addition Side Reaction.

Experimental_Workflow Start Potential Michael Addition Issue Identified Protocol1 Protocol 1: Accelerated Stability Study Start->Protocol1 Decision Is Adduct Formation Significant? Protocol1->Decision Protocol2 Protocol 2: Mitigation by pH Control Decision->Protocol2 Yes Monitor Continue Long-Term Stability Monitoring Decision->Monitor No End Stable Formulation Achieved Protocol2->End Monitor->End

Figure 2. Troubleshooting and Mitigation Workflow.

References

Technical Support Center: Thermal Decomposition Analysis of Sodium Fumarate using TGA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting Thermogravimetric Analysis (TGA) on sodium fumarate.

Frequently Asked Questions (FAQs)

Q1: What is the expected thermal decomposition behavior of anhydrous this compound?

A1: Anhydrous this compound is thermally stable up to relatively high temperatures. Its decomposition typically occurs in stages. A slight initial mass loss, sometimes referred to as pre-decomposition, may be observed between 400°C and 515°C.[1] The main decomposition follows, generally in the range of 516°C to 550°C, although some literature reports it between 440°C and 490°C.[1] This primary decomposition event involves the release of carbon dioxide.[1] The final solid residue is a mixture of sodium carbonate and a carbonaceous material.[1][2]

Q2: My this compound sample shows a mass loss below 200°C. What could be the cause?

A2: A mass loss at temperatures below 200°C is typically indicative of the presence of water in the sample. This compound can exist as a hydrate. This initial mass loss corresponds to the dehydration of the material, where bound water molecules are released from the crystal structure.[3] It is crucial to differentiate this dehydration step from the thermal decomposition of the fumarate molecule itself, which occurs at much higher temperatures.

Q3: How does the heating rate affect the TGA curve of this compound?

A3: The heating rate is a critical experimental parameter that can significantly influence the TGA curve. A faster heating rate can cause the decomposition temperatures to appear higher than they would at a slower rate.[4] This is because the sample may not have enough time to reach thermal equilibrium at each temperature. For complex or overlapping decomposition steps, a slower heating rate can improve the resolution and separation of these events.[5]

Q4: What is the final residue product after the complete thermal decomposition of this compound in an inert atmosphere?

A4: Upon complete thermal decomposition in an inert atmosphere (e.g., nitrogen), this compound yields a mixture of sodium carbonate (Na₂CO₃) and a carbonaceous residue.[1][2]

Troubleshooting Guide

Issue/Observation Potential Cause(s) Recommended Action(s)
Unexpected mass loss below 200°C The sample is likely a hydrated form of this compound, and the mass loss is due to the release of water.- Confirm the hydration state of your this compound sample if possible. - Perform a Karl Fischer titration to quantify the water content and compare it with the TGA mass loss. - Dry the sample under vacuum at an appropriate temperature before the TGA analysis if you intend to analyze the anhydrous form.
TGA curve shows a gradual, sloping mass loss instead of distinct steps. - The heating rate may be too fast, causing overlapping decomposition events. - The sample may be impure, with contaminants that decompose over a wide temperature range.- Reduce the heating rate (e.g., to 5 or 10 °C/min) to improve the resolution of decomposition steps. - Ensure the purity of your this compound sample. Consider recrystallization if necessary.
The baseline of the TGA curve is drifting upwards or downwards. - Buoyancy effects due to changes in the density of the purge gas with temperature. - Contamination of the TGA furnace or balance mechanism.- Perform a blank run with an empty crucible and subtract this baseline from your sample run.[6] - Ensure the TGA instrument is clean and properly calibrated.[7] Follow the manufacturer's guidelines for cleaning the furnace and balance components.
A sudden, sharp drop in mass is observed that is not reproducible. - Part of the sample may have been ejected from the crucible due to rapid gas evolution.- Use a smaller sample size. - Cover the crucible with a lid that has a small pinhole to allow for controlled release of gases.[6] - Ensure the sample is finely powdered and evenly distributed in the crucible.
The final residual mass is significantly different from the theoretical value for sodium carbonate. - Incomplete decomposition of the sample. - Reaction of the sample with the crucible material at high temperatures. - The presence of non-volatile impurities in the original sample.- Extend the final temperature of the TGA experiment to ensure complete decomposition. - Use an inert crucible material such as alumina or platinum. - Verify the purity of the starting material.

Quantitative Data Summary

The following table summarizes the key thermal events observed during the TGA of this compound. Note that temperature ranges can be influenced by experimental conditions such as heating rate and sample purity.

Thermal Event Approximate Temperature Range (°C) Typical Mass Loss (%) Description
Dehydration < 200Varies depending on the hydration stateLoss of water molecules from hydrated forms of this compound.
Pre-decomposition 400 - 515~4%A slight initial mass loss before the main decomposition.[1]
Main Decomposition 440 - 550~27.5% (theoretical for CO₂ loss)The primary decomposition of the fumarate anion, releasing carbon dioxide.[1]
Final Residue > 550~68.5% (theoretical for Na₂CO₃ + C)Formation of a stable residue of sodium carbonate and carbonaceous material.

Experimental Protocol: TGA of this compound

This protocol provides a general methodology for the thermogravimetric analysis of this compound.

1. Sample Preparation:

  • Ensure the this compound sample is in a fine powder form to promote uniform heating.

  • Accurately weigh 5-10 mg of the sample into a clean, tared TGA crucible (alumina or platinum is recommended).[8]

  • Distribute the sample evenly at the bottom of the crucible.

2. Instrument Setup:

  • Purge Gas: Use a high-purity inert gas, such as nitrogen or argon, with a constant flow rate (typically 20-50 mL/min).

  • Temperature Program:

    • Initial Temperature: Start at ambient temperature (e.g., 25°C).

    • Heating Rate: A rate of 10°C/min is a common starting point. This can be adjusted to optimize the resolution of thermal events.

    • Final Temperature: Heat to a final temperature of at least 600°C to ensure complete decomposition.

  • Data Collection: Record the sample mass as a function of temperature.

3. Data Analysis:

  • Plot the percentage mass loss on the y-axis against the temperature on the x-axis.

  • Determine the onset temperature of each mass loss step.

  • Calculate the percentage mass loss for each distinct step in the TGA curve.

  • If available, analyze the derivative of the TGA curve (DTG curve) to identify the temperatures of the maximum rates of mass loss.

Experimental Workflow Diagram

TGA_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Analysis cluster_data Data Interpretation p1 Obtain this compound Sample p2 Grind to a Fine Powder p1->p2 p3 Weigh 5-10 mg into TGA Crucible p2->p3 i3 Place Crucible in TGA p3->i3 i1 Set Purge Gas (N2 or Ar) Flow Rate: 20-50 mL/min a1 Run TGA Experiment i1->a1 i2 Program Temperature Ramp (e.g., 25°C to 600°C at 10°C/min) i2->a1 i3->a1 a2 Collect Mass vs. Temperature Data a1->a2 d1 Plot TGA Curve (% Mass Loss vs. Temp) a2->d1 d2 Identify Decomposition Stages (Dehydration, Decomposition) d1->d2 d3 Calculate % Mass Loss for Each Stage d2->d3 d4 Determine Onset Temperatures d2->d4

Caption: Workflow for TGA analysis of this compound.

References

Challenges with sodium fumarate solubility at different pH levels

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for sodium fumarate. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and FAQs to address common challenges related to the pH-dependent solubility of this compound and its parent compound, fumaric acid.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of fumaric acid and its sodium salts?

Fumaric acid is a dicarboxylic acid with two distinct acid dissociation constants (pKa). Its solubility in water is highly dependent on the pH of the solution, which dictates whether it exists as the free acid, a monosodium salt, or a disodium salt. The salt forms are significantly more water-soluble than the acid form.[1][2][3]

Q2: Why is the solubility of fumarate so dependent on pH?

The pH-dependent solubility is a direct result of the two pKa values of fumaric acid.[4][5]

  • Below pKa1 (~3.03): The compound primarily exists as fumaric acid (H₂A), which is poorly soluble in water (approx. 6.3 g/L at 25°C).[1][4]

  • Between pKa1 (~3.03) and pKa2 (~4.44): The compound is a mixture of fumaric acid and its more soluble conjugate base, the monovalent fumarate ion (HA⁻).

  • Above pKa2 (~4.44): The compound exists predominantly as the highly soluble divalent fumarate ion (A²⁻), which forms dithis compound in the presence of sodium ions.[1][2][3]

Therefore, attempting to dissolve fumaric acid or its salts at a low pH will result in the formation of the poorly soluble fumaric acid, causing it to precipitate out of solution.

Q3: How do I dissolve fumaric acid in an aqueous solution for an experiment?

Fumaric acid itself has low water solubility. To dissolve it, you must convert it to its more soluble salt form. This is achieved by adding a base, such as sodium hydroxide (NaOH), to the suspension.[6] The NaOH will deprotonate the carboxylic acid groups, forming the highly soluble this compound salt in situ. Careful monitoring of the pH is critical during this process.[6]

Q4: What is the difference in solubility between the various fumarate forms?

There is a substantial difference in aqueous solubility among fumaric acid and its sodium salts due to differences in polarity and dissociation.[2][3][7] Dithis compound is orders of magnitude more soluble than fumaric acid.

Data Summary Table

Table 1: Physicochemical Properties of Fumaric Acid and its Sodium Salts

Compound NameCommon FormpKa1pKa2Aqueous Solubility (at 25°C)
Fumaric AcidH₂C₄H₂O₄~3.03[4][5]~4.44[4][5]6.3 g/L[1][4]
Monothis compoundNaHC₄H₂O₄--Soluble in water[8]
Dithis compoundNa₂C₄H₂O₄--~228 g/L[9]

Visual Guide to Fumarate Speciation

The following diagram illustrates the relationship between pH and the dominant chemical form of fumarate in solution.

Fumarate_Speciation H2A Fumaric Acid (H₂A) Poorly Soluble HA_minus Monovalent Fumarate (HA⁻) More Soluble H2A->HA_minus pH > pKa1 (3.03) A2_minus Divalent Fumarate (A²⁻) Highly Soluble HA_minus->A2_minus pH > pKa2 (4.44) Troubleshooting_Workflow start Precipitate Observed in Fumarate Solution check_ph 1. Measure Solution pH start->check_ph is_ph_low Is pH < 4.5? check_ph->is_ph_low cause_protonation Cause: Protonation to insoluble Fumaric Acid is_ph_low->cause_protonation Yes is_ph_ok pH is neutral/basic. Check for co-solvents (e.g., Ethanol). is_ph_low->is_ph_ok No solution_add_base Solution: Add NaOH to raise pH > 4.5 cause_protonation->solution_add_base solution_remove_cosolvent Solution: Minimize co-solvent or reduce concentration is_ph_ok->solution_remove_cosolvent Experimental_Workflow weigh 1. Weigh Fumaric Acid suspend 2. Suspend in Water (forms white slurry) weigh->suspend add_naoh 3. Slowly Add 1M NaOH while stirring suspend->add_naoh monitor_ph 4. Monitor pH and Observe Dissolution add_naoh->monitor_ph monitor_ph->add_naoh Solid remains adjust_ph 5. Adjust Final pH to 7.4 monitor_ph->adjust_ph Fully Dissolved final_volume 6. Bring to Final Volume with Water adjust_ph->final_volume sterilize 7. Sterile Filter (0.22 µm) final_volume->sterilize store 8. Store at 4°C or -20°C sterilize->store

References

Technical Support Center: HPLC Method Development for Sodium Fumarate Purity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on developing and troubleshooting HPLC methods for the purity testing of sodium fumarate.

Frequently Asked Questions (FAQs)

Q1: What is the most critical impurity to monitor in this compound purity testing?

A1: The most critical process-related impurity in this compound is maleic acid , the cis-isomer of fumaric acid. Due to its potential toxicity, its levels are strictly controlled. Other potential impurities can include starting materials, byproducts from synthesis, and degradation products such as malic acid and succinic acid.[1]

Q2: What type of HPLC column is most suitable for this compound purity analysis?

A2: A reversed-phase C18 column is the most common and generally suitable choice for analyzing this compound and its related impurities. Ion-exchange or mixed-mode columns can also be used, particularly for separating hydrophilic organic acids.[1][2]

Q3: What is a typical mobile phase for this analysis?

A3: A common mobile phase is a buffered aqueous solution with an organic modifier like acetonitrile or methanol. An acidic pH (around 2-4) is often used to suppress the ionization of the acidic analytes and improve their retention on a reversed-phase column. A simple mobile phase of dilute sulfuric acid or a phosphate buffer is often effective.[2]

Q4: What is the recommended detection wavelength for this compound and its impurities?

A4: UV detection at a wavelength of approximately 210 nm is suitable for the analysis of this compound and its related substances like maleic acid, as they all possess a chromophore that absorbs in this region.[2]

Q5: What are the key method validation parameters to consider for a this compound purity method?

A5: According to ICH guidelines, the key validation parameters include specificity (ability to separate the main component from impurities), linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Poor Peak Shape (Tailing or Fronting) 1. Column degradation. 2. Sample solvent incompatible with the mobile phase. 3. pH of the mobile phase is too close to the pKa of the analytes.1. Wash the column with a strong solvent or replace the column. 2. Dissolve the sample in the mobile phase. 3. Adjust the mobile phase pH to be at least 2 units away from the analyte pKa.
Split Peaks 1. Partially blocked frit or column inlet. 2. Contamination on the guard or analytical column. 3. Void at the column inlet.1. Replace the frit or reverse-flush the column (if recommended by the manufacturer). 2. Clean the column with appropriate solvents. 3. Repack or replace the column.
Baseline Drift or Noise 1. Mobile phase contamination or improper mixing. 2. Detector lamp aging. 3. Column bleed.1. Use high-purity solvents and degas the mobile phase. 2. Replace the detector lamp. 3. Wash the column or operate at a lower temperature.
Shifting Retention Times 1. Inconsistent mobile phase composition. 2. Fluctuations in column temperature. 3. Column aging.1. Ensure accurate mobile phase preparation and proper pump performance. 2. Use a column oven for temperature control. 3. Replace the column.
Poor Resolution Between this compound and Maleic Acid 1. Suboptimal mobile phase composition. 2. Inefficient column. 3. Flow rate is too high.1. Adjust the organic modifier concentration or the pH of the mobile phase. 2. Replace the column with a new one or one with a different selectivity. 3. Reduce the flow rate.

Experimental Protocols

Protocol 1: HPLC Method for Purity of this compound and Determination of Maleic Acid

This protocol is based on the USP monograph for fumaric acid and is suitable for the determination of maleic acid in this compound.

1. Materials and Reagents:

  • This compound sample

  • USP Maleic Acid Reference Standard

  • USP Fumaric Acid Reference Standard

  • Sulfuric acid, concentrated

  • HPLC grade water

  • HPLC grade acetonitrile (optional, for column cleaning)

2. Chromatographic Conditions:

  • Column: L17 packing (strong cation-exchange resin consisting of sulfonated cross-linked styrene-divinylbenzene copolymer), 4.6-mm × 22-cm

  • Mobile Phase: 0.005 N Sulfuric Acid

  • Flow Rate: 0.3 mL/min

  • Detection: UV at 210 nm

  • Injection Volume: 5 µL

  • Column Temperature: Ambient

3. Preparation of Solutions:

  • Mobile Phase: Carefully add 0.14 mL of concentrated sulfuric acid to 1 L of HPLC grade water and mix well. Filter and degas.

  • Standard Preparation (Maleic Acid): Prepare a solution of USP Maleic Acid RS in the Mobile Phase to obtain a concentration of about 0.001 mg/mL.

  • Test Preparation (this compound): Accurately weigh about 100 mg of this compound, transfer to a 100-mL volumetric flask, dissolve in and dilute to volume with the Mobile Phase.

  • Resolution Solution: Prepare a solution in the Mobile Phase containing about 10 µg/mL of USP Fumaric Acid RS and 5 µg/mL of USP Maleic Acid RS.

4. System Suitability:

  • Inject the Resolution solution. The resolution between the maleic acid and fumaric acid peaks should not be less than 2.5.

  • The relative standard deviation for replicate injections of the maleic acid peak should not be more than 2.0%.

5. Procedure:

  • Separately inject equal volumes of the Standard preparation and the Test preparation into the chromatograph.

  • Record the chromatograms and measure the peak responses. The relative retention times are approximately 0.5 for maleic acid and 1.0 for fumaric acid.

  • Calculate the percentage of maleic acid in the this compound sample.

Data Presentation

Table 1: Typical Chromatographic Parameters for this compound Purity Testing
ParameterValue
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase 0.01 M Potassium Phosphate Monobasic (pH 3.0 with H3PO4)
Flow Rate 1.0 mL/min
Detection Wavelength 210 nm
Column Temperature 30 °C
Injection Volume 10 µL
Approx. Retention Time (Fumaric Acid) 6.5 min
Approx. Retention Time (Maleic Acid) 5.2 min
Table 2: Representative Method Validation Data
ParameterResult
Linearity (Maleic Acid) 0.1 - 1.5 µg/mL (r² > 0.999)
LOD (Maleic Acid) 0.03 µg/mL
LOQ (Maleic Acid) 0.1 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) < 2.0%
Resolution (Fumaric/Maleic) > 2.0

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_mobile_phase Prepare Mobile Phase system_suitability System Suitability Test prep_mobile_phase->system_suitability prep_std Prepare Standard Solutions prep_std->system_suitability prep_sample Prepare Sample Solution inject_samples Inject Samples prep_sample->inject_samples system_suitability->inject_samples If Pass acquire_data Acquire Data inject_samples->acquire_data process_chromatograms Process Chromatograms acquire_data->process_chromatograms calculate_results Calculate Purity & Impurities process_chromatograms->calculate_results report Generate Report calculate_results->report

Caption: Experimental workflow for HPLC purity testing of this compound.

Troubleshooting_Logic cluster_peak Peak Shape Issues cluster_retention Retention Time Issues cluster_resolution Resolution Issues start Problem Observed in Chromatogram peak_shape Poor Peak Shape? start->peak_shape retention_time Retention Time Shift? start->retention_time resolution Poor Resolution? start->resolution check_column Check Column Health peak_shape->check_column Yes peak_shape->retention_time No check_mobile_phase Check Mobile Phase pH & Sample Solvent check_column->check_mobile_phase check_pump Check Pump Performance retention_time->check_pump Yes retention_time->resolution No check_temp Check Column Temperature check_pump->check_temp check_mp_prep Verify Mobile Phase Preparation check_temp->check_mp_prep optimize_mp Optimize Mobile Phase resolution->optimize_mp Yes check_column_eff Check Column Efficiency optimize_mp->check_column_eff

Caption: Logical troubleshooting workflow for common HPLC issues.

References

Identifying and characterizing sodium fumarate degradation products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sodium fumarate. The information presented here will help in identifying and characterizing potential degradation products encountered during experimental studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

The most common degradation pathway for this compound is isomerization to its cis-isomer, maleic acid. This conversion can be induced by heat, light (photolytic conditions), and certain chemical environments. Under more strenuous conditions, such as high heat, decarboxylation may occur. Thermal decomposition of this compound can ultimately lead to the formation of sodium carbonate and a carbonaceous residue[1].

Q2: What are the expected degradation products of this compound under forced degradation (stress testing) conditions?

Under typical forced degradation conditions as per ICH guidelines, the following degradation products of this compound can be anticipated:

  • Maleic Acid: The geometric isomer of fumaric acid, which is the most common degradation product, especially under thermal and photolytic stress.

  • Malic Acid: Hydration of the double bond in fumaric acid can lead to the formation of malic acid, particularly under acidic or basic hydrolysis.

  • Smaller Organic Acids and Carbon Dioxide: Oxidative stress, for instance with hydrogen peroxide, can lead to the cleavage of the carbon-carbon double bond, resulting in smaller organic acids (like oxalic acid, formic acid) and carbon dioxide.

Q3: How can I identify the degradation products of this compound in my samples?

High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the separation and quantification of this compound and its degradation products. Co-injection with known standards of potential degradants like maleic acid and malic acid can help in their identification. For unknown impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for structural elucidation.

Q4: I am observing an unexpected peak in my HPLC chromatogram when analyzing this compound. What could it be?

An unexpected peak is likely a degradation product or an impurity. The most probable degradant is maleic acid due to isomerization. To confirm, you can compare the retention time with a maleic acid standard. If it's not maleic acid, consider other potential degradants based on the stress conditions your sample was exposed to (e.g., malic acid from hydrolysis, or smaller organic acids from oxidation).

Troubleshooting Guides

HPLC Method Development and Troubleshooting

Issue: Poor separation between fumaric acid and maleic acid peaks in HPLC.

  • Potential Cause 1: Inappropriate mobile phase pH.

    • Solution: The pKa values of fumaric acid and maleic acid are different. Adjusting the pH of the mobile phase can alter their ionization state and improve separation. A slightly acidic mobile phase (pH 3-4) is often effective.

  • Potential Cause 2: Unsuitable column.

    • Solution: A C18 column is commonly used, but for better separation of these polar organic acids, consider using a polar-embedded or a specific organic acid analysis column.

  • Potential Cause 3: Isocratic elution is not providing enough resolution.

    • Solution: Implement a gradient elution method. Starting with a higher aqueous composition and gradually increasing the organic solvent can improve the separation of early-eluting peaks like fumaric and maleic acid.

Issue: Tailing of the fumaric acid peak.

  • Potential Cause 1: Secondary interactions with the stationary phase.

    • Solution: Ensure the mobile phase pH is low enough to keep the carboxylic acid groups protonated, which can reduce tailing on silica-based columns. Adding a small amount of a competing acid (e.g., trifluoroacetic acid) to the mobile phase can also help.

  • Potential Cause 2: Column overload.

    • Solution: Reduce the concentration of the sample being injected.

  • Potential Cause 3: Column contamination or degradation.

    • Solution: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.

Data Presentation

Table 1: Typical HPLC Method Parameters for Separation of Fumaric Acid and Maleic Acid

ParameterTypical Value
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase A: 0.1% Phosphoric acid in WaterB: Acetonitrile
Gradient 5% B to 30% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Column Temperature 30 °C
Injection Volume 10 µL

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for subjecting this compound to stress to induce degradation.

  • Preparation of Stock Solution: Prepare a 1 mg/mL solution of this compound in water.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

    • Heat the mixture at 80°C for 4 hours.

    • Cool the solution and neutralize with 0.1 N NaOH.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

    • Keep the mixture at room temperature for 2 hours.

    • Neutralize the solution with 0.1 N HCl.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

    • Keep the solution at room temperature for 24 hours, protected from light.

  • Thermal Degradation:

    • Place solid this compound powder in a hot air oven at 105°C for 24 hours.

    • Dissolve the stressed solid in water to a concentration of 1 mg/mL.

  • Photolytic Degradation:

    • Expose the this compound stock solution to UV light (254 nm) and visible light for 7 days.

    • Prepare a control sample wrapped in aluminum foil to protect it from light.

  • Analysis: Analyze all stressed samples and the control sample using a validated stability-indicating HPLC method.

Visualizations

Degradation_Pathway SodiumFumarate This compound MaleicAcid Maleic Acid (cis-isomer) SodiumFumarate->MaleicAcid Isomerization (Heat, Light) MalicAcid Malic Acid SodiumFumarate->MalicAcid Hydration (Acid/Base Hydrolysis) SmallerAcids Smaller Organic Acids + CO2 SodiumFumarate->SmallerAcids Oxidation (e.g., H2O2)

Caption: Primary degradation pathways of this compound under stress conditions.

Experimental_Workflow cluster_stress Forced Degradation Acid Acid Hydrolysis Analysis HPLC/LC-MS Analysis Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidative Degradation Oxidation->Analysis Thermal Thermal Degradation Thermal->Analysis Photo Photolytic Degradation Photo->Analysis Start This compound Sample Start->Acid Start->Base Start->Oxidation Start->Thermal Start->Photo Identification Degradant Identification & Characterization Analysis->Identification

Caption: Workflow for forced degradation studies of this compound.

Troubleshooting_Logic Start Poor Peak Separation in HPLC? CheckpH Adjust Mobile Phase pH Start->CheckpH Yes ChangeColumn Use a Different Column (e.g., organic acid column) CheckpH->ChangeColumn If not resolved Resolved Problem Resolved CheckpH->Resolved If resolved UseGradient Implement Gradient Elution ChangeColumn->UseGradient If not resolved ChangeColumn->Resolved If resolved UseGradient->Resolved

Caption: Logic diagram for troubleshooting poor HPLC peak separation.

References

How to avoid hygroscopicity issues with fumarate salts in experiments

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, managing the hygroscopicity of active pharmaceutical ingredients (APIs), such as fumarate salts, is a critical aspect of ensuring experimental accuracy, and product stability and efficacy. This technical support center provides troubleshooting guidance and answers to frequently asked questions to help you navigate the challenges associated with the moisture-sensitive nature of these compounds.

Frequently Asked Questions (FAQs)

Q1: What is hygroscopicity and why is it a concern for fumarate salts?

A1: Hygroscopicity is the tendency of a solid substance to absorb or adsorb moisture from the surrounding environment.[1][2] For fumarate salts of APIs, this can be a significant issue as the uptake of water can lead to a variety of undesirable physical and chemical changes. These changes can impact the material's properties and performance in numerous ways.[3]

Q2: What are the common consequences of moisture absorption in fumarate salt experiments?

A2: Moisture absorption can lead to several problems, including:

  • Physical Changes: Caking, clumping, and altered powder flow properties can occur, which can hinder accurate weighing and dispensing in experiments.[4]

  • Chemical Degradation: The presence of water can facilitate hydrolysis, leading to the degradation of the API and the formation of impurities.[5]

  • Solid-State Transformations: Moisture can induce changes in the crystalline structure of the fumarate salt, potentially leading to the formation of hydrates or different polymorphic forms.[6] These changes can affect the salt's solubility, dissolution rate, and bioavailability.

  • Disproportionation: In some cases, moisture can cause the salt to convert back to its free base or acid form, a phenomenon known as disproportionation. This can significantly alter the drug's physicochemical and biopharmaceutical properties.

Q3: How can I quickly assess if my fumarate salt is hygroscopic?

A3: A simple initial assessment can be made by exposing a small, weighed amount of the salt to a controlled high-humidity environment (e.g., 80% relative humidity at 25°C) for 24 hours and observing the weight gain. The European Pharmacopoeia provides a classification system based on the percentage of weight gain to categorize the degree of hygroscopicity.[1][2] For a more detailed and quantitative analysis, Dynamic Vapor Sorption (DVS) is the recommended technique.

Q4: What are the key analytical techniques to characterize hygroscopicity?

A4: The primary techniques used to evaluate the hygroscopicity of pharmaceutical salts are:

  • Dynamic Vapor Sorption (DVS): This gravimetric method measures the change in mass of a sample as it is exposed to varying levels of humidity at a constant temperature. It provides a detailed moisture sorption-desorption isotherm, which is crucial for understanding the material's interaction with water vapor.[7]

  • X-Ray Powder Diffraction (XRPD): XRPD is used to analyze the crystalline structure of the material. It can detect changes in the crystal form, such as the formation of hydrates or polymorphic transitions, that may occur as a result of moisture absorption.[6]

  • Karl Fischer Titration: This is a standard method for the quantitative determination of water content in a sample. It is highly specific to water and can be used to measure both free and bound water.[8]

  • Thermogravimetric Analysis (TGA): TGA can be used to determine the water content of a material by measuring the weight loss as a function of temperature.

Troubleshooting Guide

Problem 1: My fumarate salt powder has become clumpy and is difficult to handle.

Possible Cause Troubleshooting Step
Moisture Absorption Store the fumarate salt in a desiccator with a suitable desiccant. Ensure the container is tightly sealed. For highly sensitive materials, consider handling inside a glove box with controlled humidity.
Inadequate Storage Conditions Review the storage recommendations for your specific fumarate salt. Avoid storing in areas with high humidity fluctuations.

Problem 2: I am observing inconsistent results in my dissolution experiments.

Possible Cause Troubleshooting Step
Solid-State Transformation Moisture may have induced a change in the crystalline form of the salt to a less soluble hydrate or polymorph. Analyze the solid-state of your material before and after exposure to ambient conditions using XRPD to check for any changes.
Particle Size Changes Clumping due to moisture can alter the effective particle size, impacting the dissolution rate. Gently break up any agglomerates before weighing and ensure consistent particle size distribution.

Problem 3: My analytical results show the presence of impurities that were not there initially.

Possible Cause Troubleshooting Step
Hydrolytic Degradation The presence of water can lead to the chemical breakdown of the API. Minimize exposure to moisture during all stages of handling and analysis. Store samples in a desiccator and use dry solvents for analytical preparations.
Disproportionation The fumarate salt may be converting to its less stable free base/acid form. This can be influenced by moisture and the micro-environmental pH. Analyze your sample for the presence of the free form using appropriate chromatographic techniques.

Data Presentation: Hygroscopicity of Fumarate Salts

The hygroscopicity of fumarate salts can vary significantly depending on the specific active pharmaceutical ingredient. The following table provides an illustrative summary of the hygroscopic classification of some fumarate salts based on the European Pharmacopoeia guidelines.

Fumarate Salt% Weight Gain at 25°C / 80% RH (24h)Hygroscopicity ClassificationReference
Classification according to European Pharmacopoeia [1][2]
Non-hygroscopic≤ 0.2%-
Slightly hygroscopic> 0.2% and < 2%-
Hygroscopic≥ 2% and < 15%-
Very hygroscopic≥ 15%-
Example Fumarate Salts
Tenofovir Disoproxil FumarateVaries by polymorphic form; generally considered non-hygroscopic to slightly hygroscopic.Non-hygroscopic/Slightly hygroscopic[4]
Formoterol Fumarate DihydrateAs a dihydrate, it has bound water but may still adsorb surface moisture.Slightly hygroscopic
Bedaquiline FumarateCan be non-hygroscopic.Non-hygroscopic
Quetiapine FumarateSlightly hygroscopic.Slightly hygroscopic
Bisoprolol FumarateCan be susceptible to degradation under high humidity.Hygroscopic

Note: The hygroscopicity of a specific fumarate salt can be influenced by its crystalline form, purity, and particle size. The data presented are for illustrative purposes and should be confirmed by experimental analysis for your specific material.

Experimental Protocols

Dynamic Vapor Sorption (DVS) Analysis

Objective: To determine the moisture sorption and desorption characteristics of a fumarate salt.

Methodology:

  • Accurately weigh 5-10 mg of the fumarate salt sample onto the DVS sample pan.

  • Dry the sample in the DVS instrument under a stream of dry nitrogen (0% RH) at 25°C until a stable weight is achieved.

  • Program the DVS instrument to increase the relative humidity in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH).

  • At each RH step, allow the sample to equilibrate until the rate of weight change is below a specified threshold (e.g., 0.002% per minute).

  • After reaching the maximum RH, decrease the humidity in a similar stepwise manner back to 0% RH to obtain the desorption isotherm.

  • Plot the percentage change in mass against the relative humidity to generate the sorption-desorption isotherm.[7]

X-Ray Powder Diffraction (XRPD) Analysis

Objective: To identify any solid-state changes in the fumarate salt upon exposure to humidity.

Methodology:

  • Prepare a sample of the fumarate salt as received (or after drying).

  • Place the sample on the XRPD sample holder and ensure a flat, even surface.

  • Collect the XRPD pattern over a suitable 2θ range (e.g., 2° to 40°) using a copper Kα radiation source.

  • Expose a separate portion of the same sample to a high-humidity environment for a defined period (e.g., 75% RH for 7 days).

  • After exposure, immediately collect the XRPD pattern of the humidified sample under the same conditions.

  • Compare the two XRPD patterns to identify any new peaks or changes in the diffraction pattern, which may indicate the formation of a hydrate or a different polymorphic form.[6]

Karl Fischer Titration (Volumetric)

Objective: To determine the water content of a fumarate salt.

Methodology:

  • Standardize the Karl Fischer reagent with a known water standard (e.g., disodium tartrate dihydrate).

  • Add a suitable solvent (e.g., anhydrous methanol) to the titration vessel and titrate to a stable endpoint with the Karl Fischer reagent to neutralize any residual water in the solvent.

  • Accurately weigh a known amount of the fumarate salt sample and quickly add it to the conditioned titration vessel.

  • Titrate the sample with the standardized Karl Fischer reagent until the endpoint is reached.

  • The volume of titrant consumed is used to calculate the percentage of water in the sample.[8]

Mandatory Visualizations

experimental_workflow cluster_0 Initial Characterization cluster_1 Risk Assessment cluster_2 Mitigation Strategies cluster_3 Stability & Final Product Testing start Receive Fumarate Salt Sample kf1 Karl Fischer Titration (Initial Water Content) start->kf1 dvs Dynamic Vapor Sorption (DVS) (Hygroscopicity Profile) start->dvs xrpd1 X-Ray Powder Diffraction (XRPD) (Initial Crystalline Form) start->xrpd1 assess_hygro Hygroscopic? dvs->assess_hygro low_risk Low Risk: Standard Handling Procedures assess_hygro->low_risk No high_risk High Risk: Implement Mitigation Strategies assess_hygro->high_risk Yes final_product Final Product Release low_risk->final_product formulation Formulation Strategies: - Film Coating - Encapsulation - Co-crystallization high_risk->formulation manufacturing Manufacturing Controls: - Controlled Humidity Environment - Dry Granulation high_risk->manufacturing packaging Packaging Solutions: - High-barrier packaging - Include Desiccants high_risk->packaging stability Stability Studies under Accelerated Conditions formulation->stability manufacturing->stability packaging->stability xrpd2 XRPD (Monitor Solid-State) stability->xrpd2 kf2 Karl Fischer (Monitor Water Content) stability->kf2 hplc HPLC (Monitor Degradation) stability->hplc xrpd2->final_product kf2->final_product hplc->final_product

Caption: Workflow for handling hygroscopic fumarate salts.

signaling_pathway cluster_0 Moisture-Induced Instability Pathways cluster_1 Physical Changes cluster_2 Chemical Degradation cluster_3 Solid-State Transformation Moisture Atmospheric Moisture (High RH) FumarateSalt Anhydrous Fumarate Salt (Crystalline Form I) Moisture->FumarateSalt Adsorption/Absorption Clumping Clumping & Caking FumarateSalt->Clumping Hydrolysis Hydrolysis FumarateSalt->Hydrolysis Disproportionation Disproportionation FumarateSalt->Disproportionation Hydrate Hydrate Formation FumarateSalt->Hydrate Polymorph Polymorphic Transition (to Form II) FumarateSalt->Polymorph Flowability Poor Flowability Clumping->Flowability DegradationProducts Degradation Products Hydrolysis->DegradationProducts FreeBase Free Base/Acid Disproportionation->FreeBase

Caption: Consequences of moisture on fumarate salts.

References

Technical Support Center: Ensuring the Stability of API-Fumarate Salt Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common stability challenges encountered with Active Pharmaceutical Ingredient (API)-fumarate salt formulations.

I. Troubleshooting Guides

This section provides step-by-step guidance to diagnose and resolve specific stability issues you may encounter during your experiments.

Issue 1: My API-fumarate salt is converting to its free base form (Disproportionation).

Question: I've observed a change in the physical appearance of my formulation (e.g., yellow discoloration), or analytical data (XRPD, HPLC) indicates the presence of the API free base. What is happening and how can I fix it?

Answer:

This phenomenon is likely disproportionation , the conversion of a salt back to its less soluble free base (or free acid).[1] This is a common challenge with salts of weakly basic APIs, especially when formulated with certain excipients or exposed to specific environmental conditions.[2][3][4]

Potential Causes and Troubleshooting Steps:

  • High Microenvironmental pH: Basic excipients can raise the pH in the immediate vicinity of the salt particles, promoting the conversion to the free base.[1][2]

    • Action: Review your formulation for basic excipients (e.g., magnesium stearate, calcium carbonate, sodium starch glycolate). Consider replacing them with neutral or acidic alternatives. If a basic excipient is necessary, consider adding a pH-modifying excipient like citric acid to maintain a lower microenvironmental pH.[5]

  • Presence of Moisture: Water can act as a solvent, facilitating the disproportionation reaction even in solid dosage forms. High humidity during manufacturing or storage can accelerate this process.[1][6]

    • Action:

      • Control the humidity in your manufacturing and storage areas.

      • Consider using a dry granulation process instead of wet granulation.

      • Select packaging with a low moisture vapor transmission rate and consider including a desiccant.

  • Elevated Temperature: Higher temperatures can increase the rate of disproportionation.[1][6][7]

    • Action: Store your API-fumarate salt and its formulations at controlled room temperature or as determined by your stability studies.

  • High Salt Solubility: Highly soluble salts can be more prone to disproportionation.

    • Action: During salt screening, if multiple salt forms meet the bioavailability requirements, consider selecting a less soluble, more stable salt form.

Logical Troubleshooting Flow for Disproportionation:

Caption: Troubleshooting workflow for API-fumarate disproportionation.

Issue 2: My API-fumarate salt is gaining weight and changing its physical form upon exposure to humidity (Hydration).

Question: I've noticed my API-fumarate salt is hygroscopic, and its solid-state properties (e.g., XRPD pattern, thermal behavior) are changing. What is happening and how can I manage this?

Answer:

Your API-fumarate salt is likely forming a hydrate . This occurs when water molecules are incorporated into the crystal lattice of the API salt.[8][9] Hydrate formation can be reversible and is dependent on the relative humidity (RH) and temperature.[9] This can impact the material's solubility, dissolution rate, and mechanical properties.[8]

Potential Causes and Troubleshooting Steps:

  • Exposure to High Relative Humidity: The primary cause of hydrate formation is exposure to moisture above a critical relative humidity (CRH) threshold.

    • Action:

      • Determine the CRH of your API-fumarate salt using Dynamic Vapor Sorption (DVS).

      • Maintain storage and processing conditions below this CRH.

      • Utilize appropriate packaging to protect the formulation from ambient humidity.

  • Hygroscopic Excipients: Some excipients can attract and hold water, creating a high-moisture microenvironment that can induce hydrate formation in the API salt.

    • Action: Evaluate the hygroscopicity of your excipients. If you are using highly hygroscopic excipients, consider replacing them with less hygroscopic alternatives.

  • Processing Steps Involving Water: Manufacturing processes like wet granulation or aqueous film coating can introduce sufficient moisture to cause hydrate formation.[8]

    • Action:

      • If feasible, use a dry granulation or direct compression manufacturing process.

      • If wet granulation is necessary, carefully control the amount of water used and ensure efficient drying to remove residual moisture.

      • Monitor the solid form of the API-fumarate salt after each processing step using XRPD or thermal analysis.

Experimental Workflow for Hydration Investigation:

Hydration_Investigation_Workflow start Suspected Hydrate Formation dvs_analysis Perform DVS Analysis to Determine Critical Relative Humidity (CRH) start->dvs_analysis tg_dsc_analysis Conduct TGA/DSC Analysis to Quantify Water Content and Observe Thermal Events start->tg_dsc_analysis xrpd_analysis Run XRPD at Different RH Levels to Identify Crystalline Form Changes start->xrpd_analysis data_interpretation Interpret Data to Confirm Hydrate Formation and Characterize Stability dvs_analysis->data_interpretation tg_dsc_analysis->data_interpretation xrpd_analysis->data_interpretation formulation_adjustment Adjust Formulation or Process to Mitigate Hydration data_interpretation->formulation_adjustment end Stable Formulation Achieved formulation_adjustment->end

Caption: Workflow for investigating and mitigating hydrate formation.

II. Frequently Asked Questions (FAQs)

Q1: What is the "ΔpKa rule" and how does it relate to the stability of my API-fumarate salt?

A1: The "ΔpKa rule" is a guideline used during salt selection to predict the likelihood of forming a stable salt. It states that for a stable salt to form between a basic API and an acidic counter-ion, the pKa of the protonated base (the API) should be at least 3 units higher than the pKa of the acid (fumaric acid). A larger ΔpKa generally favors salt formation and reduces the risk of disproportionation.[1]

Q2: How can I quantitatively determine the amount of free base in my API-fumarate salt formulation?

A2: Several analytical techniques can be used for quantification:

  • X-Ray Powder Diffraction (XRPD): This is a primary technique for solid-state analysis. By creating a calibration curve with known mixtures of the salt and free base, you can quantify the amount of free base in your sample.[4]

  • High-Performance Liquid Chromatography (HPLC): An HPLC method can be developed to separate and quantify both the API (in its salt and free base forms, which will typically have the same retention time) and the fumarate counter-ion.[10][11][12][13] A change in the molar ratio of API to fumarate can indicate disproportionation.

  • Spectroscopic Techniques: Techniques like Raman and Near-Infrared (NIR) spectroscopy can also be used quantitatively with appropriate calibration models.

Q3: Can the particle size of my API-fumarate salt affect its stability?

A3: Yes, particle size can influence stability. Smaller particles have a larger surface area, which can lead to a faster rate of disproportionation or hydration when exposed to adverse conditions.[7] Milling processes that reduce particle size can also introduce amorphous regions, which are generally less stable and more hygroscopic.

Q4: My API-fumarate salt appears stable on its own, but shows instability in the formulation. Why?

A4: This is a common scenario and is often due to interactions with excipients.[] As mentioned in the troubleshooting guide, basic excipients can alter the microenvironmental pH and trigger disproportionation.[2][5] Additionally, hygroscopic excipients can attract water and lead to hydrate formation or solution-mediated disproportionation. Compatibility studies between the API-fumarate salt and each excipient are crucial.

III. Data Presentation

Table 1: Influence of Excipients on the Disproportionation of a Model Basic API Salt at 40°C/75% RH

ExcipientExcipient Type% Free Base after 4 Weeks
Microcrystalline CelluloseNeutral< 5%
Lactose MonohydrateNeutral< 5%
Magnesium StearateBasic> 30%
Sodium Starch GlycolateBasic> 25%
Citric AcidAcidic< 1% (stabilizing effect)

Note: Data is illustrative and based on general principles. Actual results will vary depending on the specific API, excipients, and formulation.

Table 2: Effect of Relative Humidity on the Hydration State of a Model API-Fumarate

Relative Humidity (RH)Water Content (by TGA)Crystalline Form (by XRPD)
< 40%~0%Anhydrate
40% - 60%~3.5%Monohydrate
> 60%~6.8%Dihydrate

Note: Data is illustrative. The critical relative humidity for hydrate formation is specific to each API-fumarate salt.

IV. Experimental Protocols

Protocol 1: X-Ray Powder Diffraction (XRPD) for Detection of Free Base

Objective: To identify the presence of the API free base in an API-fumarate salt formulation due to disproportionation.

Methodology:

  • Sample Preparation:

    • Gently grind the formulation to a fine powder using a mortar and pestle to ensure homogeneity.

    • Prepare reference standards of the pure API-fumarate salt and the pure API free base in the same manner.

    • Prepare physical mixtures of the salt and free base at known weight percentages (e.g., 1%, 5%, 10%, 20%) to create a calibration curve for quantification.

  • Instrument Setup (Typical Parameters):

    • X-ray Source: Cu Kα radiation.

    • Voltage and Current: e.g., 40 kV and 40 mA.

    • Scan Range (2θ): 2° to 40°.

    • Step Size: e.g., 0.02°.

    • Scan Speed/Time per Step: e.g., 1°/min.

  • Data Collection:

    • Load the sample onto the sample holder, ensuring a flat, level surface.

    • Run the analysis for the formulation sample, the pure salt, the pure free base, and the physical mixtures.

  • Data Analysis:

    • Compare the diffractogram of the formulation sample to the reference patterns of the pure salt and free base.

    • The presence of unique, characteristic peaks of the free base in the formulation's diffractogram confirms disproportionation.[15]

    • For quantification, use the calibration curve generated from the physical mixtures by plotting the intensity of a characteristic free base peak against its known concentration.[4]

Protocol 2: Thermogravimetric Analysis (TGA) for Hydrate Characterization

Objective: To determine the water content of an API-fumarate salt and characterize its dehydration behavior.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the API-fumarate salt into a TGA pan.

  • Instrument Setup (Typical Parameters):

    • Purge Gas: Nitrogen at a flow rate of, for example, 50 mL/min.

    • Temperature Program:

      • Equilibrate at 25°C.

      • Ramp up to a temperature above the expected dehydration event (e.g., 200°C) at a heating rate of 10°C/min.

  • Data Collection:

    • Run the temperature program and record the mass loss as a function of temperature.

  • Data Analysis:

    • The TGA thermogram will show a step-wise weight loss corresponding to the loss of water.[1][10]

    • Calculate the percentage of weight loss to determine the stoichiometry of the hydrate (e.g., monohydrate, dihydrate).

    • The temperature range of the weight loss provides information on the thermal stability of the hydrate.

Protocol 3: Differential Scanning Calorimetry (DSC) for Solid-State Characterization

Objective: To identify melting points, glass transitions, and solid-state transformations in API-fumarate salt formulations.

Methodology:

  • Sample Preparation:

    • Accurately weigh 2-5 mg of the sample into a DSC pan.

    • Crimp the pan with a lid. For samples suspected of containing volatile components (like water), use a hermetically sealed pan.

  • Instrument Setup (Typical Parameters):

    • Purge Gas: Nitrogen at a flow rate of, for example, 50 mL/min.

    • Temperature Program:

      • Equilibrate at a low temperature (e.g., 0°C).

      • Ramp up to a temperature beyond the melting point of the components (e.g., 250°C) at a heating rate of 10°C/min.

  • Data Collection:

    • Run the temperature program, using an empty sealed pan as a reference.

  • Data Analysis:

    • Analyze the DSC thermogram for thermal events:

      • Endotherms: Sharp peaks indicating melting of crystalline forms (e.g., the salt or free base) or broader peaks for dehydration.[16]

      • Exotherms: Peaks indicating crystallization or degradation.

      • Step Changes in Baseline: Indicating a glass transition for amorphous material.

    • The melting point of the API-fumarate salt can be compared to that of the free base to detect disproportionation.

Protocol 4: Dynamic Vapor Sorption (DVS) for Hygroscopicity and Hydrate Formation

Objective: To determine the moisture sorption-desorption behavior of an API-fumarate salt and identify the critical relative humidity for hydrate formation.

Methodology:

  • Sample Preparation:

    • Place approximately 10-20 mg of the sample in the DVS sample pan.

  • Instrument Setup (Typical Parameters):

    • Temperature: 25°C.

    • Carrier Gas: Nitrogen.

    • RH Program:

      • Dry the sample at 0% RH until a stable weight is achieved.

      • Increase the RH in steps (e.g., 10% increments) from 0% to 90% RH, allowing the sample to equilibrate at each step.

      • Decrease the RH in the same steps back to 0% RH to assess desorption and reversibility.

  • Data Collection:

    • The instrument will record the change in mass as a function of RH.

  • Data Analysis:

    • Plot the percentage change in mass against the RH to generate a sorption-desorption isotherm.

    • A sharp, step-like increase in mass at a specific RH indicates a phase transition, likely the formation of a hydrate.[17] This is the critical relative humidity (CRH).

    • The total weight gain at high RH indicates the hygroscopicity of the material.

    • Hysteresis between the sorption and desorption curves can provide information about the stability of the hydrate.

Protocol 5: High-Performance Liquid Chromatography (HPLC) for Quantification of API and Fumarate

Objective: To simultaneously quantify the API and the fumaric acid counter-ion to assess the stoichiometry and detect potential degradation.

Methodology:

  • Sample and Standard Preparation:

    • Accurately weigh and dissolve the API-fumarate formulation in a suitable diluent to a known concentration.

    • Prepare stock solutions of the API reference standard and fumaric acid reference standard.

    • Create a series of calibration standards containing both the API and fumaric acid at different concentrations.

  • Chromatographic Conditions (Example):

    • Column: A mixed-mode or reverse-phase C18 column suitable for separating both the API and the organic acid.

    • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate buffer at a low pH) and an organic solvent (e.g., acetonitrile or methanol).[2][18][19][20]

    • Flow Rate: e.g., 1.0 mL/min.

    • Detection: UV detection at a wavelength where both the API and fumaric acid have adequate absorbance (e.g., 210 nm).

    • Column Temperature: e.g., 30°C.

  • Data Collection:

    • Inject the calibration standards and the sample solutions.

  • Data Analysis:

    • Generate calibration curves for both the API and fumaric acid by plotting peak area against concentration.

    • Determine the concentration of the API and fumaric acid in the formulation sample.

    • Calculate the molar ratio of API to fumaric acid. A deviation from the expected ratio (e.g., 1:1 or 2:1) can indicate disproportionation or degradation.

References

Impact of humidity on sodium fumarate salt stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of humidity on sodium fumarate salt stability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability critical?

This compound (Na₂C₄H₂O₄) is the sodium salt of fumaric acid, commonly used as an acidity regulator in foods and as a buffering agent in pharmaceuticals.[1][2] Its stability is crucial because physical or chemical changes can impact the quality, safety, and efficacy of the final product.[3][4]

Q2: Is this compound sensitive to humidity?

Yes, this compound is described as a hygroscopic substance.[5][6][7] This means it has the tendency to absorb moisture from the surrounding air, which can initiate physical and chemical changes.[4][6]

Q3: What are the recommended storage conditions for this compound?

To maintain its stability, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[5][6][8] It is important to protect it from moisture and excess heat.[6]

Q4: What are the potential consequences of exposing this compound to high humidity?

Exposure to humidity can lead to several stability issues:

  • Physical Changes: The most common issue is moisture absorption, which can lead to powder caking, clumping, or agglomeration.[3][4] This affects flowability, blend uniformity, and dosage accuracy in manufacturing processes.[3] In severe cases, deliquescence (dissolving in absorbed atmospheric water) can occur.[3][9]

  • Chemical Changes: The presence of water can accelerate chemical degradation, primarily through hydrolysis, where the water molecule breaks down the chemical bonds in the salt.[4] Moisture can also facilitate oxidative degradation.[4]

  • Polymorphic Changes: For some pharmaceutical salts, humidity can induce changes in the crystalline form, potentially altering properties like solubility and bioavailability.[4][10]

Q5: What analytical techniques are used to evaluate the stability of this compound under humid conditions?

A range of analytical techniques can be employed to assess stability:[11]

  • Gravimetric Analysis: Dynamic Vapor Sorption (DVS) is used to measure the extent and rate of water uptake at different relative humidity (RH) levels.[12][13]

  • Water Content: Karl Fischer titration is the standard method for quantifying the water content in a sample.

  • Chromatography: High-Performance Liquid Chromatography (HPLC) is used to separate, identify, and quantify the active ingredient and any degradation products.[11][14]

  • Spectroscopy: Techniques like Fourier-Transform Infrared (FTIR) and Raman spectroscopy can detect changes in chemical structure and solid-state form.[10]

  • X-ray Powder Diffraction (XRPD): This technique is essential for identifying changes in the crystalline structure or the formation of new crystalline phases (e.g., hydrates).[10]

Troubleshooting Guides

Q1: My this compound powder has formed hard clumps (caked). What happened and what can I do?

A1: Caking is a common physical instability issue for hygroscopic powders like this compound when exposed to humidity.[3][15] Moisture absorbed on the particle surfaces can form liquid bridges, which, upon slight drying or temperature fluctuation, solidify and bind the particles together.[9][16]

Troubleshooting Steps:

  • Isolate the Material: Immediately isolate the affected batch in a tightly sealed container to prevent further moisture uptake.

  • Assess the Extent: Determine if the caking is localized or affects the entire batch.

  • Perform Analysis:

    • Measure the water content using Karl Fischer titration to confirm excessive moisture.

    • Conduct an assay test (e.g., via HPLC) to check if chemical degradation has also occurred.[11]

    • Visually inspect the material and review its handling properties.

  • Review Storage and Handling Procedures: Investigate how the material was stored and handled to identify the source of moisture exposure. Ensure containers are kept tightly sealed and opened for minimal periods, especially in uncontrolled environments.[8]

Below is a troubleshooting workflow for investigating caked this compound.

G A Observation: This compound is Caked/Clumped B Isolate the Affected Batch in a Tightly Sealed Container A->B C Review Storage & Handling (Temp/RH Logs, Container Sealing) A->C D Perform Physical & Chemical Analysis B->D H Root Cause Identified: Improper Storage/Handling C->H E Water Content Analysis (e.g., Karl Fischer Titration) D->E Quantify Moisture F Chemical Purity & Degradation (e.g., HPLC Assay) D->F Assess Degradation G Solid-State Analysis (e.g., XRPD, Microscopy) D->G Check Crystal Form I Decision on Batch Usability (Based on analysis results) E->I F->I G->I J Implement Corrective Actions: Improve Storage Conditions, Revise SOPs H->J I->J

Caption: Troubleshooting workflow for caked this compound.

Q2: I suspect my this compound has chemically degraded due to humidity. How can I design a study to confirm this?

A2: A formal stability study is the definitive way to assess the impact of humidity on chemical degradation.[17][18] This involves exposing the salt to controlled conditions of temperature and relative humidity over a set period and testing it at specific intervals.

The workflow for a typical stability study is outlined below.

G cluster_0 Study Setup cluster_1 Execution & Testing cluster_2 Analysis & Conclusion A Define Protocol: - Storage Conditions (e.g., 25°C/60%RH, 40°C/75%RH) - Time Points (0, 3, 6 months) - Test Parameters B Prepare & Package Samples in Proposed Container Closure A->B C Place Samples in Calibrated Stability Chambers B->C D Pull Samples at Scheduled Time Points C->D E Perform Analytical Testing: - Appearance - Water Content (KF) - Assay/Purity (HPLC) - Degradation Products (HPLC) - Solid Form (XRPD) D->E F Compile & Analyze Data E->F G Identify Trends & Degradation Pathways F->G H Establish Shelf Life & Recommended Storage Conditions G->H

Caption: General workflow for a pharmaceutical stability study.

Data Presentation

The following table shows example data from a 6-month stability study on this compound, illustrating potential changes under different humidity conditions. This data is for illustrative purposes to demonstrate how results are typically presented.

Table 1: Example Stability Data for this compound

Storage Condition (Temp/RH)Time PointTest ParameterSpecificationResult
Initial (T=0) 0 MonthsAppearanceWhite PowderConforms
Water Content (w/w)NMT 1.0%0.2%
Assay98.0% - 102.0%99.8%
25°C / 60% RH 3 MonthsAppearanceWhite PowderConforms
Water Content (w/w)NMT 1.0%0.4%
Assay98.0% - 102.0%99.7%
6 MonthsAppearanceWhite PowderConforms
Water Content (w/w)NMT 1.0%0.5%
Assay98.0% - 102.0%99.5%
40°C / 75% RH 3 MonthsAppearanceWhite PowderSlight clumping observed
(Accelerated)Water Content (w/w)NMT 1.0%1.2% (Out of Specification)
Assay98.0% - 102.0%98.9%
6 MonthsAppearanceWhite PowderSignificant caking and agglomeration
Water Content (w/w)NMT 1.0%2.5% (Out of Specification)
Assay98.0% - 102.0%97.5% (Out of Specification)

NMT = Not More Than; RH = Relative Humidity

Experimental Protocols

Protocol 1: Characterizing Hygroscopicity using Dynamic Vapor Sorption (DVS)

Objective: To quantify the moisture sorption and desorption characteristics of this compound across a range of relative humidity (RH) levels at a constant temperature.

Apparatus: Dynamic Vapor Sorption (DVS) Analyzer with a recording ultra-microbalance.[12]

Methodology:

  • Sample Preparation: Accurately weigh 10-20 mg of the this compound sample into the DVS sample pan.

  • Drying/Equilibration: Place the sample in the DVS instrument. Dry the sample by exposing it to a stream of dry nitrogen (0% RH) at 25°C until a stable mass is achieved (e.g., dm/dt ≤ 0.002% per minute). This establishes the initial dry mass.[12][19]

  • Sorption Phase:

    • Begin the sorption analysis by increasing the RH in stepwise increments. A typical sequence would be from 0% to 90% RH in 10% steps.[19][20]

    • At each RH step, allow the sample to equilibrate until the mass is stable. The instrument automatically records the mass change over time.[13]

  • Desorption Phase:

    • After reaching the maximum RH (e.g., 90% or 95%), decrease the RH in the same stepwise manner back down to 0% RH.[12][19]

    • Allow the sample to equilibrate at each step and record the mass loss.

  • Data Analysis:

    • Plot the percentage change in mass versus the target RH to generate a moisture sorption-desorption isotherm.

    • Analyze the shape of the isotherm to understand the hygroscopic nature, identify any hydrate formation (indicated by sharp steps in the isotherm), and observe any hysteresis (differences between the sorption and desorption curves).[12]

Protocol 2: General Stability Study Protocol (Based on ICH Guidelines)

Objective: To evaluate the physical and chemical stability of this compound under specified storage conditions to establish a re-test period or shelf life.[18]

Methodology:

  • Batch Selection: Use at least one representative batch of this compound.

  • Container Closure System: Package the samples in the container closure system intended for marketing or long-term storage.[21][22]

  • Storage Conditions: Place the packaged samples into stability chambers set to standard long-term and accelerated conditions.[18]

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.

  • Testing Frequency: Pull samples for analysis at predetermined time points.[18][21]

    • Long-Term: 0, 3, 6, 9, 12, 18, 24 months, and annually thereafter.

    • Accelerated: 0, 3, and 6 months.

  • Analytical Tests: At each time point, perform a suite of tests that may include:

    • Appearance: Visual inspection for color change, caking, etc.

    • Water Content: Karl Fischer titration.

    • Assay and Impurities: A validated stability-indicating HPLC method to measure the amount of this compound and detect any degradation products.[11]

    • Solid-State Characterization: XRPD to monitor for any changes in crystal form.

  • Data Evaluation: Analyze the data for trends over time. Any "significant change" (e.g., failure to meet specification) under accelerated conditions would trigger further evaluation and may require testing at an intermediate condition (e.g., 30°C/65% RH).[18]

References

Technical Support Center: Optimizing pH to Minimize Sodium Fumarate Incompatibility with APIs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering incompatibility issues between sodium fumarate and active pharmaceutical ingredients (APIs). The primary focus is on leveraging pH optimization as a key strategy to ensure formulation stability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary role in pharmaceutical formulations?

A1: this compound, the sodium salt of fumaric acid, is a white, crystalline powder soluble in water.[1][2] In pharmaceutical formulations, it is primarily used as a lubricant in tablet and capsule manufacturing to improve powder flow and prevent sticking to equipment.[3][4][5][6] It is also used as a buffering agent and pH adjuster in some formulations.[2][7]

Q2: What is the primary incompatibility observed between this compound and certain APIs?

A2: The most significant incompatibility arises from the potential for fumaric acid, which can be present as a degradant of fumarate salts, to undergo a Michael addition reaction with APIs that contain nucleophilic functional groups, particularly primary or secondary amines.[8] This reaction results in the formation of a covalent adduct, which is a new chemical entity and an impurity in the drug product.[8]

Q3: How does pH influence this incompatibility?

A3: The Michael addition reaction between fumaric acid and nucleophilic APIs is significantly influenced by pH. The reaction is often facilitated by basic conditions.[8] Therefore, maintaining an optimal pH in the formulation's microenvironment is a critical factor in minimizing this incompatibility.

Q4: What are the signs of potential incompatibility between my API and this compound?

A4: Signs of incompatibility can include the appearance of new peaks in your HPLC chromatogram during stability studies, a decrease in the assay of the API over time, or changes in the physical appearance of the formulation (e.g., discoloration). These changes are often more pronounced under accelerated stability conditions of high temperature and humidity.[8]

Troubleshooting Guide

Problem: I am observing a new degradation product in my formulation containing an amine-based API and this compound.

Potential Cause: You may be observing a Michael addition adduct formed between your API and fumaric acid. This reaction is favored under basic and humid conditions.

Solution Pathway:

  • Confirm the Degradant: Use analytical techniques such as high-resolution mass spectrometry (MS) to identify the structure of the degradation product and confirm if it is a Michael addition adduct.[8]

  • Investigate the Role of pH: The stability of fumarate-containing formulations is often pH-dependent. A systematic study of the formulation's stability at different pH values is recommended.

  • Optimize the Formulation pH: Adjust the microenvironmental pH of your formulation to a range that minimizes the rate of the Michael addition reaction. This typically involves moving towards a more acidic or neutral pH, depending on the specific API.

The following sections provide detailed experimental protocols to guide you through the pH optimization process.

Experimental Protocols

Protocol 1: Determining the pH-Rate Profile for API-Sodium Fumarate Incompatibility

This experiment will help you quantify the effect of pH on the rate of degradation of your API in the presence of this compound.

Objective: To determine the pH at which the degradation of the API is minimal.

Methodology:

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions covering a relevant pH range for your formulation (e.g., pH 3 to 8).

  • Sample Preparation:

    • Prepare solutions of your API and this compound in each buffer. A typical starting ratio for compatibility studies is a 1:1 mixture of API to excipient.

    • Include control samples of the API alone in each buffer to assess its intrinsic stability.

  • Stress Conditions: Store the samples under accelerated stability conditions (e.g., 40°C / 75% RH) for a defined period (e.g., 1, 2, and 4 weeks).

  • Analysis:

    • At each time point, analyze the samples using a stability-indicating HPLC method.

    • Quantify the amount of remaining API and the formation of the degradation product (the Michael adduct).

  • Data Analysis:

    • For each pH, plot the concentration of the degradant versus time.

    • Determine the initial rate of degradation at each pH.

    • Plot the logarithm of the degradation rate constant (k) versus pH to generate a pH-rate profile. The nadir of this curve will indicate the pH of maximum stability.

Data Presentation: pH-Dependent Degradation of API in the Presence of this compound
pHInitial API Concentration (mg/mL)Degradant Concentration at 4 weeks (mg/mL)% API Degradation
3.01.00.022.0
4.01.00.011.0
5.01.00.0050.5
6.01.00.0080.8
7.01.00.055.0
8.01.00.1515.0

Note: The data in this table is hypothetical and for illustrative purposes only.

Protocol 2: Selection and Evaluation of pH-Modifying Excipients

Once the optimal pH range is identified, you can select appropriate pH-modifying excipients to maintain this pH within your solid dosage form.

Objective: To select a suitable pH-modifying excipient that stabilizes the API-sodium fumarate formulation.

Methodology:

  • Excipient Selection: Based on the optimal pH determined in Protocol 1, select acidic or basic excipients. Common choices include:

    • Acidic: Citric acid, tartaric acid

    • Basic: Sodium bicarbonate, sodium carbonate, tromethamine

  • Formulation Preparation: Prepare binary mixtures of the API and this compound with the selected pH-modifying excipients.

  • Microenvironmental pH Measurement:

    • Prepare a slurry of the binary mixture in water (e.g., 1g in 10mL).

    • Measure the pH of the slurry to confirm that the desired microenvironmental pH is achieved.

  • Accelerated Stability Study: Store the binary mixtures under accelerated conditions (e.g., 40°C / 75% RH) for a defined period.

  • Analysis: Analyze the samples at regular intervals using an HPLC method to quantify API degradation.

Data Presentation: Effect of pH Modifiers on API Stability
FormulationpH ModifierMicroenvironmental pH% API Degradation at 4 Weeks
Control (API + this compound)None7.512.0
Formulation ACitric Acid4.51.2
Formulation BSodium Bicarbonate8.018.5
Formulation CTartaric Acid4.21.0

Note: The data in this table is hypothetical and for illustrative purposes only.

Visualizing the Incompatibility Pathway and Experimental Workflow

Below are diagrams to help visualize the chemical reaction pathway and the experimental workflows described.

API API with Nucleophilic Group (e.g., R-NH2) Michael_Adduct Michael Addition Adduct (Degradation Product) API->Michael_Adduct Fumaric_Acid Fumaric Acid (from this compound degradation) Fumaric_Acid->Michael_Adduct Base Basic Conditions (High pH) Base->Fumaric_Acid facilitates

Caption: Michael addition incompatibility pathway.

Start Start: Observe Degradation Protocol1 Protocol 1: Determine pH-Rate Profile Start->Protocol1 Analyze1 Analyze Degradation vs. pH Protocol1->Analyze1 Protocol2 Protocol 2: Select & Evaluate pH Modifiers Analyze1->Protocol2 Optimal pH Identified Analyze2 Confirm Stability with Selected Modifier Protocol2->Analyze2 End End: Optimized Formulation Analyze2->End Stability Confirmed

Caption: Experimental workflow for pH optimization.

References

Validation & Comparative

A Comparative Guide to Sodium Fumarate and Sodium Succinate in Microbial Respiration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of microbial metabolism, the roles of electron donors and acceptors are fundamental to energy generation. Among the organic compounds utilized by microorganisms, sodium fumarate and sodium succinate represent two sides of a critical redox reaction. This guide provides an objective comparison of their distinct roles, supported by thermodynamic data and experimental insights, to clarify their functions in microbial electron transport chains. While both are C4-dicarboxylates, their functions are opposing: fumarate serves as a terminal electron acceptor in anaerobic environments, whereas succinate is a key electron donor in aerobic metabolism.

Thermodynamic and Functional Overview

The interconversion between fumarate and succinate is a cornerstone of both aerobic and anaerobic respiration.[1] The direction of the reaction is dictated by the cellular environment and the specific enzymes expressed.

  • This compound as an Electron Acceptor: In the absence of more favorable electron acceptors like oxygen or nitrate, many facultative and obligate anaerobic bacteria utilize fumarate in a process called fumarate respiration.[2] Fumarate is reduced to succinate by accepting two electrons.[1] This process is the final step in an anaerobic electron transport chain, contributing to the generation of a proton motive force for ATP synthesis.[3][4]

  • Sodium Succinate as an Electron Donor: Conversely, during aerobic respiration, succinate is oxidized to fumarate by the enzyme succinate dehydrogenase (SQR), a key component of the tricarboxylic acid (TCA) cycle and Complex II of the aerobic electron transport chain.[1][5] In this role, succinate donates two electrons, which are ultimately transferred to oxygen.[1]

The favorability of these reactions is governed by their standard reduction potential (E'°). The fumarate/succinate redox couple has a standard reduction potential of +0.031 V .[6][7] This positive potential makes fumarate a relatively good electron acceptor in anaerobic conditions, capable of receiving electrons from donors like reduced quinols.[1][6]

Key Enzymes: Fumarate Reductase (QFR) vs. Succinate Dehydrogenase (SQR)

While both enzymes catalyze the interconversion of fumarate and succinate, they are evolutionarily adapted for opposite functions.[1][5]

  • Fumarate Reductase (QFR): This enzyme is optimized to catalyze the reduction of fumarate to succinate.[8] In organisms like Escherichia coli, QFR is a membrane-bound complex (FrdABCD) that is typically expressed under anaerobic conditions.[3][9][10] It receives electrons from the menaquinol (MQH₂) pool, a low-potential quinol prevalent during anaerobic growth.[5]

  • Succinate Dehydrogenase (SQR): SQR is optimized to catalyze the oxidation of succinate to fumarate.[8] It is a central enzyme in the TCA cycle and is expressed during aerobic growth.[5][10] SQR donates electrons to the high-potential ubiquinone (UQ) pool in the aerobic respiratory chain.[5]

The functional distinction is stark; for instance, E. coli's SQR catalyzes succinate oxidation approximately 40 times faster than it does fumarate reduction.[5]

Table 1: Comparative Summary of this compound and Sodium Succinate

FeatureThis compoundSodium Succinate
Primary Role Electron Acceptor[1]Electron Donor[1]
Metabolic Pathway Anaerobic Respiration (Fumarate Respiration)[3]Aerobic Respiration (TCA Cycle)[5]
Reaction Fumarate + 2H⁺ + 2e⁻ → SuccinateSuccinate → Fumarate + 2H⁺ + 2e⁻
Key Enzyme Fumarate Reductase (QFR)[1]Succinate Dehydrogenase (SQR)[1]
Standard Redox Potential (E'°) +0.031 V (for the Fumarate/Succinate couple)[6][7]+0.031 V (for the Fumarate/Succinate couple)[6][7]
Typical Quinone Interaction Accepts electrons from Menaquinol (lower potential)[5]Donates electrons to Ubiquinone (higher potential)[5]
Regulation Expression induced by anaerobic conditions[3][10]Expression induced by aerobic conditions[10]

Performance Data and Quantitative Comparison

Directly comparing microbial growth with fumarate versus succinate as an electron acceptor is not biochemically feasible, as succinate does not serve this role. However, we can analyze the efficiency of fumarate reduction and the kinetic properties of the associated enzymes.

Table 2: Performance Metrics for Fumarate Reductase

ParameterOrganismValueConditions
Kcat (Fumarate Reduction) Escherichia coli840 s⁻¹pH 7.0, 25°C[11]
Kₘ (Fumarate) Escherichia coli0.16 mMpH 7.0, 25°C[11]
Molar Ratio (Fumarate:Acetate) Geobacter sulfurreducens4.05 : 1Acetate as electron donor, Fumarate as acceptor[12]
Fumarate Utilization Fusobacterium variumEfficient conversion of up to 400 mM fumarate to succinatepH 6.6-8.2, with co-substrates like glucose[13]

Signaling Pathways and Experimental Workflows

The utilization of fumarate is tightly regulated. In E. coli, the DcuS-DcuR two-component system senses the presence of C4-dicarboxylates like fumarate and, in conjunction with anaerobic signals, upregulates the expression of the frdABCD operon, which codes for fumarate reductase.[14]

cluster_membrane Cell Membrane cluster_cyto Cytoplasm DcuB DcuB (Transporter) DcuS DcuS (Sensor Kinase) DcuB->DcuS Activates Fumarate_in Fumarate DcuB->Fumarate_in DcuR DcuR (Response Regulator) DcuS->DcuR Phosphorylates QFR Fumarate Reductase (FrdABCD) Succinate_out Succinate QFR->Succinate_out MQ Menaquinone Pool MQ->QFR e⁻ frdABCD frdABCD operon DcuR->frdABCD Induces Expression frdABCD->QFR Synthesizes Fumarate_in->QFR Accepts e⁻ Fumarate_ext External Fumarate Fumarate_ext->DcuB Transport

Caption: Regulatory pathway for fumarate respiration in E. coli.

The diagram below illustrates the central roles of fumarate and succinate in anaerobic and aerobic respiration, respectively, highlighting their connection to the electron transport chain (ETC).

cluster_anaerobic Anaerobic Respiration cluster_aerobic Aerobic Respiration (TCA Cycle) Donor_Anaerobic Electron Donor (e.g., NADH, Formate) MQ Menaquinol (MQH₂) Donor_Anaerobic->MQ Reduces QFR Fumarate Reductase (QFR) MQ->QFR Donates e⁻ Succinate_Anaerobic Succinate QFR->Succinate_Anaerobic Produces Fumarate Fumarate Fumarate->QFR Accepts e⁻ Succinate_Aerobic Succinate SQR Succinate Dehydrogenase (SQR / Complex II) Succinate_Aerobic->SQR Donates e⁻ UQ Ubiquinone (UQ) SQR->UQ Reduces ETC Aerobic ETC (Complex III, IV) UQ->ETC Donates e⁻ O2 Oxygen ETC->O2 Reduces H2O H₂O O2->H2O

Caption: Opposing roles of the fumarate/succinate couple in metabolism.

Experimental Protocol: Assessing Fumarate as a Microbial Electron Acceptor

This protocol provides a methodology to quantify the ability of a facultative anaerobic microorganism (e.g., E. coli) to use this compound as a terminal electron acceptor.

Objective: To measure the consumption of fumarate and the production of succinate during anaerobic growth with a non-fermentable carbon source.

Materials:

  • Microorganism of interest (e.g., E. coli K-12).

  • Anaerobic growth medium (e.g., M9 minimal medium) supplemented with:

    • A non-fermentable carbon and electron source (e.g., 20 mM glycerol or lactate).

    • This compound (e.g., 40 mM).

    • Resazurin (as an anaerobic indicator).

  • Anaerobic chamber or jars with gas packs (e.g., GasPak™).

  • Spectrophotometer and HPLC system.

Procedure:

  • Media Preparation: Prepare the minimal medium, autoclave, and cool. Aseptically add the filter-sterilized carbon source and this compound just before use. Dispense into sterile culture tubes or flasks.

  • Inoculum Preparation: Grow a seed culture of the microorganism aerobically overnight in a rich medium (e.g., LB broth). Harvest cells by centrifugation, wash twice with anaerobic medium to remove residual oxygen and broth components.

  • Anaerobic Culture Setup:

    • Transfer all materials, including the washed cell suspension and media, into an anaerobic chamber.

    • Inoculate the anaerobic medium with the washed cells to a starting OD₆₀₀ of ~0.05.

    • Seal the culture vessels tightly. If using anaerobic jars, place the cultures inside and activate the gas pack.

    • Include a negative control (no fumarate) to assess background growth.

  • Incubation and Sampling: Incubate cultures at the optimal temperature (e.g., 37°C). At regular intervals (e.g., 0, 4, 8, 12, 24 hours), aseptically withdraw samples inside the anaerobic chamber.

  • Data Collection:

    • Growth: Measure the optical density (OD₆₀₀) of each sample to monitor bacterial growth.

    • Metabolite Analysis: Centrifuge the samples to pellet the cells. Filter the supernatant and analyze it using HPLC equipped with a suitable column (e.g., an organic acid analysis column) and UV detector to quantify the concentrations of fumarate and succinate.

Expected Outcome: A time-dependent decrease in fumarate concentration and a corresponding increase in succinate concentration, correlated with an increase in bacterial OD₆₀₀, confirms that fumarate is being used as a terminal electron acceptor to support anaerobic growth.

P1 Prepare Anaerobic Minimal Medium P3 Inoculate Cultures in Anaerobic Chamber P1->P3 P2 Prepare Inoculum (Wash Cells) P2->P3 P4 Incubate Anaerobically P3->P4 P5 Collect Samples Over Time P4->P5 P6 Measure OD₆₀₀ (Growth) P5->P6 P7 Analyze Supernatant via HPLC P5->P7 P8 Quantify Fumarate and Succinate P7->P8

Caption: Experimental workflow for analyzing fumarate reduction.

Conclusion

This compound and sodium succinate are not interchangeable alternatives but rather distinct reactants in opposing metabolic strategies.

  • This compound is a crucial electron acceptor for many microbes under anaerobic conditions, enabling them to generate energy through fumarate respiration. Its role is defined by the reductive power of the cell and the activity of fumarate reductase.

  • Sodium Succinate is a primary electron donor in the TCA cycle, feeding electrons into the aerobic respiratory chain via succinate dehydrogenase.

For researchers in drug development, understanding this distinction is vital. Inhibiting fumarate reductase could be a strategy to target anaerobic pathogens that rely on fumarate respiration for survival in anoxic environments, such as the gut.[14] Conversely, targeting succinate dehydrogenase has been explored in cancer therapy and for antimicrobial agents against aerobic organisms. The choice between studying fumarate or succinate depends entirely on the specific metabolic pathway and cellular conditions of interest.

References

Validating the Cytoprotective Effects of Sodium Fumarate: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of sodium fumarate with other fumaric acid esters, namely dimethyl fumarate (DMF) and monomethyl fumarate (MMF), in the context of their cytoprotective effects in cell lines. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these compounds against cellular stress.

The primary mechanism of cytoprotection for DMF and MMF is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of cellular antioxidant responses.[1][2] In contrast, the cytoprotective mechanism of this compound, particularly in hypoxic conditions, appears to be linked to an increase in the contribution of alternative sources of high-energy compounds, rather than a direct restoration of mitochondrial ATP production.[3][4]

This guide offers detailed experimental protocols for key assays to validate cytoprotection, presents available quantitative data for comparison, and visualizes the critical signaling pathway and experimental workflow.

Experimental Workflow for Validating Cytoprotective Effects

The following diagram outlines a typical workflow for assessing the cytoprotective properties of a compound like this compound in a cell-based model of oxidative stress.

G cluster_0 Phase 1: Cell Culture and Treatment cluster_1 Phase 2: Cytoprotection Assessment cluster_2 Phase 3: Mechanistic Analysis A Seed cells in multi-well plates B Pre-treat with this compound / Alternatives A->B Incubate C Induce Oxidative Stress (e.g., H2O2, t-BHP) B->C Induce Stress D Cell Viability Assays (MTT, LDH) C->D Measure Viability E Oxidative Stress Assay (ROS Measurement) C->E Measure ROS F Protein Extraction C->F Lyse Cells H Data Analysis and Interpretation D->H E->H G Western Blot for Nrf2 Pathway Proteins F->G Analyze Protein G->H G cluster_0 Cytoplasm cluster_1 Nucleus A Oxidative Stress / Fumarates (DMF, MMF) B Keap1-Nrf2 Complex A->B Inhibit Keap1 C Nrf2 (Free) B->C Nrf2 Release D Ubiquitination & Proteasomal Degradation B->D Basal State E Nrf2 Translocation C->E F ARE (Antioxidant Response Element) E->F Binds to G Transcription of Antioxidant Genes (HO-1, NQO1, etc.) F->G Initiates H Cytoprotection G->H

References

A Comparative Guide to Sodium and Potassium Fumarate in Buffer Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fumarate-based buffer systems are increasingly utilized in the pharmaceutical and biotechnology industries, particularly in the formulation of parenteral drugs and biologics.[1][2][3] As dicarboxylic acids, they offer a buffering range suitable for a variety of applications. The choice between sodium and potassium as the counter-ion can have significant implications for the stability, solubility, and biological activity of the active pharmaceutical ingredient (API). This guide provides an objective comparison of sodium fumarate and potassium fumarate buffer systems, supported by physicochemical data and experimental protocols.

Physicochemical Properties and Buffering Capacity

Fumaric acid is a diprotic acid with two pKa values, making it an effective buffer in two distinct pH ranges. The pKa values for fumaric acid are approximately 3.03 and 4.54.[4] This allows for buffering in the acidic pH ranges of 2.0-4.0 and 3.5-5.5. The choice of the counter-ion, either sodium or potassium, does not significantly alter the pKa values of the fumaric acid itself, but it can influence other properties of the buffer solution such as ionic strength and interactions with the API.

PropertyFumaric AcidThis compound (Monosodium)Potassium Fumarate (Monopotassium)
Molecular Formula C₄H₄O₄C₄H₃NaO₄C₄H₃KO₄
Molecular Weight 116.07 g/mol 138.05 g/mol 154.15 g/mol
pKa₁ ~3.03[4]~3.03~3.03
pKa₂ ~4.54[4]~4.54~4.54
Optimal Buffering Range pH 2.0 - 4.0 and pH 3.5 - 5.5pH 2.0 - 4.0 and pH 3.5 - 5.5pH 2.0 - 4.0 and pH 3.5 - 5.5
Appearance White crystalline powder[5]White crystalline powder[6]White powder[6]

The Impact of Counter-Ions on Protein Stability

In the formulation of protein-based therapeutics, the choice of buffer and its counter-ion is critical for maintaining the stability and preventing aggregation of the protein. Sodium and potassium ions, while both monovalent cations, exhibit different effects on protein stability, often described by the Hofmeister series.

Generally, sodium ions have a higher affinity for protein surfaces, particularly for the negatively charged carboxylate groups of aspartate and glutamate residues, as compared to potassium ions.[7] This stronger binding of sodium can, in some cases, lead to protein destabilization.[8] Conversely, potassium ions are known to have a more stabilizing effect on the structure of some biological macromolecules like nucleosomes.[9]

A study on the thermal stability of myofibrillar proteins found no significant difference when 50% of sodium chloride was replaced with potassium chloride.[10][11] However, the specific effects are highly protein-dependent. Therefore, for any new protein therapeutic, it is crucial to experimentally screen various buffer compositions, including both sodium and potassium fumarate, to identify the optimal formulation for long-term stability.

Counter-ionGeneral Effect on ProteinsConsiderations for Formulation
Sodium (Na⁺) Higher affinity for protein surfaces, particularly carboxylate groups.[7] Can be more destabilizing for some proteins compared to K⁺.[8]May influence protein solubility and aggregation. Empirical testing is necessary to determine its specific effect on the protein of interest.
Potassium (K⁺) Lower affinity for protein surfaces compared to Na⁺.[7] Generally considered more stabilizing for certain biological structures.[9]May offer better stability for sensitive proteins. Its impact on solubility and potential for precipitation should be evaluated.

Fumarate in Cellular Signaling

Beyond its role as a simple buffering agent, fumarate is an important intermediate in the citric acid cycle and has been identified as a signaling molecule, or "oncometabolite".[12][13] An accumulation of intracellular fumarate can lead to the activation of the Nrf2 antioxidant pathway, which has been shown to be cardioprotective.[14] However, in the context of certain cancers with mutations in the fumarate hydratase (FH) gene, fumarate accumulation can drive oncogenesis by altering cellular signaling and metabolism.[15]

When using fumarate buffers in cell culture or in vivo studies, it is important to be aware of these potential biological activities. The choice of sodium or potassium as the counter-ion is less likely to directly impact these signaling pathways, which are primarily driven by the fumarate molecule itself.

Fumarate_Signaling cluster_TCA TCA Cycle cluster_Signaling Signaling Pathways Succinate Succinate Fumarate Fumarate Succinate->Fumarate SDH Malate Malate Fumarate->Malate FH Fumarate_acc Fumarate Accumulation Fumarate->Fumarate_acc e.g., FH deficiency Nrf2_activation Nrf2 Activation Fumarate_acc->Nrf2_activation inhibits Keap1 Antioxidant_Response Antioxidant Response Nrf2_activation->Antioxidant_Response ARE genes

Fumarate's role in the TCA cycle and Nrf2 signaling pathway.

Experimental Protocols

Preparation of Fumarate Buffer Stock Solutions (1 M, pH 4.0)

Materials:

  • Fumaric Acid (MW: 116.07 g/mol )

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • High-purity water

  • pH meter

  • Stir plate and stir bar

  • Volumetric flasks

Procedure:

  • To prepare a 1 M this compound buffer, weigh 116.07 g of fumaric acid and add it to a beaker containing approximately 800 mL of high-purity water.

  • While stirring, slowly add a concentrated solution of NaOH (e.g., 10 M) to the slurry. The fumaric acid will dissolve as it is neutralized.

  • Monitor the pH of the solution continuously using a calibrated pH meter.

  • Continue to add NaOH dropwise until the pH of the solution reaches 4.0.

  • Transfer the solution to a 1 L volumetric flask and add water to the mark.

  • For a 1 M potassium fumarate buffer, follow the same procedure using a concentrated solution of KOH instead of NaOH.

  • Sterilize the buffer solution by autoclaving or by passing it through a 0.22 µm filter.

Workflow for the preparation of a fumarate buffer solution.
Determination of Buffering Capacity

Materials:

  • Prepared sodium or potassium fumarate buffer solution (e.g., 0.1 M, pH 4.0)

  • Standardized 0.1 M HCl and 0.1 M NaOH solutions

  • pH meter

  • Burette

  • Stir plate and stir bar

Procedure:

  • Place 50 mL of the prepared fumarate buffer into a beaker with a stir bar.

  • Record the initial pH of the buffer solution.

  • Titrate the buffer with 0.1 M HCl, adding small increments (e.g., 0.5 mL) and recording the pH after each addition.

  • Continue the titration until the pH has dropped by at least one unit.

  • Repeat the procedure with a fresh 50 mL sample of the buffer, this time titrating with 0.1 M NaOH until the pH has increased by at least one unit.

  • Plot the pH of the solution versus the volume of acid or base added.

  • The buffering capacity (β) can be calculated from the titration curve. It is highest where the pH equals the pKa, which is the flattest region of the curve.[16][17]

Conclusion

Both sodium and potassium fumarate can be used to create effective buffer systems in the acidic pH range. The primary physicochemical properties of the buffer, such as pKa and buffering range, are determined by the fumaric acid itself. The choice between sodium and potassium as the counter-ion should be based on empirical studies that evaluate the specific requirements of the API, particularly for protein-based therapeutics where the counter-ion can significantly impact stability. Researchers should consider the potential biological activity of fumarate, especially in cell-based assays and in vivo models. The provided experimental protocols offer a starting point for the preparation and characterization of these buffer systems in a research and development setting.

References

A Pharmacokinetic Comparison of Bedaquiline Salts for Enhanced Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to the Performance of Bedaquiline Fumarate and Alternative Salts Supported by Experimental Data.

Bedaquiline, a cornerstone in the treatment of multidrug-resistant tuberculosis (MDR-TB), is commercially available as a fumarate salt.[1][2][3] However, its biopharmaceutical properties, including poor water solubility, present challenges for formulation and patient adherence.[4] This guide provides a comparative analysis of the pharmacokinetic profiles of different bedaquiline salts, including the commercially available fumarate, alongside benzoate, maleate, and the newer saccharin salt. The data presented herein is intended to inform the selection of salt forms with improved developability and therapeutic potential.

Comparative Pharmacokinetic Data

A pivotal preclinical study in beagle dogs provides a direct comparison of the pharmacokinetic parameters of bedaquiline fumarate, benzoate, and maleate salts following oral administration. The key findings are summarized in the tables below. The study also evaluated the pharmacokinetics of M2, the primary and active N-desmethyl metabolite of bedaquiline.[1][2][3]

Table 1: Comparative Pharmacokinetics of Bedaquiline Salts in Beagle Dogs (Parallel-Group Design) [1][2][3]

Salt FormDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC0–t (ng·h/mL)
Fumarate10255 ± 1656.09,267 ± 10,182
Benzoate10483 ± 4136.019,258 ± 11,803
Maleate10547 ± 4094.515,396 ± 9,170

Data are presented as mean ± standard deviation. Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC0–t: Area under the plasma concentration-time curve from time zero to the last quantifiable concentration.

Table 2: Comparative Pharmacokinetics of Bedaquiline Salts in Beagle Dogs (Crossover Design) [1]

Salt FormDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC0–t (ng·h/mL)
Fumarate10255 ± 1656.09,267 ± 10,182
Benzoate10483 ± 4136.017,441 ± 24,049
Maleate10547 ± 4094.518,087 ± 19,758

Data are presented as mean ± standard deviation.

The study concluded that there were no statistically significant differences in the plasma exposure (AUC0–t) of bedaquiline and its active M2 metabolite following the oral administration of fumarate, benzoate, and maleate salts in dogs.[1][2][3] However, the mean AUC values for the benzoate and maleate salts were numerically higher than for the fumarate salt, suggesting a trend towards improved bioavailability.[1][2][3]

More recently, a saccharin salt of bedaquiline has been developed to improve solubility and reduce the food effect associated with the fumarate salt.[4]

Table 3: Solubility and Food Effect of Bedaquiline Fumarate vs. Saccharin Salt [4]

Salt FormKey ImprovementFood Effect (Bioavailability Increase)
Fumarate-7.2 times
SaccharinBetter solubility and absorption3.2 times

This indicates that the saccharin salt may offer a significant clinical advantage by reducing the dependency on food for optimal absorption, potentially leading to more consistent drug exposure and improved patient compliance.[4]

Experimental Protocols

The following methodologies were employed in the key comparative pharmacokinetic study of bedaquiline fumarate, benzoate, and maleate salts.

Animal Study Design

A study was conducted in 16 male beagle dogs, divided into four groups of four.[1][2][3]

  • Group 1: Received a single intravenous (IV) bolus of bedaquiline fumarate (1 mg/kg) to determine absolute bioavailability.

  • Group 2: Received oral doses (10 mg/kg) of bedaquiline fumarate, followed by benzoate, and then maleate in a crossover design with a 25-day washout period between each administration.

  • Groups 3 & 4: Received single oral doses (10 mg/kg) of bedaquiline benzoate and maleate, respectively, in a parallel-group design.

The oral formulations were administered as suspensions in 2% HPMC E15 Premium LV with 0.1% Polysorbate 80.[1] The animals were fasted prior to administration.[1][2][3]

Pharmacokinetic Sampling and Analysis

Blood samples were collected at predetermined time points up to 168 hours post-dose.[1][2][3] Plasma concentrations of bedaquiline and its N-desmethyl metabolite, M2, were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[5] Pharmacokinetic parameters, including Cmax, Tmax, and AUC, were calculated from the plasma concentration-time data.[1]

Solubility Assessment

The kinetic solubility of the fumarate, benzoate, and maleate salts was determined in the same vehicle used for oral dosing. Suspensions were stirred for one hour at room temperature and then centrifuged. The supernatant was analyzed by high-performance liquid chromatography (HPLC) to determine the concentration of dissolved bedaquiline.[1]

Visualizing the Experimental Workflow

The following diagram illustrates the workflow for the comparative pharmacokinetic study of the different bedaquiline salts.

G cluster_prep Preparation cluster_dosing Dosing Regimen cluster_analysis Analysis Salt_Prep Salt Synthesis and Formulation Preparation (Fumarate, Benzoate, Maleate) IV_Dosing Group 1: IV Bedaquiline Fumarate (1 mg/kg) Salt_Prep->IV_Dosing Oral_Crossover Group 2: Oral Crossover (10 mg/kg Fumarate -> Benzoate -> Maleate) 25-day washout Salt_Prep->Oral_Crossover Oral_Parallel Groups 3 & 4: Oral Parallel (10 mg/kg Benzoate or Maleate) Salt_Prep->Oral_Parallel Animal_Prep Animal Preparation (Fasted Male Beagle Dogs, n=16) Animal_Prep->IV_Dosing Animal_Prep->Oral_Crossover Animal_Prep->Oral_Parallel Blood_Sampling Serial Blood Sampling (up to 168h post-dose) IV_Dosing->Blood_Sampling Oral_Crossover->Blood_Sampling Oral_Parallel->Blood_Sampling LCMS Plasma Concentration Analysis (LC-MS/MS for Bedaquiline & M2) Blood_Sampling->LCMS PK_Analysis Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC) LCMS->PK_Analysis Stats Statistical Comparison (t-tests) PK_Analysis->Stats G Bedaquiline Bedaquiline M2 N-desmethyl Metabolite (M2) (Active) Bedaquiline->M2 Oxidative Metabolism CYP3A4 CYP3A4 (Liver) CYP3A4->Bedaquiline

References

Comparative In Vivo Toxicity of Dicarboxylic Acid Salts: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative in vivo toxicity assessment of selected dicarboxylic acid salts, focusing on glutaric acid and adipic acid salts. The information is compiled from preclinical studies to assist researchers, scientists, and drug development professionals in evaluating the safety profiles of these compounds.

Quantitative Toxicity Data

The following table summarizes key quantitative data from a comparative in vivo study in female albino rats. The study evaluated novel ciprofloxacin-dicarboxylic acid salts, and the data presented here pertains to the high-dose groups for glutaric acid (GAH) and adipic acid (AAH) compared to a control group.

ParameterGlutaric Acid Salt (High Dose - GAH)Adipic Acid Salt (High Dose - AAH)ControlReference
Aspartate Aminotransferase (AST) (U/L) 459.00 ± 52.37467.33 ± 159.75113.33 ± 32.25[1][2]
Alanine Aminotransferase (ALT) (U/L) 62.33 ± 13.6565.00 ± 11.3633.67 ± 11.93[1][2]
Composite Toxicity Score (%) 72.471.95Not Applicable[1][2]

Note: The composite toxicity score is a cumulative measure of systemic impact. Higher scores indicate greater toxicity. In the referenced study, both glutaric acid and adipic acid salts at high doses showed the most significant systemic impact.[1][2]

General toxicity data for adipic acid from other studies indicates low acute toxicity, with an LD50 in rats of >5000 mg/kg.[3] However, subchronic exposure in rats has been shown to cause depression, dyspnea, ataxia, and convulsions.[4][5] For glutaric acid, a No-Observed-Adverse-Effect Level (NOAEL) from oral developmental toxicity studies in rats has been established, corresponding to a concentration of 2275 mg/m3.[6]

Experimental Protocols

The methodologies outlined below are based on the comparative in vivo toxicity study of ciprofloxacin-dicarboxylic acid salts.[2]

Animal Model:

  • Species: Female Albino Rats

Administration:

  • Route: Oral

  • Formulation: Liquid formulations of the dicarboxylic acid salts.

Assessment Parameters:

  • Biochemical Analysis: Serum levels of liver enzymes, including Aspartate Aminotransferase (AST) and Alanine Aminotransferase (ALT), were measured to assess hepatotoxicity.[1][2]

  • Histopathological Examination: Tissues from major organs such as the liver, kidney, spleen, and heart were collected, processed, and examined for any pathological changes. The study noted minor liver changes at higher doses, but no significant pathological alterations in the spleen, kidney, or heart.[1][2]

  • Systemic Toxicity Evaluation: A composite toxicity score was calculated based on a range of haematological and biochemical parameters to provide an overall assessment of systemic impact.[1][2]

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for In Vivo Toxicity Assessment

The following diagram illustrates a typical experimental workflow for a comparative in vivo toxicity study of dicarboxylic acid salts.

G cluster_0 Preparation cluster_1 In Vivo Study cluster_2 Analysis cluster_3 Outcome A Dicarboxylic Acid Salt Synthesis B Formulation Preparation A->B C Animal Acclimatization D Dosing (Oral Gavage) C->D E Observation (Clinical Signs) D->E F Sample Collection (Blood, Tissues) E->F G Biochemical Analysis (e.g., AST, ALT) F->G H Histopathological Examination F->H I Data Analysis & Toxicity Scoring G->I H->I J Comparative Toxicity Profile I->J

Experimental workflow for in vivo toxicity assessment.

Signaling Pathway: Malonate-Induced Mitochondrial Dysfunction

Malonic acid has been shown to induce neurotoxicity in vivo and in vitro, partly through the inhibition of succinate dehydrogenase, a key enzyme in the mitochondrial electron transport chain. This can lead to mitochondrial dysfunction and apoptosis.

G Malonate Malonate SDH Succinate Dehydrogenase (Complex II) Malonate->SDH Inhibits ATP Decreased ATP Production SDH->ATP ROS Increased ROS Production SDH->ROS Mito_Potential Mitochondrial Potential Collapse ATP->Mito_Potential Swelling Mitochondrial Swelling Mito_Potential->Swelling ROS->Swelling CytC Cytochrome c Release Swelling->CytC Caspase Caspase Activation CytC->Caspase Apoptosis Apoptosis / Cell Death Caspase->Apoptosis

Proposed signaling pathway for malonate-induced cell death.

References

A Comparative Guide to the Efficacy of Sodium Fumarate and Other Organic Acid Salts

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development, food science, and biomedical research, organic acid salts are pivotal for their versatile applications. This guide provides a detailed comparison of the efficacy of sodium fumarate against other commonly used organic acid salts such as sodium citrate, sodium lactate, sodium acetate, and sodium succinate. The comparison focuses on their roles as pharmaceutical excipients, antimicrobial agents, and modulators of cellular functions, supported by experimental data and detailed protocols.

Section 1: Efficacy as Pharmaceutical Excipients

Organic acid salts are integral in drug formulation, influencing stability, dissolution, and bioavailability. This compound, in particular, is utilized for its role in modifying drug release and serving as a lubricant in tablet manufacturing.

Impact on Drug Dissolution

The salt form of a drug and the excipients used can significantly alter its dissolution rate.[1][2] Organic acid salts can modify the microenvironmental pH, which in turn affects the solubility and dissolution of pH-sensitive active pharmaceutical ingredients (APIs).[3]

Table 1: Comparative Effect of Organic Acid Salt Excipients on Drug Dissolution

Organic Acid SaltDrug(s) StudiedEffect on DissolutionKey Findings
This compound AlprenololIncreased dissolution rateHigh water solubility of the fumarate salt led to faster dissolution.[4]
VariousUsed as a lubricant; more hydrophilic than magnesium stearate, improving tablet wettability and dissolution.Can be a preferable alternative to magnesium stearate to avoid negative effects on tablet strength and dissolution.[5]
Sodium Citrate Pioglitazone HClPreserves salt form and enhances dissolution in acidic medium.[3]Acts as a pH modifier, preventing salt disproportionation.[3]
Sodium Acetate VariousGenerally increases solubility of weakly acidic drugs.Salt formation is a common method to enhance the dissolution of acidic and basic drugs.[1]
Sodium Lactate VariousCan influence drug release from formulations.The choice of counter-ion can significantly impact dissolution rates.[1]
Experimental Protocol: In Vitro Dissolution Testing

This protocol outlines a standard method for evaluating the effect of organic acid salt excipients on the dissolution of a solid oral dosage form.[6][7][8][9][10][11]

Objective: To determine the in vitro dissolution rate of a model drug from a tablet formulation containing different organic acid salts as excipients.

Apparatus: USP Dissolution Apparatus 2 (Paddle Apparatus).

Materials:

  • Model drug tablets formulated with 2% (w/w) of either this compound, sodium citrate, or a control lubricant (e.g., magnesium stearate).

  • Dissolution Medium: 900 mL of 0.1 N HCl (simulated gastric fluid) or phosphate buffer pH 6.8 (simulated intestinal fluid).

  • HPLC system for drug quantification.

Procedure:

  • Set the dissolution bath temperature to 37 ± 0.5°C and the paddle speed to 50 rpm.

  • Place one tablet in each dissolution vessel.

  • Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).

  • Replace the withdrawn sample volume with fresh, pre-warmed dissolution medium.

  • Filter the samples and analyze the drug concentration using a validated HPLC method.

  • Calculate the cumulative percentage of drug released at each time point.

Section 2: Efficacy as Antimicrobial Agents

Organic acids and their salts are widely used as preservatives in food due to their ability to inhibit the growth of bacteria, yeasts, and molds.[12][13][14] Their primary mechanism of action involves lowering the pH and disrupting microbial cell membranes.[14]

Comparative Antimicrobial Activity

The antimicrobial efficacy of organic acid salts can vary depending on the target microorganism, pH of the medium, and the specific salt used.

Table 2: Comparative Antimicrobial Efficacy of Organic Acid Salts

Organic Acid SaltTarget MicroorganismsEfficacyKey Findings
This compound Escherichia coli O157:H7Effective in combination with sodium benzoate in apple cider.The undissociated form of fumaric acid is bactericidal.
Sodium Acetate Spoilage microorganisms in salmon (e.g., Pseudomonas spp., lactic acid bacteria)High antibacterial activity.[15][16]Generally more effective than sodium lactate and sodium citrate in this application.[15][16]
Sodium Lactate Spoilage microorganisms in salmonModerate antibacterial activity.[15][16]MIC values are strongly influenced by pH and temperature.[17]
Sodium Citrate Spoilage microorganisms in salmonLower antibacterial activity compared to acetate and lactate.[15][16]Also exhibits antioxidant properties.[15][16]

A study on fresh beef preservation showed that treatments with acetic acid, lactic acid, and their sodium salts improved microbial safety and extended shelf-life.[18]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method for determining the MIC of an organic acid salt against a specific bacterium.[19][20][21][22]

Objective: To determine the lowest concentration of an organic acid salt that inhibits the visible growth of a target bacterium.

Materials:

  • Stock solutions of this compound, sodium acetate, and sodium lactate.

  • Mueller-Hinton Broth (MHB).

  • Bacterial inoculum (e.g., E. coli) adjusted to a concentration of approximately 5 x 10^5 CFU/mL.

  • Sterile 96-well microtiter plates.

Procedure:

  • Perform serial two-fold dilutions of the organic acid salt stock solutions in MHB directly in the microtiter plate wells.

  • Inoculate each well with the bacterial suspension.

  • Include a positive control (broth + bacteria, no organic acid salt) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the organic acid salt at which no visible turbidity (bacterial growth) is observed.

Section 3: Efficacy in Cellular and Metabolic Functions

Organic acid salts, being intermediates of cellular metabolism, can influence various cellular processes, including energy production and cell survival.

Cytoprotective Effects

This compound has been shown to exhibit cytoprotective effects, particularly under hypoxic conditions.[23][24]

Table 3: Comparative Cytoprotective and Cellular Effects

Organic Acid SaltCell Type / ModelEffectKey Findings
This compound MDCK renal epithelial cells (in vitro hypoxia model)Reduces cell death and apoptosis.[23][24]The protective effect is associated with an increase in the contribution of alternative high-energy compound sources, not the restoration of mitochondrial ATP production.[23]
Sodium Succinate Murine lymphoma cellsCompetes with fumarate for transport into the cell.Fumarate transport occurs via a sodium-dependent dicarboxylate acid transporter.[25]
Sodium Malate Schizosaccharomyces pombeTransported into the cell.Fumarate can bind to the malate transporter and inhibit malate uptake, but is not actively transported itself.[26]
Experimental Protocol: Cell Viability Assay (MTT Assay)

This protocol details a common method for assessing the cytoprotective effect of an organic acid salt on cells subjected to a stressor (e.g., hypoxia).[27][28][29][30]

Objective: To quantify the viability of cells treated with an organic acid salt before and after inducing cellular stress.

Materials:

  • Cell line (e.g., MDCK).

  • Cell culture medium.

  • This compound solution.

  • Hypoxia-inducing agent (e.g., sodium dithionite) or hypoxic chamber.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or acidified isopropanol).

  • 96-well cell culture plates.

Procedure:

  • Seed cells into a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for a predetermined pre-incubation period.

  • Induce hypoxia for a specified duration.

  • After the hypoxic period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate cell viability as a percentage relative to the untreated control.

Section 4: Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key concepts and workflows discussed in this guide.

Krebs_Cycle Pyruvate Pyruvate AcetylCoA AcetylCoA Pyruvate->AcetylCoA Citrate Citrate AcetylCoA->Citrate Isocitrate Isocitrate Citrate->Isocitrate AlphaKetoglutarate α-Ketoglutarate Isocitrate->AlphaKetoglutarate SuccinylCoA Succinyl-CoA AlphaKetoglutarate->SuccinylCoA Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate SDH Malate Malate Fumarate->Malate Fumarase Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate

Caption: The Krebs Cycle, highlighting Fumarate and related organic acids.

Cell_Viability_Workflow cluster_prep Preparation cluster_stress Stress Induction cluster_assay MTT Assay cluster_analysis Data Analysis A Seed Cells in 96-well Plate B Pre-treat with Organic Acid Salt A->B C Induce Hypoxia B->C D Add MTT Reagent C->D E Incubate D->E F Add Solubilizer E->F G Measure Absorbance F->G H Calculate Cell Viability G->H

Caption: Experimental workflow for a cell viability (MTT) assay.

References

Cross-Validation of Experimental Results: A Comparative Guide to Sodium Fumarate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of sodium fumarate's performance and characteristics, both as a pharmaceutical excipient and as a biologically active compound. Experimental data is presented to cross-validate its properties against relevant alternatives, offering insights for formulation development and research applications.

Section 1: this compound in Pharmaceutical Formulation

In drug formulation, the sodium salt of a fumaric acid ester, sodium stearyl fumarate, is a widely used excipient. It serves primarily as a lubricant in tablet and capsule manufacturing. Its performance is often compared with magnesium stearate, the most common lubricant in the pharmaceutical industry.

Comparative Analysis of Sodium Stearyl Fumarate and Magnesium Stearate

The selection of a lubricant is critical as it can impact tablet hardness, dissolution, and overall manufacturability. Sodium stearyl fumarate offers distinct advantages over the more traditional magnesium stearate, particularly in formulations with sensitive active pharmaceutical ingredients (APIs).

FeatureSodium Stearyl FumarateMagnesium StearateRationale & Supporting Data
Chemical Nature HydrophilicHydrophobicSodium stearyl fumarate's water-loving nature improves the wettability of tablets, which can lead to faster disintegration and dissolution. This is a significant advantage for drugs where rapid onset of action is desired.
API Compatibility Generally inert and compatible with most APIs.Can form hydrophobic films around API particles, potentially slowing dissolution and reducing bioavailability. Incompatible with some APIs.Because of its inert nature, sodium stearyl fumarate is less likely to interact with the active ingredient, preserving the drug's efficacy.
Impact on Tablet Hardness Less of a negative impact on tablet hardness, even with prolonged mixing.Can significantly reduce tablet hardness, especially with over-lubrication from extended mixing times.Formulations with sodium stearyl fumarate can often achieve greater tablet hardness at similar compression forces, resulting in more robust tablets.
Dissolution Rate Tends to have a minimal effect on or can even enhance dissolution rates.Can retard dissolution due to its hydrophobic properties.The hydrophilic character of sodium stearyl fumarate facilitates water penetration into the tablet matrix, promoting faster drug release.
Cost HigherLowerMagnesium stearate is a more cost-effective option, which is a consideration for large-scale manufacturing.

Section 2: Biological Activity of this compound and its Derivatives

Beyond its role as an excipient, fumaric acid and its derivatives, including this compound and various fumarate esters like dimethyl fumarate (DMF) and monomethyl fumarate (MMF), exhibit significant biological activity. These compounds are known to modulate key signaling pathways involved in inflammation and oxidative stress.

Comparative Overview of Fumarate Compounds

While direct head-to-head comparative studies involving this compound are limited, we can infer its potential activities by examining studies on related fumarate compounds and the available research on this compound itself.

CompoundKey Biological EffectsPrimary Signaling PathwaysNotes
This compound Cytoprotective under hypoxic conditions; may shift metabolism towards anaerobic glycolysis.[1]HIF-1α, potentially Nrf2 and NF-κB.[1]A study on a renal epithelial cell line showed that this compound reduces cell death in a hypoxia model.[1]
Dimethyl Fumarate (DMF) Anti-inflammatory, antioxidant, and immunomodulatory.[2][3]Nrf2 activation, NF-κB inhibition.[2][3]A prodrug that is rapidly metabolized to MMF in the body.[4]
Monomethyl Fumarate (MMF) The primary active metabolite of DMF, exhibiting anti-inflammatory and antioxidant effects.[4]Nrf2 activation, NF-κB inhibition (though some studies show weaker effects than DMF in vitro).[3]Directly interacts with cellular targets to elicit its biological effects.
Cross-Validation of Experimental Findings

Anti-inflammatory Effects:

  • Dimethyl Fumarate (DMF): In-vitro studies have demonstrated that DMF can inhibit the production of pro-inflammatory cytokines. For example, in lipopolysaccharide (LPS)-stimulated primary human peripheral blood mononuclear cells (PBMCs), DMF has been shown to reduce the secretion of IL-6, IP-10, and MIP-1β.[5]

  • This compound: While direct data on cytokine inhibition by this compound is not as prevalent, its potential to activate the Nrf2 pathway, as suggested by its cytoprotective effects in hypoxia, implies it may also have anti-inflammatory properties.[1][5] The activation of Nrf2 is a known mechanism for suppressing inflammatory responses.

Response to Oxidative Stress:

  • Dimethyl Fumarate (DMF) and Monomethyl Fumarate (MMF): Both DMF and MMF have been shown to protect central nervous system cells from oxidative stress.[6] This protection is largely attributed to the activation of the Nrf2 pathway, leading to the upregulation of antioxidant genes.[5][6]

  • This compound: A study demonstrated that this compound has a protective effect in an in-vitro model of hypoxia, which involves significant oxidative stress.[1] The study suggests that this compound's mechanism may involve an increase in the contribution of alternative energy sources, which could help cells survive the stressful conditions.[1]

HIF-1α Stabilization:

  • Fumarate (general): Accumulation of fumarate, due to deficiency in the enzyme fumarate hydratase, is known to competitively inhibit prolyl hydroxylases, leading to the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α).[7][8]

  • This compound: The cytoprotective effects of this compound in a hypoxia model are consistent with a role in the HIF-1α pathway.[1] By potentially influencing cellular metabolism in a way that mimics a hypoxic response, this compound may contribute to the stabilization of HIF-1α.[1]

Section 3: Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of fumarates.

Cell Culture and Preparation of this compound Solution
  • Cell Line: Madin-Darby Canine Kidney (MDCK) cells, a renal epithelial cell line, can be used.[9]

  • Culture Medium: Cells are cultured in a DMEM-based medium supplemented with 10% FBS, 1 mM sodium pyruvate, 2 mM L-alanyl-L-glutamine, 100 μg/ml streptomycin, and 100 U/ml penicillin.[9]

  • Incubation: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.[9]

  • This compound Stock Solution: To prepare a stock solution, dissolve this compound in sterile, nuclease-free water. The solution should be filter-sterilized using a 0.22 µm filter before use in cell culture.

In Vitro Hypoxia Model
  • Induction of Hypoxia: Chemical hypoxia can be induced by adding sodium dithionite to the cell culture medium at a final concentration of 5 mM.[9] This rapidly depletes oxygen from the medium.

  • Experimental Procedure:

    • Plate cells and allow them to adhere and grow to a desired confluency.

    • Pre-treat cells with the desired concentration of this compound for a specified period (e.g., 24 hours).

    • Replace the medium with fresh medium containing sodium dithionite to induce hypoxia.

    • Incubate for the desired duration of hypoxia (e.g., 120-180 minutes).[1]

    • Assess cell viability and other parameters.

NF-κB Activation Assay (Dual-Luciferase Reporter Assay)
  • Principle: This assay measures the transcriptional activity of NF-κB.

  • Procedure:

    • Co-transfect cells with a reporter plasmid containing NF-κB response elements upstream of a firefly luciferase gene and a control plasmid with a constitutively active promoter driving Renilla luciferase expression.

    • After 24 hours, pre-incubate the cells with various concentrations of the test compound (e.g., this compound, DMF) for 2 hours.

    • Stimulate NF-κB activation with an inducer such as tumor necrosis factor-alpha (TNF-α) for 6-8 hours.

    • Lyse the cells and measure both firefly and Renilla luciferase activity using a luminometer.

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.

Nrf2 Activation Assay (Western Blot for Nuclear Translocation)
  • Principle: This assay detects the translocation of Nrf2 from the cytoplasm to the nucleus, a key step in its activation.

  • Procedure:

    • Treat cells with the test compound for a specified time.

    • Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercial kit or a hypotonic buffer-based protocol.

    • Determine the protein concentration of each fraction.

    • Separate equal amounts of protein from the nuclear and cytoplasmic fractions by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for Nrf2.

    • Use antibodies for a nuclear marker (e.g., Lamin B1) and a cytoplasmic marker (e.g., GAPDH) to verify the purity of the fractions.

    • Detect the primary antibodies with a horseradish peroxidase (HRP)-conjugated secondary antibody and visualize using an enhanced chemiluminescence (ECL) substrate.

HIF-1α Stabilization Assay (Western Blot)
  • Principle: This assay measures the levels of HIF-1α protein, which is stabilized under hypoxic conditions or in the presence of certain compounds.

  • Procedure:

    • Expose cells to hypoxic conditions (e.g., 1% O2 in a hypoxic chamber) or treat with a hypoxia-mimetic agent in the presence or absence of the test compound.

    • Lyse the cells in a buffer containing protease and phosphatase inhibitors. To enhance HIF-1α stability during sample preparation, cobalt chloride (1 mM) can be included in the lysis buffer.[8]

    • Determine the protein concentration of the lysates.

    • Perform SDS-PAGE and Western blotting as described for the Nrf2 assay, using a primary antibody specific for HIF-1α.

    • Use a loading control, such as β-actin, to ensure equal protein loading.

Section 4: Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate key signaling pathways modulated by fumarates and a typical experimental workflow for assessing their effects.

G NF-κB Signaling Pathway and Fumarate Inhibition cluster_NFkB Cytoplasm TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB p50/p65 (NF-κB) IKK->NFkB Releases NFkB_active Active p50/p65 NFkB->NFkB_active Activation Nucleus Nucleus NFkB_active->Nucleus Translocation Gene Pro-inflammatory Gene Expression Nucleus->Gene Induces DMF Dimethyl Fumarate (DMF) DMF->IKK Inhibits

Caption: Canonical NF-κB signaling pathway and its inhibition by Dimethyl Fumarate (DMF).

G Nrf2-Keap1 Signaling Pathway and Fumarate Activation cluster_cytoplasm Cytoplasm OxidativeStress Oxidative Stress Keap1 Keap1 OxidativeStress->Keap1 Inactivates Fumarates Fumarates (e.g., DMF, MMF) Fumarates->Keap1 Inactivates Nrf2 Nrf2 Keap1->Nrf2 Binds & Sequesters Nrf2_active Active Nrf2 Keap1->Nrf2_active Releases Ub Ubiquitination & Degradation Nrf2->Ub Leads to Nucleus Nucleus Nrf2_active->Nucleus Translocation ARE ARE Nucleus->ARE Binds to AntioxidantGenes Antioxidant Gene Expression ARE->AntioxidantGenes Induces

Caption: Activation of the Nrf2 antioxidant pathway by fumarates.

G HIF-1α Signaling Pathway and Fumarate-Induced Stabilization Normoxia Normoxia PHD Prolyl Hydroxylases (PHDs) Normoxia->PHD Activates Hypoxia Hypoxia Hypoxia->PHD Inhibits Fumarate Fumarate Accumulation Fumarate->PHD Competitively Inhibits HIF1a HIF-1α PHD->HIF1a Hydroxylates HIF1a_stable Stable HIF-1α PHD->HIF1a_stable Stabilization VHL VHL HIF1a->VHL Binds Degradation Proteasomal Degradation VHL->Degradation Targets for HIF1_complex HIF-1 Complex HIF1a_stable->HIF1_complex Nucleus Nucleus HIF1a_stable->Nucleus Translocates HIF1b HIF-1β HIF1b->HIF1_complex Dimerizes with HRE HRE HIF1_complex->HRE Nucleus->HRE Binds to HypoxiaGenes Hypoxia Response Gene Expression HRE->HypoxiaGenes Induces

Caption: HIF-1α stabilization pathway and the role of fumarate as an inhibitor of prolyl hydroxylases.

G Experimental Workflow for Assessing Fumarate Effects on Cell Viability Start Start: Plate Cells Incubate1 Incubate (24h) Start->Incubate1 Pretreat Pre-treat with This compound Incubate1->Pretreat Incubate2 Incubate (e.g., 24h) Pretreat->Incubate2 InduceStress Induce Stress (e.g., Hypoxia) Incubate2->InduceStress Incubate3 Incubate (e.g., 2-3h) InduceStress->Incubate3 AssessViability Assess Cell Viability (e.g., MTT Assay) Incubate3->AssessViability Analyze Data Analysis and Comparison AssessViability->Analyze End End Analyze->End

Caption: A generalized workflow for in-vitro experiments to evaluate the cytoprotective effects of this compound.

References

A Comparative Analysis of Tenofovir Disoproxil Fumarate and Alternative Salt Forms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Tenofovir Disoproxil Fumarate (TDF), the most common salt form of the antiretroviral prodrug, with its alternative salt forms and the free base. The following sections present a comprehensive overview of their comparative physicochemical properties, pharmacokinetic profiles, and stability, supported by experimental data and detailed methodologies.

Introduction to Tenofovir Disoproxil and Its Salt Forms

Tenofovir disoproxil is a prodrug of tenofovir, a nucleotide reverse transcriptase inhibitor used in the treatment of HIV and Hepatitis B infections. Due to tenofovir's poor oral bioavailability, the disoproxil ester was developed. To enhance its pharmaceutical properties, tenofovir disoproxil is formulated as a salt. The fumarate salt (TDF) is the most widely used form. However, other salt forms, such as phosphate, succinate, and maleate, as well as the tenofovir disoproxil free base, have been investigated to improve upon certain characteristics of the fumarate salt, including stability and solubility. This guide explores the key differences between these forms to inform research and development.

Physicochemical Properties

The choice of a salt form for an active pharmaceutical ingredient (API) can significantly impact its physical and chemical properties, which in turn affect its formulation, stability, and bioavailability.

Solubility and Stability

Tenofovir disoproxil phosphate (TDP) has been shown to offer advantages in both solubility and aqueous stability compared to TDF.[1] Tenofovir disoproxil itself is known to be unstable in the solid state and chemically unstable in alkaline solutions.[1] The phosphate salt form, however, demonstrates improved aqueous stability.[2][3] Specifically, one study noted that TDP significantly improved the solubility of tenofovir disoproxil (28.6 ± 1.0 mg/ml for TDP vs. 7.4 ± 1.3 mg/ml for TDF).[1]

The tenofovir disoproxil free base has been found to have lower hygroscopicity compared to TDF, which is an advantage as moisture can lead to the formation of impurities through hydrolysis.

Table 1: Comparison of Physicochemical Properties

PropertyTenofovir Disoproxil Fumarate (TDF)Tenofovir Disoproxil Phosphate (TDP)Tenofovir Disoproxil Free Base
Aqueous Solubility 7.4 ± 1.3 mg/mL28.6 ± 1.0 mg/mLSimilar to TDF
Aqueous Stability Moderately stable at pH 6.8Improved stability over TDFLower impurity formation
Hygroscopicity HygroscopicData not availableLower than TDF

Pharmacokinetics and Bioequivalence

Bioequivalence studies are crucial for comparing the in vivo performance of different salt forms of a drug. For tenofovir disoproxil, various salt forms have been shown to be bioequivalent to the fumarate salt, meaning they deliver similar amounts of the active drug, tenofovir, into the bloodstream.

A study comparing tenofovir disoproxil phosphate (292 mg) with tenofovir disoproxil fumarate (300 mg) in healthy subjects found that the two salt forms are bioequivalent.[4][5] The geometric mean ratios (GMRs) for Cmax and AUC were within the conventional bioequivalence range of 0.8-1.25.[2][4] Similarly, other salt forms like succinate and maleate are considered clinically equivalent to the fumarate form, containing the same amount of the active tenofovir disoproxil (245 mg).[6]

Table 2: Pharmacokinetic Parameters of Tenofovir Disoproxil Phosphate vs. Fumarate [4]

ParameterTenofovir Disoproxil Phosphate (292 mg)Tenofovir Disoproxil Fumarate (300 mg)Geometric Mean Ratio (90% CI)
Cmax (ng/mL) --1.0514 (0.9527–1.1603)
AUClast (ng·h/mL) --1.0375 (0.9516–1.1311)
Tmax (h) 0.75 (median)0.75 (median)-
t1/2 (h) ~20~20-

Experimental Protocols

Bioequivalence Study Protocol

A typical bioequivalence study for different salt forms of tenofovir disoproxil follows a randomized, single-dose, two-way crossover design in healthy adult subjects.

Methodology:

  • Study Design: A randomized, open-label, single-dose, two-treatment, two-period, crossover study.

  • Subjects: Healthy adult volunteers.

  • Dosing: Administration of a single oral dose of the test formulation (e.g., tenofovir disoproxil phosphate) and the reference formulation (tenofovir disoproxil fumarate) with a washout period of at least 7 days between doses.[7][8]

  • Blood Sampling: Serial blood samples are collected at predefined time points, typically up to 48 or 72 hours post-dose.[4][7]

  • Bioanalysis: Plasma concentrations of tenofovir are determined using a validated HPLC or LC-MS/MS method.[7][8]

  • Pharmacokinetic Analysis: Parameters such as Cmax, AUC, Tmax, and t1/2 are calculated using non-compartmental analysis.

  • Statistical Analysis: The 90% confidence intervals for the geometric mean ratios of Cmax and AUC are calculated to determine bioequivalence.[4]

Bioequivalence_Study_Workflow cluster_screening Subject Screening & Randomization cluster_period1 Period 1 cluster_washout Washout cluster_period2 Period 2 cluster_analysis Analysis s1 Recruit Healthy Volunteers s2 Informed Consent s1->s2 s3 Screening (Medical History, Physical Exam, Lab Tests) s2->s3 s4 Randomize into Two Sequence Groups s3->s4 p1_dosing Administer Test or Reference Drug s4->p1_dosing p1_sampling Serial Blood Sampling (0-72h) p1_dosing->p1_sampling washout 7-14 Day Washout Period p1_sampling->washout p2_dosing Administer Crossover Drug washout->p2_dosing p2_sampling Serial Blood Sampling (0-72h) p2_dosing->p2_sampling a1 Plasma Sample Analysis (LC-MS/MS) p2_sampling->a1 a2 Pharmacokinetic Parameter Calculation a1->a2 a3 Statistical Analysis (90% CI for GMR) a2->a3

Bioequivalence Study Workflow
In Vitro Dissolution Test Protocol

Dissolution testing is essential for quality control and to predict the in vivo performance of a solid oral dosage form.

Methodology:

  • Apparatus: USP Apparatus II (Paddle).

  • Dissolution Medium: 900 mL of 0.01 N HCl or other suitable buffer.

  • Temperature: 37 ± 0.5 °C.

  • Paddle Speed: 50 or 75 rpm.

  • Sampling: Aliquots are withdrawn at specified time intervals.

  • Analysis: The concentration of tenofovir disoproxil in the samples is determined by UV-Vis spectrophotometry at approximately 260 nm or by HPLC.

Stability-Indicating HPLC Method

This method is used to quantify the drug and its degradation products in stability studies.

Methodology:

  • Chromatographic System: A standard HPLC system with a UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of a buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) in isocratic or gradient elution.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at 260 nm.

  • Forced Degradation: The drug is subjected to stress conditions (acidic, alkaline, oxidative, thermal, and photolytic) to demonstrate the method's ability to separate the drug from its degradation products.

Stability_Testing_Workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis & Evaluation prep1 Prepare Drug Product Samples stress1 Acid Hydrolysis (e.g., 0.1N HCl) prep1->stress1 stress2 Base Hydrolysis (e.g., 0.1N NaOH) prep1->stress2 stress3 Oxidation (e.g., 3% H2O2) prep1->stress3 stress4 Thermal Stress (e.g., 60°C) prep1->stress4 stress5 Photolytic Stress (UV/Vis light) prep1->stress5 analysis1 Analyze Samples at Time Points using Stability-Indicating HPLC stress1->analysis1 stress2->analysis1 stress3->analysis1 stress4->analysis1 stress5->analysis1 analysis2 Quantify Drug and Degradation Products analysis1->analysis2 analysis3 Evaluate Stability Profile analysis2->analysis3

Forced Degradation Study Workflow

Conclusion

While tenofovir disoproxil fumarate remains the most common and well-established salt form, alternative salts, particularly tenofovir disoproxil phosphate, offer potential advantages in terms of improved solubility and aqueous stability. Bioequivalence studies have demonstrated that these alternative salt forms deliver a comparable amount of the active drug, tenofovir, to the systemic circulation. The choice of a specific salt form for development should be guided by a thorough evaluation of its physicochemical properties, manufacturability, and the desired product profile. The experimental protocols outlined in this guide provide a framework for conducting such comparative assessments.

References

A Comparative Analysis of Fumarase Activation: Fumarate versus Malate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the activation of fumarase by its substrate, fumarate, and its product, L-malate. Fumarase, or fumarate hydratase, is a critical enzyme in the tricarboxylic acid (TCA) cycle, catalyzing the reversible hydration of fumarate to L-malate.[1] Understanding the nuances of its regulation by both substrate and product is essential for metabolic research and the development of therapeutics targeting cellular metabolism. This document outlines the allosteric activation mechanisms, presents comparative kinetic data, details experimental protocols for activity assessment, and visualizes the underlying biochemical processes.

Allosteric Activation of Fumarase by Substrate and Product

Fumarase activity does not always follow simple Michaelis-Menten kinetics.[2][3] At intermediate concentrations, both fumarate and L-malate have been observed to allosterically activate the enzyme, a phenomenon sometimes referred to as negative cooperativity.[1][4] This suggests the presence of regulatory binding sites distinct from the active catalytic site.

Studies on pig heart fumarase have identified two types of substrate-binding sites, termed site A (the active site) and site B (an allosteric site).[5] Site A exhibits a high affinity for substrates with a dissociation constant (Kd) in the micromolar range, while site B has a lower affinity, with a Kd in the millimolar range.[5] Saturation of these lower-affinity B sites by either fumarate or malate leads to an increase in the overall catalytic activity of the enzyme.[5] This allosteric activation is thought to be crucial for regulating the flux of metabolites through the TCA cycle. The binding of the substrate or product to the allosteric site likely induces a conformational change in the enzyme that enhances its catalytic efficiency.

The activation by fumarate and malate can also be understood in the context of the enzyme's catalytic cycle, which involves different conformational states or isoforms of the enzyme (e.g., E_m, E_f, and E_mf) that are specific for malate, fumarate, or non-specific, respectively.[6] The binding of an activator can influence the transition between these states, thereby affecting the overall reaction rate.

Comparative Kinetic Parameters

The following table summarizes the kinetic parameters of fumarase for its reactions with fumarate and L-malate. It is important to note that the observed kinetics can be influenced by factors such as pH, temperature, and buffer composition. The activation by substrate and product is concentration-dependent, with simple Michaelis-Menten kinetics often observed at low substrate concentrations.[1]

Kinetic ParameterFumarate (Hydration)L-Malate (Dehydration)Source Organism
K_m 3.9 µM10 µMPig Heart
k_cat 1.3 x 10³ s⁻¹8.0 x 10² s⁻¹Pig Heart
k_cat/K_m 3.3 x 10⁸ M⁻¹s⁻¹8.0 x 10⁷ M⁻¹s⁻¹Pig Heart

Note: These values represent the high-affinity interactions at the active site. Allosteric activation occurs at higher substrate concentrations, leading to deviations from these simple kinetics.

Experimental Protocols

Spectrophotometric Assay of Fumarase Activity

This protocol is a standard method for determining fumarase activity by monitoring the change in absorbance resulting from the conversion of L-malate to fumarate.

Principle: The formation of the double bond in fumarate as it is produced from L-malate leads to an increase in absorbance at 240 nm. The rate of this increase is directly proportional to the fumarase activity.

Materials:

  • 100 mM Potassium Phosphate Buffer, pH 7.6

  • 50 mM L-Malic Acid solution in buffer, pH 7.6

  • 0.1% (w/v) Bovine Serum Albumin (BSA) solution

  • Fumarase enzyme solution (prepared fresh in cold 0.1% BSA)

  • Quartz cuvettes (1 cm path length)

  • UV-Vis Spectrophotometer capable of reading at 240 nm and maintaining a constant temperature (e.g., 25°C)

Procedure:

  • Reaction Mixture Preparation: In a quartz cuvette, prepare a 3 mL reaction mixture containing 96.7 mM potassium phosphate and 48.3 mM L-malic acid.

  • Equilibration: Incubate the cuvette in the spectrophotometer at 25°C for a few minutes to allow the temperature to equilibrate and to obtain a stable baseline reading at 240 nm.

  • Initiation of Reaction: Add a small volume of the fumarase enzyme solution (e.g., 0.1 units) to the reaction mixture.

  • Measurement: Immediately mix the contents of the cuvette by inversion and start recording the increase in absorbance at 240 nm for approximately 10 minutes.

  • Calculation of Activity: Determine the maximum linear rate of change in absorbance per minute (ΔA₂₄₀/min). The activity of the enzyme can be calculated using the Beer-Lambert law and the molar extinction coefficient of fumarate at 240 nm.

Unit Definition: One unit of fumarase is defined as the amount of enzyme that converts 1.0 µmole of L-Malate to Fumarate per minute at pH 7.6 and 25°C.

Visualizations

Logical Diagram of Fumarase Catalytic Cycle and Allosteric Activation

Fumarase_Activation cluster_catalytic_cycle Catalytic Cycle (Site A) E_malate E-Malate E_fumarate E-Fumarate E_malate->E_fumarate - H₂O E_free Free Enzyme E_malate->E_free - Malate E_free_activated Activated Enzyme E_malate->E_free_activated - Malate E_fumarate->E_malate H₂O E_fumarate->E_free - Fumarate E_free->E_malate Malate E_free->E_fumarate Fumarate E_free->E_free_activated Conformational Change Fumarate_activator Fumarate Fumarate_activator->E_free Binds to Site B Malate_activator Malate Malate_activator->E_free Binds to Site B E_free_activated->E_fumarate Fumarate E_free_activated->E_free Dissociation

Caption: Allosteric activation of fumarase by fumarate and malate.

Experimental Workflow for Fumarase Activity Assay

Fumarase_Assay_Workflow prep Prepare Reagents (Buffer, L-Malate, BSA) equilibrate Equilibrate Reaction Mixture in Cuvette at 25°C prep->equilibrate add_enzyme Add Fumarase Enzyme Solution equilibrate->add_enzyme measure Monitor Absorbance at 240 nm add_enzyme->measure analyze Calculate Rate of Absorbance Change (ΔA₂₄₀/min) measure->analyze determine_activity Determine Enzyme Activity analyze->determine_activity

Caption: Workflow for the spectrophotometric assay of fumarase activity.

References

A Tale of Two Compartments: Unraveling the Divergent Metabolic Roles of Mitochondrial and Cytosolic Fumarase

Author: BenchChem Technical Support Team. Date: December 2025

An essential enzyme in cellular metabolism, fumarase (fumarate hydratase), demonstrates a fascinating dichotomy in its function based on its subcellular localization. While the mitochondrial isoform is a well-established player in the central energy-producing pathway, the tricarboxylic acid (TCA) cycle, its cytosolic counterpart has emerged as a critical regulator of distinct metabolic and signaling pathways, including a vital role in the DNA damage response. This guide provides a comprehensive comparison of the metabolic effects of mitochondrial and cytosolic fumararase, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Fumarase catalyzes the reversible hydration of fumarate to L-malate.[1][2] In eukaryotes, this enzyme is encoded by a single gene, with protein products localizing to both the mitochondria and the cytosol.[3] This dual localization is not redundant; instead, it endows the cell with the ability to compartmentalize fumarate and malate metabolism, leading to distinct downstream effects on cellular physiology and pathophysiology.

Core Functional Differences at a Glance

The primary role of mitochondrial fumarase is its canonical function within the TCA cycle, a series of chemical reactions used by aerobic organisms to release stored energy through the oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins.[1] This process is fundamental to cellular respiration and ATP production.

In contrast, cytosolic fumarase partakes in metabolic pathways outside of central energy production. It is involved in the metabolism of fumarate generated as a byproduct of the urea cycle and amino acid catabolism.[2] More profoundly, cytosolic fumarase has a non-canonical and critical role in the cellular response to DNA damage, acting as a tumor suppressor.[4]

Quantitative Comparison of Isoform Effects

The differential roles of mitochondrial and cytosolic fumarase lead to distinct and measurable impacts on cellular metabolism and signaling. The following table summarizes key quantitative findings from studies investigating these differences.

ParameterMitochondrial FumaraseCytosolic FumaraseExperimental Context
Primary Function Tricarboxylic Acid (TCA) CycleDNA Damage Response, Urea Cycle MetabolismYeast, Human Cells, Mouse Models
Subcellular Localization Mitochondrial MatrixCytosol, Nucleus (upon DNA damage)Eukaryotic Cells
Enzyme Half-life (Rat Liver) 9.7 days[5]4.8 days[5]In vivo labeling with L-[U-14C]leucine
Effect of Absence on Cellular Fumarate Significant accumulationModerate accumulation, correctable by cytosolic re-expressionFH-deficient mouse embryonic fibroblasts[6]
Impact on Oxidative Metabolism Essential for normal functionAbsence does not restore defects in oxidative metabolism in FH-deficient cells[6]FH-deficient mouse embryonic fibroblasts with cytosolic FH re-expression
Role in DNA Double-Strand Break (DSB) Repair No direct roleEssential for efficient repairYeast and human cell lines[7][8][9]
Effect on Urea Cycle Metabolites IndirectDirectly metabolizes cytosolic fumarate from the urea cycle, preventing accumulation of argininosuccinate[6]FH-deficient mouse kidneys and embryonic fibroblasts

Signaling Pathways and Regulatory Mechanisms

The distinct localization of fumarase isoforms dictates their involvement in different signaling pathways.

Mitochondrial Fumarase and the TCA Cycle

Mitochondrial fumarase is a key component of the TCA cycle, directly influencing the levels of fumarate and malate within the mitochondria. Its activity is tightly coupled to the overall rate of cellular respiration.

TCA_Cycle cluster_mitochondrion Mitochondrion Pyruvate Pyruvate Acetyl-CoA Acetyl-CoA Pyruvate->Acetyl-CoA Citrate Citrate Acetyl-CoA->Citrate Isocitrate Isocitrate Citrate->Isocitrate alpha-Ketoglutarate alpha-Ketoglutarate Isocitrate->alpha-Ketoglutarate Succinyl-CoA Succinyl-CoA alpha-Ketoglutarate->Succinyl-CoA Succinate Succinate Succinyl-CoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Fumarase_mito Mitochondrial Fumarase Fumarate->Fumarase_mito Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate Fumarase_mito->Malate DNA_Damage_Response cluster_cytosol Cytosol cluster_nucleus Nucleus Fumarase_cyto Cytosolic Fumarase Fumarase_nuc Fumarase Fumarase_cyto->Fumarase_nuc Translocation DSB DNA Double-Strand Break DSB->Fumarase_cyto Induces Fumarate_nuc Fumarate Fumarase_nuc->Fumarate_nuc Malate_nuc Malate Malate_nuc->Fumarase_nuc KDM2B KDM2B (Lysine Demethylase) Fumarate_nuc->KDM2B Inhibits H3K36me2 H3K36me2 (Histone Mark) KDM2B->H3K36me2 Demethylates NHEJ NHEJ Repair Machinery H3K36me2->NHEJ Promotes Recruitment Repair DNA Repair NHEJ->Repair Subcellular_Fractionation start Cell Lysis (Hypotonic Buffer) centrifuge1 Low-Speed Centrifugation (e.g., 1,000 x g) start->centrifuge1 pellet1 Pellet (Nuclei, Cytoskeletons) centrifuge1->pellet1 supernatant1 Supernatant 1 (Cytosol, Mitochondria, etc.) centrifuge1->supernatant1 centrifuge2 High-Speed Centrifugation (e.g., 10,000 x g) supernatant1->centrifuge2 pellet2 Pellet (Mitochondria) centrifuge2->pellet2 supernatant2 Supernatant 2 (Cytosol) centrifuge2->supernatant2 western_blot Western Blot Analysis (Anti-Fumarase Antibody) pellet2->western_blot supernatant2->western_blot

References

Fumarate Salts in Drug Development: A Comparative Review of Bioavailability in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate salt form is a critical step in drug development, profoundly influencing a drug's physicochemical properties and, consequently, its clinical efficacy. Among the various salt options, fumarate salts are frequently utilized to enhance the solubility and stability of basic drug compounds. This guide provides an objective comparison of the bioavailability of drug fumarate salts in animal models, supported by experimental data, to aid in the rational selection of salt forms for new chemical entities.

Comparative Bioavailability Data

The following table summarizes the pharmacokinetic parameters of drugs administered as fumarate salts in comparison to other salt forms or formulations in animal models.

DrugSalt/FormulationAnimal ModelDoseCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Oral Bioavailability (%)Reference
BedaquilineFumarateBeagle Dogs10 mg/kg473 ± 4674.5 ± 1.09,267 ± 10,18214.6[1][2]
BenzoateBeagle Dogs10 mg/kg868 ± 5734.5 ± 1.019,258 ± 11,80327.4[1][2]
MaleateBeagle Dogs10 mg/kg730 ± 4415.5 ± 1.015,396 ± 9,17020.8[1][2]
CalciumFumarateSprague-Dawley Rats----0.30 (fractional absorption)[3]
Malate FumarateSprague-Dawley Rats----0.27 (fractional absorption)[3]
Citrate MalateSprague-Dawley Rats----0.28 (fractional absorption)[3]
CitrateSprague-Dawley Rats----0.27 (fractional absorption)[3]
CarbonateSprague-Dawley Rats----0.28 (fractional absorption)[3]
Monomethyl Fumarate (MMF) from Bafiertam™ (MMF)Monomethyl FumarateHealthy Subjects190 mg1.833.03.82Bioequivalent to Tecfidera®[4][5]
Monomethyl Fumarate (MMF) from Tecfidera® (Dimethyl Fumarate)Dimethyl Fumarate (prodrug)Healthy Subjects240 mg1.754.03.95-[4][5]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of bioavailability studies. Below are summaries of the experimental protocols from the cited studies.

Bedaquiline Salt Comparison in Dogs[1][2]
  • Objective: To compare the pharmacokinetics of bedaquiline (BDQ) fumarate with its benzoate and maleate salts in dogs.

  • Animal Model: Fasted male beagle dogs.

  • Study Design: A parallel-group and a crossover design were utilized with four dogs per group.

  • Drug Administration:

    • Intravenous (IV): A single 1 mg/kg dose of BDQ (as fumarate) was administered for absolute bioavailability calculation.

    • Oral (PO): A single 10 mg/kg dose of BDQ as fumarate, benzoate, or maleate salts was administered as a suspension in 2% HPMC E15 Premium LV with 0.1% Polysorbate 80.

  • Sample Collection: Blood samples were collected at various time points up to 168 hours post-dosing.

  • Analytical Method: Plasma concentrations of BDQ and its active metabolite (M2) were determined using a validated high-performance liquid chromatography (HPLC) method.

  • Pharmacokinetic Analysis: Parameters such as Cmax, Tmax, AUC, and oral bioavailability were calculated from the plasma concentration-time profiles.

Calcium Fumarate Absorption in Rats[3]
  • Objective: To compare the absorption of calcium from fumarate salts with other common calcium salts.

  • Animal Model: Male Sprague-Dawley rats.

  • Study Design: Salts were intrinsically labeled with 45Ca.

  • Drug Administration: The labeled calcium salts were administered orally.

  • Sample Collection and Analysis: Fractional absorption of calcium was determined using the femur uptake model, where the amount of 45Ca in the femur is measured.

Monomethyl Fumarate Bioequivalence in Humans[4][5]
  • Objective: To determine the bioequivalence of two 95 mg capsules of Bafiertam™ (monomethyl fumarate) to one 240 mg capsule of Tecfidera® (dimethyl fumarate).

  • Study Population: 50 healthy human subjects.

  • Study Design: A single-dose, open-label, randomized, two-way crossover study with a washout period between treatments.

  • Drug Administration: Subjects received a single oral dose of either Bafiertam™ or Tecfidera®.

  • Sample Collection: Blood samples were collected at pre-specified time points up to 24 hours post-dose.

  • Analytical Method: Plasma concentrations of monomethyl fumarate (MMF), the active metabolite of dimethyl fumarate, were determined.

  • Pharmacokinetic Analysis: Cmax, AUC0-t, and AUC0-inf of MMF were calculated and compared.

Visualizing Experimental and Logical Frameworks

Experimental Workflow for a Typical Animal Bioavailability Study

The following diagram illustrates a standard workflow for conducting a comparative bioavailability study in an animal model.

G cluster_0 Pre-clinical Phase cluster_1 In-life Phase cluster_2 Analytical Phase cluster_3 Data Analysis Phase A Salt Form Selection (e.g., Fumarate vs. Others) B Formulation Development (e.g., Suspension, Capsule) A->B C Animal Model Selection (e.g., Rat, Dog) B->C D Dosing (Oral & Intravenous) C->D E Blood Sample Collection (Time-course) D->E F Plasma Sample Processing E->F G Bioanalytical Method (e.g., LC-MS/MS) F->G H Quantification of Drug Concentration G->H I Pharmacokinetic Modeling H->I J Calculation of Parameters (AUC, Cmax, Tmax, F%) I->J K Statistical Comparison of Salt Forms J->K

Caption: Experimental workflow for a comparative bioavailability study.

Influence of Salt Form on Drug Bioavailability

The choice of a salt form can significantly impact a drug's journey from administration to systemic circulation. The following diagram illustrates the logical relationship between salt properties and bioavailability.

G cluster_0 Salt Form Properties cluster_1 Physiological Processes cluster_2 Pharmacokinetic Outcome A Physicochemical Properties (e.g., Solubility, Dissolution Rate) C Drug Dissolution in GI Tract A->C influences B Hygroscopicity & Stability B->C can affect D Membrane Permeation C->D enables E Rate & Extent of Absorption D->E determines F Oral Bioavailability E->F defines

Caption: How salt form properties influence bioavailability.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Sodium Fumarate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe and compliant laboratory environment is paramount. The proper disposal of chemical reagents, such as sodium fumarate, is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for this compound, to build trust and provide value beyond the product itself.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative for all personnel to be familiar with the hazards associated with this compound. It is classified as an irritant, causing skin, eye, and respiratory tract irritation.[1][2][3] Always consult your institution's Environmental Health and Safety (EHS) guidelines and the material's Safety Data Sheet (SDS) before handling.

Personal Protective Equipment (PPE)

To minimize exposure risks, the following personal protective equipment should be worn when handling this compound waste:

Protection TypeSpecificationRationale
Eye/Face Protection Safety glasses with side shields or chemical safety goggles.To protect against accidental splashes or dust.[1]
Skin Protection Chemical-resistant gloves (e.g., nitrile).To prevent direct skin contact with the compound.[4]
Respiratory Protection Use in a well-ventilated area. A respirator may be required for handling bulk quantities or if dust is generated.To avoid inhalation of fine particles.[1]
Protective Clothing Laboratory coat.To protect personal clothing from contamination.

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in a manner that prevents its release into the environment. Do not dispose of this compound down the drain or in regular trash unless explicitly permitted by your institution's EHS department.[5]

1. Waste Identification and Segregation:

  • Treat all this compound waste as chemical waste.

  • Segregate this compound waste from other laboratory waste streams to avoid chemical reactions and ensure proper disposal.

2. Containerization and Labeling:

  • Use a designated, leak-proof, and clearly labeled waste container.[6][7] The container must be compatible with this compound.

  • The label should include the words "Hazardous Waste" (or as directed by your EHS), the name "this compound," and the approximate quantity.[6][8]

3. Waste Accumulation and Storage:

  • Solid Waste: Collect all solid this compound and contaminated materials (e.g., weighing paper, contaminated gloves) in the designated solid waste container.

  • Liquid Waste: Collect all solutions containing this compound in a designated liquid waste container. Do not mix with other incompatible chemical wastes.

  • Storage: Store the sealed waste container in a designated, secure, and well-ventilated Satellite Accumulation Area, away from incompatible materials, until it is collected by a licensed waste disposal service.[6][7]

4. Final Disposal:

  • The recommended method for the final disposal of this compound is through your institution's hazardous waste program, which typically involves a licensed professional waste disposal service.[2][4]

  • Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., water). The rinsate should be collected as hazardous liquid waste.[8][9][10] After rinsing, deface the label and dispose of the container as regular trash or as directed by your EHS.[9][11]

Experimental Protocols

While specific experimental protocols for the neutralization or treatment of this compound waste are not broadly established due to its classification, a general approach for handling spills is outlined in safety data sheets.

Small Spill Cleanup Protocol:

  • Ensure Proper PPE: Wear the appropriate personal protective equipment as listed in the table above.

  • Ventilate the Area: If a significant amount of dust is generated, ensure the area is well-ventilated.

  • Contain the Spill: Use an inert absorbent material (e.g., sand, vermiculite) to cover the spill.

  • Collect the Waste: Carefully sweep or vacuum the material and place it into a suitable, labeled disposal container.[1][4] Avoid generating dust.

  • Clean the Area: Clean the spill area with soap and water.

  • Dispose of Waste: Dispose of the collected waste and cleaning materials as hazardous waste.

Quantitative Data

Currently, there is no universally established quantitative data for the disposal of this compound, such as specific concentration limits for drain disposal. Disposal regulations are governed by local, state, and federal authorities, and as such, limits can vary.[1][12] It is critical to consult with your institution's EHS department to determine the specific disposal requirements and limits applicable to your laboratory.

Logical Workflow for this compound Disposal

This compound Disposal Workflow A Start: this compound Waste Generated B Wear Appropriate PPE A->B C Segregate Waste (Solid or Liquid) B->C D Place in Labeled, Compatible Waste Container C->D E Store in Satellite Accumulation Area D->E F Consult Institutional EHS for Guidance E->F G Arrange for Pickup by Licensed Disposal Service F->G H End: Proper Disposal G->H

Caption: Logical workflow for the proper disposal of this compound waste.

References

Safeguarding Your Research: Personal Protective Equipment Protocols for Sodium Fumarate

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe handling and disposal of sodium fumarate in a laboratory setting, ensuring the protection of researchers and the integrity of experimental work.

This compound is a commonly used chemical in research and development. While it is not classified as a hazardous substance by all regulatory bodies, it can cause irritation to the skin, eyes, and respiratory system.[1][2][3][4][5] Adherence to proper safety protocols, including the use of appropriate personal protective equipment (PPE), is crucial to minimize exposure and ensure a safe laboratory environment. This guide provides detailed procedures for handling and disposing of this compound, with a focus on immediate and essential safety measures.

Operational Plan: Handling this compound

When working with this compound powder or solutions, a systematic approach to safety is paramount. The following steps outline the necessary precautions.

1. Engineering Controls: Always handle this compound in a well-ventilated area.[1][2][6] A chemical fume hood is recommended, especially when dealing with large quantities or when there is a potential for dust generation.[3][6] Facilities should be equipped with an eyewash station and a safety shower in case of accidental contact.[1][7]

2. Personal Protective Equipment (PPE) Selection: The selection of PPE depends on the physical form of the this compound and the scale of the operation. Below is a summary of recommended PPE.

Body Part Required PPE Specifications & Standards
Eyes/Face Chemical safety goggles or a face shieldMust comply with OSHA 29 CFR 1910.133 or European Standard EN166.[1][2][6]
Hands Protective glovesNitrile, neoprene, or rubber gloves are suitable.[7] Inspect gloves for any signs of degradation before use.
Body Laboratory coat or protective clothingA standard lab coat is sufficient for small-scale operations. For larger quantities, consider chemical-resistant overalls.[1][2][3]
Respiratory NIOSH/MSHA-approved respiratorRequired when engineering controls are insufficient or when handling large quantities of powder. Use a respirator with a particulate filter (e.g., N95 or P100).[1][2][7]

3. Step-by-Step Handling Procedure:

  • Preparation: Before handling, ensure all necessary PPE is readily available and in good condition. Confirm that the work area is clean and uncluttered.

  • Donning PPE: Put on a lab coat, followed by safety goggles and gloves. If respiratory protection is required, ensure it is properly fitted.

  • Handling the Chemical:

    • For solids, carefully scoop or pour the powder to minimize dust generation.[1][3]

    • For solutions, handle with care to avoid splashing.

  • Post-Handling: After handling, wash hands thoroughly with soap and water, even if gloves were worn.[1][6]

  • Doffing PPE: Remove PPE in the reverse order it was put on, taking care to avoid contaminating skin or clothing.

Disposal Plan: Managing this compound Waste

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • Unused this compound: If the chemical is no longer needed, it should be disposed of as chemical waste. Do not discard it down the drain.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, paper towels, and weighing papers, should be considered contaminated waste.

2. Disposal Procedure:

  • Place all solid this compound waste and contaminated disposables into a clearly labeled, sealed container.[1][3]

  • For solutions, consult your institution's chemical waste management guidelines. Neutralization may be required before disposal.

  • Arrange for the disposal of the chemical waste through your institution's environmental health and safety (EHS) office or a licensed waste disposal contractor.[2][6]

Emergency Procedures

In the event of accidental exposure, immediate action is critical.

Exposure Route First Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][2][4]
Skin Contact Remove contaminated clothing and shoes. Flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops.[1][2][4]
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][2][4]
Ingestion Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and give them 2-4 cupfuls of milk or water to drink. Seek immediate medical attention.[1]

Visualizing Safety: PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when handling this compound.

PPE_Selection_Workflow start Start: Prepare to Handle This compound assess_form Assess Chemical Form start->assess_form solid Solid (Powder) assess_form->solid Solid solution Solution assess_form->solution Liquid assess_quantity Assess Quantity and Dust Potential solid->assess_quantity ppe_base Standard PPE: - Safety Goggles - Lab Coat - Gloves solution->ppe_base small_scale Small Scale / Low Dust assess_quantity->small_scale Low large_scale Large Scale / High Dust assess_quantity->large_scale High small_scale->ppe_base ppe_respirator Enhanced PPE: - Standard PPE - Respiratory Protection (e.g., N95 Respirator) large_scale->ppe_respirator end Proceed with Handling ppe_base->end ppe_respirator->end

Caption: Workflow for this compound PPE Selection.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.